Geraniin
説明
特性
IUPAC Name |
[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBXPCJFAKSPG-SVYIMCMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence and Quantification of Geraniin: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Geraniin, a prominent ellagitannin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of its associated signaling pathways.
Natural Abundance of this compound
This compound is distributed across various plant families, with notable concentrations found in the genera Geranium, Phyllanthus, and Euphorbia, as well as in the pericarp of Nephelium lappaceum (rambutan). The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical location. A comprehensive summary of this compound content in various plant sources is presented in Table 1.
| Plant Species | Family | Plant Part | This compound Content | Reference(s) |
| Geranium thunbergii | Geraniaceae | Leaves (dried) | > 10% (w/w) | [1] |
| Geranium schiedeanum | Geraniaceae | Crude Extract | 40% (yield) | |
| Geranium purpureum | Geraniaceae | Not Specified | 96.05 ppm | [2] |
| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel (freeze-dried) | 12.67 g/100g | [3] |
| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel Extract | 397.28 ± 6.74 mg/g | |
| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel (methanolic extract) | 568.0 mg/g | [4] |
| Nephelium lappaceum (Rambutan) | Sapindaceae | Peel (ethanolic extract) | 37.9 mg/g | [1] |
| Phyllanthus muellerianus | Phyllanthaceae | Phenolic Extract | 474.9 mg/g | [5] |
| Phyllanthus amarus & others (mixture) | Phyllanthaceae | Aqueous Extract | 3% | [1] |
| Phyllanthus amarus & others (mixture) | Phyllanthaceae | Methanolic Extract | 17% | [1] |
| Euphorbia species | Euphorbiaceae | General | Present | [6] |
| Acer saccharum (Sugar Maple) | Sapindaceae | Autumn-shed Leaves | Present | [7] |
Experimental Protocols for Extraction and Quantification
The isolation and quantification of this compound from plant matrices involve several established methodologies. The choice of method depends on the desired scale, purity, and available instrumentation.
Soxhlet Extraction
A classic and exhaustive extraction method suitable for laboratory-scale isolation.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, peels) at room temperature and grind it into a fine powder using a mechanical grinder.
-
Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.
-
Loading: Place the powdered plant material into a cellulose thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Fill the round-bottom flask with a suitable solvent (e.g., ethanol, methanol, or water) to about two-thirds of its volume.[8][9]
-
Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material. This process allows for continuous extraction of the desired compounds.[10][11] The extraction is typically run for several hours until the solvent in the siphon arm becomes colorless.
-
Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound extract.
Ultrasound/Microwave-Assisted Extraction (UMAE)
A modern and efficient method that reduces extraction time and solvent consumption.[12]
Protocol:
-
Sample Preparation: Mix the powdered plant material with a solvent (e.g., water or ethanol-water mixtures) in a specified solid-to-liquid ratio (e.g., 1:16 g/mL).
-
Ultrasonic Treatment: Subject the mixture to ultrasonication for a defined period (e.g., 20 minutes) at a specific frequency (e.g., 25 kHz).
-
Microwave Treatment: Immediately following ultrasonication, place the mixture in a microwave extractor and heat for a short duration (e.g., 5 minutes) at a set temperature (e.g., 70°C).
-
Filtration and Concentration: Filter the resulting mixture to separate the solid residue. The filtrate is then concentrated under vacuum to obtain the crude extract.
Purification by Column Chromatography
A standard technique for purifying this compound from the crude extract.
Protocol:
-
Column Packing: A chromatography column is packed with a stationary phase, such as silica gel or a reverse-phase C18 material, as a slurry in a non-polar solvent.[13][14]
-
Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For reverse-phase chromatography, a gradient of acetonitrile in water is often used.[15][16]
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis: Each fraction is analyzed for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is removed to yield the purified compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and accurate method for the quantification of this compound.[17]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Dissolve a known amount of the plant extract in a suitable solvent, filter through a 0.45 µm filter, and dilute to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents, such as water with a small percentage of formic or acetic acid (Solvent A) and acetonitrile or methanol (Solvent B).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.[18]
-
-
Analysis: Inject both the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
This compound has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[19][20] It also inhibits the activation of NF-κB, a downstream effector of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Thermal Stability of this compound from Rambutan (Nephelium lappaceum) Peels [spkx.net.cn]
- 4. A review: extraction, phytochemicals, and biological activities of rambutan (Nephelium lappaceum L) peel extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Prebiotic Potential of this compound and this compound-Enriched Extract against High-Fat-Diet-Induced Metabolic Syndrome in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of this compound from sugar maple leaves: an ultrastructural study with the phytopathogen Xanthomonas campestris pv. vitians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 11. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary Testing of Ultrasound/Microwave-Assisted Extraction (U/M-AE) for the Isolation of this compound from Nephelium lappaceum L. (Mexican Variety) Peel [mdpi.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN102010449A - Method for preparing this compound - Google Patents [patents.google.com]
- 19. journals.hh-publisher.com [journals.hh-publisher.com]
- 20. researchgate.net [researchgate.net]
Geraniin biosynthesis pathway in plants
An In-depth Technical Guide to the Biosynthesis of Geraniin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a prominent member of the ellagitannin class of hydrolyzable tannins, recognized for its significant biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] It is a complex polyphenolic compound found in a variety of plant species, notably within the Geraniaceae, Euphorbiaceae, and Phyllanthaceae families.[1][3] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed overview of the current knowledge on the this compound biosynthesis pathway, including its key enzymatic steps, intermediates, and regulatory mechanisms. It also offers a compilation of relevant quantitative data and experimental protocols to aid researchers in this field.
The this compound Biosynthesis Pathway
The biosynthesis of this compound, like other hydrolyzable tannins, originates from the shikimate pathway and involves a series of enzymatic reactions, including glycosylation, galloylation, and oxidative coupling.[2][3][4][5][6][7] The pathway can be broadly divided into three major stages:
Stage 1: Formation of the Precursor, β-Glucogallin
The biosynthesis begins with the formation of gallic acid from the shikimate pathway intermediate 3-dehydroshikimate. Gallic acid is then esterified with UDP-glucose to form the first key intermediate, 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is catalyzed by a UDP-glucose:gallate glucosyltransferase (UGT).[2][3][6][7][8][9]
Stage 2: Sequential Galloylation to Pentagalloylglucose (PGG)
β-Glucogallin serves as both the initial acceptor and the primary acyl donor for a series of galloylation reactions.[6][7] A cascade of β-glucogallin-dependent galloyltransferases catalyzes the sequential addition of galloyl groups to the glucose core, ultimately forming the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).[2][3][6][10][11][12][13]
Stage 3: Oxidative Coupling and Formation of this compound
PGG is the central precursor for all ellagitannins.[2][5] The formation of this compound from PGG involves intramolecular C-C oxidative coupling of galloyl groups to form the characteristic hexahydroxydiphenoyl (HHDP) and dehydrohexahydrodiphenoyl (DHHDP) moieties.[2][4][5] This oxidative coupling is catalyzed by laccase-like phenol oxidases.[3][6] It has been suggested that the DHHDP group is formed first and is subsequently reduced to the HHDP group.[14] The specific sequence of these oxidative reactions on the PGG core leads to the final, complex structure of this compound.
Quantitative Data
Quantitative analysis of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for optimizing extraction and production processes.
Table 1: this compound Content in Plant Tissues
| Plant Species | Tissue/Condition | This compound Concentration | Reference |
| Geranium thunbergii | Leaves (Red light) | Highest concentration | [1][15][16] |
| Geranium thunbergii | Leaves (Red + Blue light) | Intermediate concentration | [1][15][16] |
| Geranium thunbergii | Leaves (Cool White Fluorescent) | Lowest concentration | [1][15][16] |
Table 2: Kinetic Properties of a Key Biosynthetic Enzyme
| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg) | Kcat (s⁻¹) | Kcat/Km (s⁻¹·M⁻¹) | Reference |
| UGT84A77 from Canarium album | Gallic Acid | 10.45 ± 0.69 | 0.44 ± 0.01 | 0.35 ± 0.01 | 34076.64 | [8][9] |
| UGT84A77 from Canarium album | UDP-Glucose | 109.20 ± 11.21 | 0.52 ± 0.02 | 0.42 ± 0.02 | 3844.87 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Enzyme Extraction from Plant Tissues
This protocol is adapted for the extraction of enzymes like galloyltransferases and laccases from fresh plant material.
Materials:
-
Fresh plant tissue (e.g., young leaves of Geranium thunbergii)
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone)
-
Mortar and pestle
-
Centrifuge
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add the extraction buffer to the powdered tissue (e.g., 5 mL of buffer per gram of tissue).
-
Continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
Proceed with downstream applications such as enzyme assays or protein purification.
Laccase Activity Assay
This spectrophotometric assay is used to determine the activity of laccase, a key enzyme in the oxidative coupling steps of this compound biosynthesis. This protocol uses 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.[17][18][19]
Materials:
-
Crude or purified enzyme extract
-
100 mM sodium acetate buffer, pH 4.5
-
10 mM ABTS solution
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a 1 mL cuvette containing:
-
800 µL of 100 mM sodium acetate buffer (pH 4.5)
-
100 µL of 10 mM ABTS solution
-
100 µL of enzyme extract
-
-
Mix the contents by gentle inversion.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 420 nm for 5 minutes at a constant temperature (e.g., 30°C).
-
Calculate the rate of change in absorbance per minute (ΔA420/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹cm⁻¹).
One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.
Identification and Quantification of this compound and Precursors by HPLC
This method can be used to identify and quantify this compound and its precursors, such as gallic acid and β-glucogallin, in plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
Gradient Elution Program:
-
A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-40 min, 30-50% B; 40-45 min, 50-95% B; followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific compounds of interest.
Procedure:
-
Prepare a plant extract (e.g., methanolic or ethanolic extract) and filter it through a 0.45 µm syringe filter.
-
Inject a known volume (e.g., 10 µL) of the filtered extract onto the HPLC column.
-
Monitor the elution of compounds at a specific wavelength (e.g., 280 nm for tannins).
-
Identify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards (gallic acid, β-glucogallin, this compound).
-
Quantify the compounds by creating a calibration curve using known concentrations of the standards.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, influenced by both developmental and environmental cues.
Transcriptional Regulation
The expression of genes encoding the biosynthetic enzymes is a key point of regulation. While specific transcription factors for the this compound pathway are yet to be fully elucidated, it is known that transcription factor families such as MYB, bHLH, and WRKY are involved in the regulation of other tannin biosynthetic pathways and are likely to play a role in this compound synthesis as well.[20][21]
Environmental Factors
-
Light: Studies have shown that light quality can significantly affect this compound accumulation. Red light, in particular, has been found to stimulate the production of this compound in Geranium thunbergii.[1][15][16][22][23]
-
Wounding and Herbivory: As a defense compound, the biosynthesis of this compound is expected to be induced by mechanical wounding and herbivore attack. This response is likely mediated by plant defense signaling pathways, such as the jasmonic acid pathway.[24][25]
Conclusion and Future Perspectives
Significant progress has been made in elucidating the general pathway of hydrolyzable tannin biosynthesis, providing a solid framework for understanding this compound formation. However, several key areas require further investigation. The precise enzymatic steps and intermediates from PGG to this compound need to be identified and characterized. The kinetic properties of the enzymes involved in the later stages of the pathway are largely unknown. Furthermore, a detailed understanding of the signaling pathways and transcription factors that specifically regulate this compound biosynthesis will be crucial for metabolic engineering approaches aimed at enhancing its production in plants or microbial systems. The in-depth knowledge of this compound biosynthesis will undoubtedly pave the way for its sustainable production and the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellagitannin - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Beta-glucogallin—tetrakisgalloylglucose O-galloyltransferase - Wikipedia [en.wikipedia.org]
- 12. Beta-glucogallin O-galloyltransferase - Wikipedia [en.wikipedia.org]
- 13. [PDF] Enzymatic Synthesis of 1,6-Digalloylglucose from β-Glucogallin by β-Glucogallin: β-Glucogallin 6-O-Galloyltransferase from Oak Leaves | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. EFFECTS OF LIGHT QUALITIES ON this compound PRODUCTION OF GERANIUM THUNBERGII | International Society for Horticultural Science [ishs.org]
- 16. researchgate.net [researchgate.net]
- 17. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 18. Isolation, Purification, and Characterization of Fungal Laccase from Pleurotus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sunlongbiotech.com [sunlongbiotech.com]
- 20. mdpi.com [mdpi.com]
- 21. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accumulation of geranylgeranylated chlorophylls in the pigment-protein complexes of Arabidopsis thaliana acclimated to green light: effects on the organization of light-harvesting complex II and photosystem II functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Wounding Triggers Callus Formation via Dynamic Hormonal and Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Systemic wound signaling in plants: A new perception - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Geraniin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geraniin, a prominent ellagitannin found in a variety of medicinal plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and key biological assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its modulation of critical signaling pathways, visualized through detailed diagrams. All quantitative data has been systematically compiled into tables for ease of comparison and reference, making this a vital resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound (IUPAC Name: [(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate) is a complex hydrolyzable tannin.[1] Its core structure consists of a glucose molecule esterified with a galloyl group, a hexahydroxydiphenoyl (HHDP) group, and a dehydrohexahydroxydiphenoyl (DHHDP) group.[2] This intricate structure is responsible for its diverse biological activities. Upon hydrolysis, this compound can be broken down into smaller, bioactive metabolites such as gallic acid, ellagic acid, and corilagin.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a crystalline solid, and while a specific melting point is not consistently reported in the literature, its thermal instability is noted, with significant degradation observed at elevated temperatures.[3] It exhibits poor solubility in gastric fluid but good solubility in intestinal fluids, suggesting that its absorption may be favored in the small intestine.[4][5] Its negative Log P value indicates its hydrophilic nature.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C41H28O27 | [1] |
| Molecular Weight | 952.64 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | Not available | |
| Solubility in DMSO | 100 mg/mL (104.97 mM) | |
| Solubility in Ethanol | Approx. 30 mg/mL | |
| Solubility in Dimethyl Formamide | Approx. 30 mg/mL | |
| Aqueous Solubility | Sparingly soluble | |
| Log P | -0.73 ± 0.17 | [4][5] |
| Thermal Stability | Unstable to heating. 17.13% degradation at 60°C for 10 hours; 73.97% degradation at 100°C for 2 hours. | [3] |
| pH Stability | Unstable, particularly in alkaline conditions. | [6] |
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of new therapeutic agents. These activities are summarized in Table 2.
Antioxidant Activity
This compound is a potent antioxidant, effectively scavenging various free radicals. Its antioxidant capacity has been demonstrated in several in vitro assays, including the DPPH and ABTS radical scavenging assays.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. It has been shown to reduce paw edema in the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.
Anticancer Activity
A substantial body of research has highlighted the anticancer potential of this compound against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in colorectal, lung, and glioma cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell growth and survival.
Antiviral Activity
This compound has also been reported to possess antiviral properties against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), influenza virus, and human enterovirus 71.
Table 2: Summary of Biological and Pharmacological Activities of this compound
| Activity | Model/Assay | Result (e.g., IC50) | Source(s) |
| Antioxidant | DPPH radical scavenging | IC50 = 1.9 μM (galvinoxyl radical) | |
| ABTS radical scavenging | IC50 = 6.9 μM | ||
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant reduction in paw edema | |
| Anticancer | Human colorectal cancer cells (SW480, HT-29) | Inhibition of proliferation, induction of apoptosis | [7] |
| Human lung adenocarcinoma cells (A549) | Inhibition of proliferation, induction of apoptosis | ||
| Human glioma cells (U87, LN229) | Inhibition of proliferation, induction of apoptosis | ||
| Antiviral | Herpes Simplex Virus 2 (HSV-2) | IC50 = 18.4 ± 2.0 μM | |
| Human Enterovirus 71 | IC50 = 10 μg/mL | ||
| Influenza A and B viruses | Inhibition of neuraminidase activity |
Experimental Protocols
Isolation and Purification of this compound from Geranium thunbergii
This protocol describes the extraction and purification of this compound from the dried leaves of Geranium thunbergii.
-
Extraction:
-
Homogenize dried leaves of G. thunbergii in a 70% acetone-water solution (e.g., 1 kg of leaves in 10 L of solvent).
-
Filter the homogenate and concentrate the filtrate under reduced pressure to remove the acetone.
-
Sequentially extract the aqueous concentrate with diethyl ether, ethyl acetate, and n-butanol to remove impurities of increasing polarity.
-
-
Column Chromatography:
-
Subject the final water-soluble extract to column chromatography on a Diaion HP-20 resin.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify this compound-containing fractions.
-
-
Further Purification:
-
Pool the this compound-rich fractions and further purify them using MCI-gel CHP-20P column chromatography with an aqueous methanol gradient.
-
Combine the pure fractions of this compound and evaporate the solvent to yield purified this compound.
-
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.
-
In Vivo Anticancer Activity: Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anticancer activity of this compound in a mouse xenograft model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., SW480 colorectal cancer cells) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Evaluation of Antitumor Efficacy:
-
Measure the tumor volume periodically using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses, such as histopathology and western blotting, to assess apoptosis and other relevant markers.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are often dysregulated in disease. Two of the most well-documented pathways affected by this compound are the PI3K/Akt and STAT3 signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. This compound has been shown to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells.[7][8][9][10] It achieves this by reducing the phosphorylation of both PI3K and Akt, the key kinases in this pathway.[7]
References
- 1. This compound | C41H28O27 | CID 3001497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Thermal Stability of this compound from Rambutan (Nephelium lappaceum) Peels [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. The physicochemical properties of this compound, a potential antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.hh-publisher.com [journals.hh-publisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of Geraniin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various established in vitro assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a quantitative comparison of its efficacy in scavenging different reactive species.
| Antioxidant Assay | IC50 Value (µM) | Comments | Reference |
| DPPH Radical Scavenging | 0.92 | Assayed at pH 4.5. | [1] |
| 1.27 | Assayed at pH 7.9. | [1] | |
| Hydroxyl Radical Scavenging | 0.11 | Determined by the deoxyribose method. | [1] |
| 1.44 | Determined by the electron spin resonance (ESR) method. | [1] | |
| Superoxide Radical Scavenging | 2.65 | Generated by the PMS-NADH system. | [1] |
| Xanthine Oxidase Inhibition | 30.49 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro antioxidant assays used to characterize this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 100 µM) is prepared in methanol.[1]
-
Various concentrations of this compound are mixed with the DPPH solution.[1]
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[1][2]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1][2]
-
A control is prepared using the solvent in place of the this compound solution.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3]
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)
This method assesses the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The degradation of deoxyribose by hydroxyl radicals leads to the formation of a pink chromogen upon heating with thiobarbituric acid (TBA).
Procedure:
-
The reaction mixture contains potassium phosphate buffer (e.g., 20 mM, pH 7.4), 2-deoxyribose (e.g., 2.8 mM), EDTA (e.g., 104 µM), FeCl₃ (e.g., 100 µM), ascorbate (e.g., 100 µM), and hydrogen peroxide (H₂O₂) (e.g., 1 mM).[1]
-
Different concentrations of this compound are added to the reaction mixture.[1]
-
The mixture is incubated at 37°C for 1 hour.[1]
-
Following incubation, an equal volume of a solution containing 0.5% thiobarbituric acid in 10% trichloroacetic acid is added.[1]
-
The mixture is then boiled at 100°C for 15 minutes to develop the pink color.[1]
-
After cooling, the absorbance is measured at 532 nm.[1]
-
The scavenging activity is calculated by comparing the absorbance of the sample to a blank control.[1]
Superoxide Radical (O₂•⁻) Scavenging Assay (PMS-NADH System)
This assay relies on the generation of superoxide radicals by the phenazine methosulfate (PMS)-NADH system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which can be measured spectrophotometrically. Antioxidants compete for the superoxide radicals, thus inhibiting the formation of formazan.
Procedure:
-
The reaction mixture consists of different concentrations of this compound, nitroblue tetrazolium (NBT) (e.g., 630 µM), phenazine methosulfate (PMS) (e.g., 33 µM), and NADH (e.g., 156 µM).[1]
-
The reaction is initiated by the addition of NADH.
-
The absorbance is measured at a specific wavelength (typically 560 nm) after a set incubation period.[4]
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of a control.
Signaling Pathways and Molecular Mechanisms
This compound exerts its cytoprotective effects against oxidative stress not only through direct radical scavenging but also by modulating intracellular signaling pathways that upregulate the expression of antioxidant enzymes.
Nrf2/HO-1 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[5][6]
PI3K/AKT and ERK1/2 Signaling Pathways
The activation of the Nrf2 pathway by this compound is also dependent on the upstream signaling cascades involving Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Extracellular signal-regulated kinase 1/2 (ERK1/2).[5][7] Inhibition of these pathways has been shown to suppress the this compound-induced nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes.[5]
Conclusion
This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging and the modulation of key cytoprotective signaling pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. herbpedia.wdfiles.com [herbpedia.wdfiles.com]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. iomcworld.com [iomcworld.com]
- 4. scribd.com [scribd.com]
- 5. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Geraniin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniin, a prominent ellagitannin found in various medicinal plants, has emerged as a promising natural compound with multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. The information presented herein is curated from numerous in vitro and in vivo studies, offering valuable insights for researchers and professionals in oncology and drug development. This compound's therapeutic potential stems from its ability to modulate a wide array of cellular processes, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis. These effects are orchestrated through the intricate regulation of key signaling pathways, positioning this compound as a compelling candidate for further investigation in cancer therapy.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize key data points, including IC50 values for cytotoxicity, and outcomes of in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| HT-29 | Colorectal Cancer | 18.13 ± 0.53 | 72 |
| HT-29 | Colorectal Cancer | 39.94 ± 0.43 | 48 |
| HT-29 | Colorectal Cancer | 73.71 ± 0.86 | 24 |
| HCT116 | Colorectal Cancer | >100 | 72 |
| Ca Ski | Cervical Cancer | >100 | 72 |
| A549 | Lung Cancer | >100 | 72 |
| Jurkat | T-cell Leukemia | >100 | 72 |
| MCF-7 | Breast Cancer | 42.32 | 24 |
| MCF-7 | Breast Cancer | 17.98 | 48 |
| MCF-7 | Breast Cancer | 9.94 | 72 |
| SCC-9 | Oral Cancer | Not specified, dose-dependent inhibition (0-80 µM) | 24 |
| SCC-14 | Oral Cancer | Not specified, dose-dependent inhibition (0-80 µM) | 24 |
| C666-1 | Nasopharyngeal Cancer | Not specified, dose-dependent inhibition (0-10 µM) | Not specified |
| U87 | Glioma | Not specified, dose-dependent inhibition (5-80 µM) | 48 |
| LN229 | Glioma | Not specified, dose-dependent inhibition (5-80 µM) | 48 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Colorectal Cancer (SW480 & HT-29 xenograft) | Nude mice | Not specified | Not specified | Not specified | Significant inhibitory effects | [1] |
| Breast Cancer (4T1 syngeneic model) | BALB/c mice | 0.5 mg/day | Oral gavage | 6-7 weeks | Reduced tumor growth and liver metastasis (p<0.05) | [2] |
| Glioma (U87 xenograft) | Nude mice | 60 mg/kg | Not specified | 20 days (every 4 days) | Final tumor weight ~44% of control | [3] |
| Lung Adenocarcinoma (A549 xenograft) | Not specified | Not specified | Not specified | Not specified | Resulted in tumor growth inhibition | [4] |
Core Mechanisms of Action
This compound's anti-cancer activity is not attributable to a single mode of action but rather to a concerted effort across multiple cellular fronts. The primary mechanisms are detailed below.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cells. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.[1][2][4]
-
Mitochondrial Dysfunction: The increased permeability of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[4]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][4]
-
Fas Ligand Upregulation: In some cancer types, such as human melanoma cells, this compound has been shown to upregulate the expression of Fas ligand (FasL), suggesting an activation of the extrinsic apoptotic pathway.[5]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in cancer cells, leading to an accumulation of cells in a specific phase and thereby inhibiting proliferation.
-
S Phase Arrest: In human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells, this compound has been observed to cause cell cycle arrest in the S phase.[4][6]
-
Modulation of Cell Cycle Regulators: In SUM159 breast cancer cells, this compound treatment leads to an increase in the expression of the cell cycle inhibitor p21 and a decrease in the levels of Cyclin A, CDK1, and CDK2, proteins essential for cell cycle progression.[7]
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic potential by targeting key processes in the metastatic cascade.
-
Inhibition of Migration and Invasion: this compound effectively inhibits the migration and invasion of various cancer cells, including colorectal, oral, and osteosarcoma cells.[1][8]
-
Downregulation of Matrix Metalloproteinases (MMPs): A key mechanism in preventing invasion is the downregulation of MMPs, enzymes that degrade the extracellular matrix. This compound has been shown to reduce the expression and activity of MMP-2.[8]
-
Suppression of Epithelial-Mesenchymal Transition (EMT): this compound can inhibit the TGF-β1-induced EMT in lung cancer cells. It achieves this by increasing the expression of the epithelial marker E-cadherin while repressing the mesenchymal markers N-cadherin and vimentin, as well as the EMT-inducing transcription factor Snail.[9]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. While direct evidence for this compound's anti-angiogenic effects is still emerging, its known mechanisms of action on key signaling pathways strongly suggest an inhibitory role in this process. Its ability to modulate pathways like PI3K/Akt and MAPK, which are central to angiogenesis, points towards a potential to inhibit the formation of new blood vessels that supply tumors.
Signaling Pathways Modulated by this compound
This compound's diverse anti-cancer effects are mediated through its interaction with several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to be a potent inhibitor of this pathway.
-
Inhibition of Phosphorylation: this compound significantly suppresses the phosphorylation of key components of this pathway, including PI3K and Akt, thereby inactivating them.[1][10]
-
Downstream Effects: By inhibiting the PI3K/Akt pathway, this compound prevents the activation of downstream effectors like mTOR, which is a master regulator of protein synthesis and cell growth.[11][12] This inhibition contributes to the observed anti-proliferative and pro-apoptotic effects of this compound.[12][13]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound exhibits differential effects on various branches of the MAPK pathway.
-
Activation of p38 MAPK: In breast cancer cells, this compound induces the production of reactive oxygen species (ROS), which in turn activates the p38 MAPK pathway. This activation is causally linked to the induction of apoptosis.[3][6]
-
Inhibition of ERK1/2: In contrast, in oral cancer and osteosarcoma cells, this compound suppresses the phosphorylation of ERK1/2, a pathway often associated with cell proliferation and survival. This inhibition contributes to the anti-migratory and anti-invasive effects of this compound.[8]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cancer cell survival. This compound has been demonstrated to be a potent inhibitor of NF-κB activation.
-
Inhibition of NF-κB Translocation: this compound prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby inhibiting its transcriptional activity.[11][14]
-
Downregulation of NF-κB Target Genes: By inhibiting NF-κB, this compound downregulates the expression of its target genes, which include anti-apoptotic proteins like Mcl-1 and pro-inflammatory cytokines.[11] This contributes to the pro-apoptotic and anti-inflammatory effects of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature on this compound's anti-cancer effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against this compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment and PI Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, caspases, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive capabilities of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 24-48 hours).
-
Removal of Non-migrated/invaded Cells: Gently remove the cells that have not migrated or invaded from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope to determine the extent of migration or invasion.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with conditioned medium from cancer cells that have been treated with this compound or a vehicle control.
-
Incubation: Incubate the plate for several hours to allow for tube formation.
-
Imaging and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Differential modulation of MAPK pathways by this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptotic cell death in human lung adenocarcinoma A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-mediated apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ibidi.com [ibidi.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. journals.hh-publisher.com [journals.hh-publisher.com]
- 14. researchgate.net [researchgate.net]
The Anti-inflammatory Effects of Geraniin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the NF-κB and MAPK signaling pathways, activation of the Nrf2 antioxidant response, and inhibition of the NLRP3 inflammasome.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these target genes.
This compound has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.[1][2][3][4]
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are key signaling molecules involved in the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), MAPKs become phosphorylated and activate downstream transcription factors, leading to the production of inflammatory cytokines. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK, thereby attenuating the downstream inflammatory cascade.[5]
Activation of Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under inflammatory conditions associated with oxidative stress, Nrf2 activation plays a critical role in resolving inflammation. This compound has been found to promote the nuclear translocation of Nrf2 and enhance the expression of HO-1, contributing to its anti-inflammatory and antioxidant effects.[1][2][3][4][6]
Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been shown to restrict inflammasome activation by preventing the interaction between ASC and NLRP3, key components of the inflammasome complex. This inhibition leads to reduced pyroptosis and decreased release of IL-1β.[7]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory mediators from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition / IC50 | Reference |
| TNF-α | - | - | 43 µM | IC50 | [8][9][10] |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent | - | [1][2][11] |
| iNOS | RAW 264.7 | LPS | Dose-dependent | - | [1][2] |
| IL-1β | - | - | Dose-dependent | - | [3][4][12][13] |
| IL-6 | - | - | Dose-dependent | - | [3][4][12][13] |
| COX-2 | RAW 264.7 | LPS | Dose-dependent | - | [11] |
| PGE2 | RAW 264.7 | LPS | Dose-dependent | - | [11] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Parameter | This compound Dosage | % Inhibition / Effect | Reference |
| Carrageenan-induced paw edema (Rat) | Paw edema | Dose-dependent | Significant reduction | [14] |
| Adjuvant-induced arthritis (Rat) | Paw swelling | Dose-dependent | Significant reduction | [15] |
| LPS-induced acute lung injury (Mouse) | Lung edema, MPO activity | - | Significant attenuation | [3][4] |
| Gouty arthritis (Mouse) | Ankle joint swelling | - | Diminished | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multi-target anti-inflammatory mechanism.
Caption: In vitro anti-inflammatory assay workflow.
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is widely used to screen for anti-inflammatory compounds.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
3. Nitric Oxide (NO) Assay:
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent. Measure the absorbance at 540 nm.
4. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
5. Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, NF-κB p65, and Nrf2, as well as HO-1.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
2. Treatment:
-
Administer this compound (at various doses, e.g., orally or intraperitoneally) one hour before the carrageenan injection.
-
A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.
3. Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo: Adjuvant-Induced Arthritis in Rats
This model is used to study chronic inflammation and is relevant to rheumatoid arthritis.
1. Animals:
-
Use male Lewis or Sprague-Dawley rats.
2. Induction of Arthritis:
-
Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad of the right hind paw.
3. Treatment:
-
Begin oral administration of this compound at various doses on the same day as or a few days after adjuvant injection and continue for a specified period (e.g., 14-28 days).
-
Include vehicle control and positive control (e.g., methotrexate) groups.
4. Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws at regular intervals.
-
Arthritic Score: Score the severity of arthritis in each paw based on erythema, swelling, and joint stiffness (e.g., on a scale of 0-4).
-
Body Weight: Monitor changes in body weight throughout the study.
-
Histopathology: At the end of the study, sacrifice the animals and perform histopathological examination of the joints to assess synovial inflammation, cartilage erosion, and bone resorption.
-
Biochemical Markers: Analyze serum levels of inflammatory markers such as TNF-α, IL-1β, and C-reactive protein (CRP).
Conclusion
This compound demonstrates significant anti-inflammatory potential through its multifaceted mechanisms of action, targeting key inflammatory pathways and mediators. The quantitative data from various preclinical models provide a strong rationale for its further development as a therapeutic agent for inflammatory diseases. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the anti-inflammatory properties of this compound and similar natural compounds. Further research, including clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of this compound in humans.
References
- 1. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound attenuates LPS-induced acute lung injury via inhibiting NF-κB and activating Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates LPS-induced acute lung injury via inhibiting NF-κB and activating Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from the methanol extract of Pilea mongolica suppresses LPS-induced inflammatory responses by inhibiting IRAK4/MAPKs/NF-κB/AP-1 pathway in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3 to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New TNF-alpha releasing inhibitors, this compound and corilagin, in leaves of Acer nikoense, Megusurino-ki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. Inhibitory effects of citronellol and geraniol on nitric oxide and prostaglandin E₂production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Prebiotic Potential of this compound and this compound-Enriched Extract against High-Fat-Diet-Induced Metabolic Syndrome in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of anti-inflammatory fractions of Geranium wilfordii using tumor necrosis factor-alpha as a drug target on Herbochip® - an array-based high throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Antiviral Potential of Geraniin: A Technical Guide for Researchers
An In-depth Review of the Antiviral Properties of Geraniin Against a Range of Viral Pathogens, Including Methodologies for In Vitro and In Vivo Evaluation.
Introduction
This compound, a hydrolyzable tannin found in various medicinal plants such as Geranium thunbergii, Phyllanthus urinaria, and the rind of Nephelium lappaceum (rambutan), has demonstrated a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] This technical guide provides a comprehensive overview of the current research on the antiviral properties of this compound against a variety of specific viruses. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document details the inhibitory mechanisms of this compound, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited.
Antiviral Activity of this compound Against Specific Viruses
This compound has been shown to be effective against a range of enveloped and non-enveloped viruses. Its mechanisms of action are multifaceted, including the inhibition of viral entry and replication, as well as interference with key viral enzymes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]
Coronaviridae Family
This compound has been identified as a promising agent against SARS-CoV-2, the virus responsible for the COVID-19 pandemic.[4][37] Its primary mechanism of action is the inhibition of viral entry into host cells.[4][37]
-
Mechanism of Action: this compound effectively blocks the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor.[4][37] This is achieved through its high affinity for both the spike protein (KD = 0.63 μM) and the hACE2 receptor (KD = 1.12 μM), as determined by biolayer interferometry.[4][37] By binding to these key proteins, this compound prevents the initial attachment of the virus to the host cell surface, a critical step for infection.[4][37]
Flaviviridae Family
This compound exhibits significant antiviral activity against Dengue virus, particularly DENV-2.[5][8][11]
-
Mechanism of Action: The primary mode of action of this compound against DENV-2 is the inhibition of viral attachment to host cells.[5] Molecular docking studies have shown that this compound binds to the domain III of the DENV envelope (E) protein, which is crucial for receptor binding.[5] This interaction interferes with the initial stages of the viral life cycle.[5] this compound has been shown to be most effective when administered during the early stages of infection.[5] In vivo studies using BALB/c mice demonstrated that this compound can reduce the DENV-2 RNA load and prevent severe liver damage.[8]
This compound has also been shown to inhibit Zika virus infection in vitro.[6][13]
-
Mechanism of Action: Similar to its action against DENV, this compound hinders the internalization of ZIKV particles into the host cell.[6] It has been demonstrated to cause a loss of infectivity of the viral particles themselves.[6]
Picornaviridae Family
This compound has demonstrated potent antiviral effects against EV71, a major causative agent of hand, foot, and mouth disease.[38][7][23]
-
Mechanism of Action: this compound effectively inhibits the replication of EV71 in rhabdomyosarcoma (RD) cells.[38][23] In vivo studies in mice challenged with a lethal dose of EV71 showed that this compound treatment reduced mortality, alleviated clinical symptoms, and inhibited viral replication in muscle tissues.[38][23]
Hepadnaviridae Family
This compound has shown promising activity against Hepatitis B virus.[9][10][15]
-
Mechanism of Action: this compound inhibits the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) from infected cells.[9][15] Furthermore, it has been identified as a novel inhibitor of HBV covalently closed circular DNA (cccDNA), the persistent form of the viral genome in the nucleus of infected hepatocytes.[10] this compound appears to inhibit the establishment of cccDNA and may also modestly promote the degradation of pre-existing cccDNA.[10]
Herpesviridae Family
This compound has been shown to be effective against both HSV-1 and HSV-2.[1][2][14][20][25][39][28]
-
Mechanism of Action: this compound actively suppresses HSV-2 infection by interfering with viral replication.[2][14][28] It exhibits significant in vitro virucidal activity and blocks viral attachment.[20] Molecular docking studies suggest that this compound targets the HSV-2 glycoprotein D (gD), which is essential for viral entry.[25] It has also been shown to inhibit HSV-1 replication.[1]
Orthomyxoviridae Family
This compound has demonstrated antiviral activity against influenza A and B viruses.[17][18][28]
-
Mechanism of Action: The primary mechanism of action of this compound against influenza viruses is the inhibition of neuraminidase (NA) activity.[17][28] Neuraminidase is a key viral enzyme that facilitates the release of newly formed virus particles from infected cells. By inhibiting NA, this compound prevents the spread of the virus.[17][28]
Quantitative Data Summary
The following tables summarize the key quantitative data on the antiviral activity of this compound against various viruses.
Table 1: In Vitro Antiviral Activity of this compound (IC50 and EC50 Values)
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 | Reference(s) |
| Coronaviridae | SARS-CoV-2 | - | Competitive ELISA (Spike-ACE2 binding) | IC50: 4.2 μM | [4] |
| Flaviviridae | Dengue Virus Type 2 (DENV-2) | Vero | Plaque Reduction Assay | IC50: 1.75 μM | [5] |
| Flaviviridae | Zika Virus (ZIKV) | A549 | FACS Assay | IC50: 22 μg/mL | [19] |
| Picornaviridae | Enterovirus 71 (EV71) | Rhabdomyosarcoma (RD) | - | IC50: 10 μg/mL | [38][23] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | EC50: 8.3 μg/mL | [1] |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | - | - | IC50: 18.4 ± 2.0 μM | [2][14][28] |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | HaCaT | - | EC50: 18.37 μM | [20] |
Table 2: In Vivo Antiviral Activity of this compound
| Virus Family | Virus | Animal Model | Dosage | Outcome | Reference(s) |
| Flaviviridae | Dengue Virus Type 2 (DENV-2) | BALB/c mice | - | Reduced DENV-2 RNA load, prevented severe liver damage | [8] |
| Picornaviridae | Enterovirus 71 (EV71) | ICR mice | - | Reduced mortality, relieved clinical symptoms, inhibited viral replication in muscle | [38][23] |
Table 3: Cytotoxicity of this compound (CC50 Values)
| Cell Line | Assay Type | CC50 | Reference(s) |
| A549 | MTT Assay | 420 μg/mL | [19] |
| Vero | MTT Assay | > Highest concentration tested (non-toxic) | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the antiviral activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound on host cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., A549, Vero) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a cell-free control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Principle: A plaque is a clear zone in a cell monolayer that results from the lysis of infected cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.
-
Protocol:
-
Seed host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate a known titer of the virus with an equal volume of each this compound dilution for 1 hour at 37°C.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Inoculate the cells with 100-200 µL of the virus-geraniin mixtures. Include a virus control (virus with medium) and a cell control (medium only).
-
Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-30 minutes.
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1-2% carboxymethylcellulose or agarose) mixed with the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 3-7 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque inhibition against the this compound concentration.
-
Virucidal Assay
This assay determines the direct effect of a compound on the infectivity of viral particles.
-
Protocol:
-
Mix a known titer of the virus with various concentrations of this compound.
-
Incubate the mixture for a specific period (e.g., 1-2 hours) at 37°C.
-
After incubation, dilute the mixtures to a non-toxic concentration of this compound.
-
Infect susceptible host cells with the diluted mixtures.
-
Quantify the remaining viral infectivity using a plaque reduction assay or a TCID50 assay.
-
A significant reduction in viral titer compared to the control (virus incubated with medium) indicates a direct virucidal effect.
-
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle (pre-entry, entry, or post-entry) the antiviral compound is active.
-
Protocol:
-
Pre-treatment of cells: Treat host cells with this compound for a specific duration before viral infection. Then, wash the cells to remove the compound and infect with the virus.
-
Co-treatment (Attachment/Entry): Add this compound to the cells simultaneously with the virus.
-
Post-treatment (Replication): Infect the cells with the virus first, and then add this compound at different time points after infection.
-
After the respective treatments, quantify the viral yield (e.g., by plaque assay or RT-qPCR).
-
By comparing the level of inhibition in each condition, the specific stage of the viral life cycle targeted by this compound can be identified.
-
Competitive ELISA for SARS-CoV-2 Spike-ACE2 Binding Inhibition
This assay is used to assess the ability of this compound to block the interaction between the SARS-CoV-2 spike protein and the hACE2 receptor.
-
Protocol:
-
Coat a 96-well ELISA plate with recombinant SARS-CoV-2 spike protein RBD overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 5% skim milk in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells, followed by the addition of biotinylated hACE2 receptor. Include a positive control (neutralizing antibody) and a negative control (no inhibitor).
-
Incubate the plate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
A decrease in absorbance indicates inhibition of the spike-ACE2 interaction. Calculate the IC50 value from the dose-response curve.
-
Real-Time Quantitative PCR (RT-qPCR) for Viral Load Quantification
This method is used to quantify the amount of viral RNA or DNA in a sample.
-
Protocol:
-
Extract total RNA or DNA from infected cells or tissues treated with this compound and from untreated controls.
-
For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.
-
Set up the qPCR reaction with the cDNA or DNA template, specific primers targeting a viral gene, a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target nucleic acid.
-
Quantify the viral load by comparing the Ct values of the treated samples to a standard curve generated from known quantities of viral nucleic acid.
-
Neuraminidase Inhibition Assay
This assay is used to measure the inhibitory effect of this compound on the neuraminidase activity of influenza viruses.
-
Principle: This is a fluorescence-based assay where the neuraminidase enzyme cleaves a substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The amount of fluorescence is proportional to the enzyme activity.
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well black plate, add the this compound dilutions and a known amount of influenza virus. Include a virus control (no inhibitor) and a blank (no virus).
-
Incubate the plate for a specific period (e.g., 30 minutes) at 37°C to allow this compound to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution (e.g., ethanol and NaOH).
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially involved in the antiviral action of this compound and a typical experimental workflow for its evaluation.
Caption: General mechanisms of this compound's antiviral action.
Caption: Experimental workflow for evaluating this compound's antiviral properties.
Caption: this compound's inhibition of SARS-CoV-2 entry.
Conclusion
This compound has emerged as a potent and broad-spectrum antiviral agent with significant potential for the development of new therapeutic strategies against a variety of viral infections. Its multifaceted mechanisms of action, including the inhibition of viral entry, replication, and key enzymatic activities, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research into the antiviral properties of this promising natural compound. As with any potential therapeutic, further studies are required to fully elucidate its efficacy, safety, and pharmacokinetic profiles in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. ulab360.com [ulab360.com]
- 4. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor [ouci.dntb.gov.ua]
- 5. [PDF] this compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor | Semantic Scholar [semanticscholar.org]
- 6. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral effect of this compound on human enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 12. In vitro and silico studies of this compound interfering with HSV-2 replication by targeting glycoprotein D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antiviral activity of ethanol extract of Geranii Herba and its components against influenza viruses via neuraminidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. The this compound-Rich Extract from Reunion Island Endemic Medicinal Plant Phyllanthus phillyreifolius Inhibits Zika and Dengue Virus Infection at Non-Toxic Effect Doses in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elaeocarpus sylvestris var. ellipticus Extract and Its Major Component, this compound, Inhibit Herpes Simplex Virus-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. izsvenezie.com [izsvenezie.com]
- 26. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. researchgate.net [researchgate.net]
- 29. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. med.unc.edu [med.unc.edu]
- 32. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 33. Standardized Quantification Method for Hepatitis B Will Aid Therapeutic Strategy Development | Technology Networks [technologynetworks.com]
- 34. Hepatitis B virus DNA quantification with the three-in-one (3io) method allows accurate single-step differentiation of total HBV DNA and cccDNA in biopsy-size liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. sitesv2.anses.fr [sitesv2.anses.fr]
- 37. Analyses of HBV cccDNA Quantification and Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. This compound extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
The Intricate Cytoprotective Mechanisms of Geraniin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cytoprotective effects of Geraniin, a hydrolysable tannin found in various medicinal plants, on human cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on this compound's mechanisms of action, offering a comprehensive overview of its potential as a therapeutic agent. The guide details its antioxidant, anti-inflammatory, and anti-apoptotic properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction to this compound and its Cytoprotective Potential
This compound (C₄₁H₂₈O₂₇) is a prominent ellagitannin recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Its cytoprotective properties stem from its ability to mitigate cellular damage induced by various stressors, such as oxidative stress and inflammatory stimuli.[4][5] This document elucidates the molecular pathways through which this compound exerts its protective effects on human cells, providing a foundation for future research and drug development.
Mechanisms of Cytoprotection
This compound's cytoprotective effects are multifaceted, primarily involving the modulation of key signaling pathways that govern cellular responses to stress. These include the activation of antioxidant defenses, inhibition of inflammatory cascades, and suppression of apoptotic cell death.
Antioxidant Effects and Activation of the Nrf2/HO-1 Pathway
A primary mechanism of this compound's cytoprotective action is its potent antioxidant activity.[6] It directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant capacity of cells.[6][7] A critical pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.[4][8]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4][9] This leads to the upregulation of phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][4] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
This compound has been shown to induce the nuclear translocation of Nrf2 and subsequent expression of HO-1 and NQO1 in a dose-dependent manner in human hepatocarcinoma (HepG2) cells, thereby protecting them from hydrogen peroxide (H₂O₂)-induced oxidative cell death.[4] This activation of the Nrf2/HO-1 pathway is a cornerstone of this compound's antioxidant and cytoprotective effects.
Modulation of PI3K/Akt and MAPK Signaling Pathways
The cytoprotective effects of this compound are also mediated through the modulation of pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][10]
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[11] this compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[10] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, such as Bad, and promote cell survival. In human bone marrow-derived mesenchymal stem cells, this compound's protection against H₂O₂-induced oxidative stress was found to be dependent on the PI3K/Akt pathway.[10]
The MAPK family, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are involved in diverse cellular processes. This compound's effects on MAPK signaling can be context-dependent. For instance, in HepG2 cells, the cytoprotective effects of this compound against oxidative stress are dependent on the ERK1/2 pathway, which contributes to Nrf2 activation.[4] Conversely, in breast cancer cells (MCF-7), this compound induces apoptosis through the generation of ROS and subsequent activation of the p38 MAPK pathway.[12]
Anti-inflammatory Effects via NF-κB Inhibition
Chronic inflammation is a key contributor to cellular damage and the pathogenesis of numerous diseases. This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13]
NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
This compound has been demonstrated to suppress the activation of NF-κB in various cell types. For example, in human colorectal adenocarcinoma HT-29 cells, this compound attenuated TNF-α-induced NF-κB nuclear translocation.[14] This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators, thereby protecting cells from inflammatory damage.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. However, excessive apoptosis can lead to tissue damage. This compound has been shown to protect cells from apoptosis induced by various stimuli.[15]
The anti-apoptotic effects of this compound are often mediated by its influence on the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[16] this compound can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins like Bax.[15] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a key event in the activation of caspases and the execution of apoptosis. For instance, in human colorectal cancer cells, this compound induced apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3 and -9.[15] Conversely, in non-cancerous cells, it can protect against apoptosis.
Quantitative Data on this compound's Cytoprotective Effects
The following tables summarize the quantitative data from various studies on the cytoprotective effects of this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Stressor | This compound Concentration | Effect | Reference |
| HepG2 | H₂O₂ (500 µM) | 5, 10, 20 µM | Significantly increased cell survival rate. | [17] |
| MCF-7 | - | 9.94 µM (72h), 17.98 µM (48h), 42.32 µM (24h) | IC50 values for anti-proliferative effects. | [12] |
| HT-29 | - | 36 µM | Increased Bak/Bcl-xL ratio by 6.02-fold at 12h. | [16] |
| HT-29 | - | 36 µM | Decreased procaspase-3 expression to 0.22-fold at 12h. | [16] |
| SW480, HT-29 | - | Dose-dependent | Increased expression of Bax, caspase-3, and caspase-9; decreased Bcl-2. | [15] |
Table 2: Antioxidant and Anti-inflammatory Effects of this compound
| Cell Line | Stressor | This compound Concentration | Effect | Reference |
| HepG2 | H₂O₂ | 5, 10, 20 µM | Attenuated H₂O₂-induced ROS production. | [17] |
| HepG2 | - | 5, 10, 20 µM | Notably increased nuclear Nrf2, NQO1, and HO-1 protein levels. | [17] |
| HT-29 | TNF-α (10 ng/mL) | Dose-dependent | Attenuated NF-κB nuclear translocation. | [14] |
| Cardiomyocytes (in vivo) | Isoproterenol | Not specified | Suppressed increase in malondialdehyde and nitric oxide; reversed decrease in glutathione and superoxide dismutase. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on HepG2 and MCF-7 cells.[5][19]
-
Cell Seeding: Seed cells (e.g., HepG2, 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Expose cells to various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). For cytoprotection studies, pre-treat with this compound for a specified time (e.g., 2 hours) before adding the stressor (e.g., H₂O₂ or TBH) for a further incubation period.
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is based on methodologies used for assessing ROS in various cell types.[5][7][20]
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well black plate and incubate for 48 hours.
-
This compound Pre-treatment: Treat cells with different concentrations of this compound for a specified duration (e.g., 2 hours).
-
DCFH-DA Staining: Remove the medium and stain the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark at 37°C.
-
Induction of Oxidative Stress: Wash the cells twice with serum-free medium and then expose them to a ROS-inducing agent (e.g., 2 mM TBH or H₂O₂) for a specified time (e.g., 3 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for quantifying apoptosis.[21]
-
Cell Treatment: Treat cells with this compound and/or a stressor as required for the experiment.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Protein Expression
This protocol is a general guideline for analyzing the expression of proteins in pathways like Nrf2/HO-1 and PI3K/Akt.[22][23]
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant cytoprotective effects in human cells through a complex interplay of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways, including Nrf2/HO-1, PI3K/Akt, MAPK, and NF-κB, underscores its potential as a promising candidate for the development of novel therapeutic strategies for diseases characterized by cellular stress and damage.
Future research should focus on further elucidating the precise molecular targets of this compound and its metabolites. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Additionally, clinical trials are necessary to evaluate its safety and efficacy in human subjects. The comprehensive data and protocols presented in this guide aim to facilitate and inspire further investigation into the therapeutic applications of this remarkable natural compound.
References
- 1. Cytoprotective effect exerted by this compound in HepG2 cells is through microRNA mediated regulation of BACH-1 and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ellagitannin this compound: a review of the natural sources, biosynthesis, pharmacokinetics and biological effects | Semantic Scholar [semanticscholar.org]
- 4. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotective effect exerted by this compound in HepG2 cells is through microRNA mediated regulation of BACH-1 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis of human breast cancer cells MCF-7 via ROS-mediated stimulation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. globethesis.com [globethesis.com]
- 18. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Acetyl-Serotonin Protects HepG2 Cells from Oxidative Stress Injury Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Unveiling the Immunomodulatory Landscape of Geraniin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its immunomodulatory properties present a compelling avenue for the development of novel therapeutics for a range of inflammatory and immune-mediated diseases. This technical guide provides an in-depth exploration of the core immunomodulatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Immunomodulatory Properties of this compound
This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily targeting the innate immune system, with significant impacts on macrophages and neutrophils. Its actions are largely characterized by potent anti-inflammatory and antioxidant activities.
Anti-inflammatory Effects
This compound has been demonstrated to be a formidable anti-inflammatory agent. It effectively suppresses the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly inhibits the production of nitric oxide (NO) and reactive oxygen species (ROS).[3][4] This inhibition is coupled with a marked reduction in the expression of inducible nitric oxide synthase (iNOS).[3][4] Furthermore, this compound curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6][7] This broad-spectrum inhibition of inflammatory markers underscores its potential in managing inflammatory conditions.
Effects on Macrophage Function
Macrophages, central players in the immune response, are significantly influenced by this compound. Beyond inhibiting their pro-inflammatory cytokine production, this compound can modulate their morphology and phagocytic activity.[8][9] Studies have shown that this compound treatment can lead to marked changes in macrophage morphology, including a thickened surface layer and alterations in intracellular organelles such as mitochondria and lysosomes.[9] Interestingly, while some studies report an induction of phagocytosis of living yeasts, others have observed an inhibition of endocytotic activity, including phagocytosis and pinocytosis.[8][9] This suggests that the effect of this compound on macrophage phagocytic function may be context-dependent.
Modulation of Neutrophil Activity
Neutrophils, as first responders to inflammation, are another key target of this compound's immunomodulatory action. In models of acute inflammation, this compound has been shown to suppress the recruitment and infiltration of neutrophils to inflammatory sites.[10][11] This is further evidenced by a reduction in the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils and a key marker of their infiltration.[12]
Key Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are underpinned by its ability to interfere with critical intracellular signaling pathways that govern the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a cornerstone of inflammatory gene expression. This compound effectively suppresses the activation of this pathway.[3][4] It has been shown to impair the translocation of the NF-κB p65 subunit into the nucleus in LPS-stimulated macrophages.[3][4] This inhibitory action on NF-κB is a key mechanism through which this compound downregulates the expression of a multitude of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[13]
dot
Caption: this compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK1/2, JNK, and p38, are also crucial in the inflammatory response. This compound has been shown to modulate MAPK activation.[14] Specifically, it can suppress the phosphorylation of p38 MAPK in TNF-α-induced bone marrow stem cells.[13] By interfering with MAPK signaling, this compound can further dampen the production of inflammatory mediators.
dot
Caption: this compound modulates the MAPK signaling pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
In addition to its anti-inflammatory actions, this compound exhibits potent antioxidant effects through the activation of the Nrf2 pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to induce the nuclear translocation of Nrf2 and enhance the expression of its downstream target, heme oxygenase-1 (HO-1).[3][4] This activation of the Nrf2/HO-1 axis contributes significantly to this compound's ability to mitigate oxidative stress.
Caption: this compound inhibits NLRP3 inflammasome assembly.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Inflammatory Mediators in Macrophages
| Cell Line | Stimulant | This compound Conc. | Measured Parameter | % Inhibition / Reduction | Reference |
| RAW 264.7 | LPS | 20 µM | NO Production | Significant | [3][4] |
| RAW 264.7 | LPS | 20 µM | iNOS Expression | Suppressed | [3][4] |
| RAW 264.7 | LPS | 20 µM | ROS Production | Inhibited | [3][4] |
| THP-1 | LPS | 10 µM | TNF-α (protein) | Significant | [5] |
| THP-1 | LPS | 10 µM | IL-6 (protein) | Significant | [5] |
| THP-1 | LPS | 10 µM | TNF-α (mRNA) | Significant | [5] |
| THP-1 | LPS | 10 µM | IL-6 (mRNA) | Significant | [5] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dose | Measured Parameter | Observation | Reference |
| Mice | Isoproterenol | 20 mg/kg | Cardiac IL-6, TNF-α, IL-1β | Suppressed increase | [5] |
| Mice | Isoproterenol | 20 mg/kg | Cardiac IL-10 | Reversed decrease | [5] |
| Rats | High-Fat Diet | 25 mg/kg/day | Vascular Superoxide | Suppressed generation | [15] |
| Rats | High-Fat Diet | 25 mg/kg/day | Circulating IL-1β | Ameliorated elevation | [15] |
| Mice | MSU Crystals | Not specified | Ankle Joint Swelling | Diminished | [10] |
| Mice | MSU Crystals | Not specified | Neutrophil & Macrophage Recruitment | Blocked | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
dot
Caption: General workflow for in vitro anti-inflammatory assays.
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (e.g., anti-iNOS, anti-p-p65, anti-β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
This compound Pretreatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours. A vehicle control (DMSO) should be included.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine measurement, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, phosphorylated p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Assay in an Acute Gouty Arthritis Model
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a monosodium urate (MSU) crystal-induced gouty arthritis mouse model.
Materials:
-
Male C57BL/6 mice
-
Monosodium urate (MSU) crystals
-
This compound
-
Sterile saline
-
Calipers for measuring joint swelling
-
Reagents for histological analysis (formalin, hematoxylin, eosin)
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week with free access to food and water.
-
Induction of Gouty Arthritis:
-
Anesthetize the mice.
-
Inject a suspension of MSU crystals (e.g., 1 mg in 20 µL of sterile saline) intra-articularly into the ankle joint.
-
Inject sterile saline into the contralateral ankle as a control.
-
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and time point relative to the MSU injection (e.g., 1 hour prior).
-
Assessment of Joint Swelling: Measure the diameter of the ankle joints using calipers at various time points after MSU injection (e.g., 6, 12, 24, 48 hours).
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and dissect the ankle joints.
-
Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and synovial hyperplasia.
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize the dissected joint tissue.
-
Measure MPO activity in the tissue homogenates using a commercially available MPO assay kit according to the manufacturer's instructions to quantify neutrophil infiltration.
-
Conclusion and Future Perspectives
This compound exhibits a robust and multifaceted immunomodulatory profile, primarily driven by its potent anti-inflammatory and antioxidant properties. Its ability to concurrently inhibit key pro-inflammatory signaling pathways such as NF-κB and MAPK, while activating the protective Nrf2 pathway, positions it as a promising candidate for the development of therapeutics for a variety of inflammatory disorders. Furthermore, its targeted inhibition of the NLRP3 inflammasome opens up new avenues for its application in diseases characterized by inflammasome dysregulation.
Future research should focus on elucidating the precise molecular targets of this compound and further exploring its effects on other immune cell subsets, such as T lymphocytes and dendritic cells. Comprehensive preclinical studies in a wider range of disease models are warranted to fully establish its therapeutic potential. Additionally, investigations into its pharmacokinetic and pharmacodynamic properties are crucial for its translation into clinical practice. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel immunomodulatory agent.
References
- 1. This compound Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on morphology and function of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3 to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modificational changes in function and morphology of cultured macrophages by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Analgesic Potential of Geraniin: A Technical Guide for Preclinical Research
An In-depth Review of Preclinical Models, Mechanistic Insights, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.
Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities, including its notable analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical evidence supporting the analgesic potential of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of quantitative data, experimental methodologies, and mechanistic understanding.
Quantitative Data Summary
The analgesic and anti-inflammatory efficacy of this compound has been evaluated across multiple preclinical models. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its effects at different dosages and in various pain models.
Table 1: Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Dose (mg/kg, i.p.) | Number of Writhings (Mean ± SEM) | % Inhibition | Reference |
| 3 | - | Significant and dose-related | [1] |
| 10 | - | Significant and dose-related | [1] |
| 30 | - | Significant and dose-related | [1] |
Note: Specific numerical data on the mean number of writhings and percentage inhibition were not consistently available in the public domain and would require access to the full-text articles. The available information indicates a significant, dose-dependent reduction in writhing behavior.
Table 2: Anti-inflammatory Effects of this compound in the Carrageenan-Induced Paw Edema Model in Rats
| Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Volume (ml, Mean ± SEM) or % Inhibition | Reference |
| 10 | 1-5 | Dose-dependent reduction | - |
| 30 | 1-5 | Dose-dependent reduction | - |
| 100 | 1-5 | Dose-dependent reduction | - |
Table 3: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Model System | Marker | Treatment | Result | Reference |
| Haloperidol-induced orofacial dyskinesia in rats | TNF-α | This compound (10 mg/kg) | Reduction to 88.14 ± 4.67 pg/mL | [2] |
| This compound (30 mg/kg) | Reduction to 61.86 ± 3.29 pg/mL | [2] | ||
| IL-1β | This compound (10 mg/kg) | Reduction to 75.57 ± 5.86 pg/mL | [2] | |
| This compound (30 mg/kg) | Reduction to 57.57 ± 5.94 pg/mL | [2] | ||
| IL-6 | This compound (10 mg/kg) | Reduction to 85.14 ± 6.47 pg/mL | [2] | |
| This compound (30 mg/kg) | Reduction to 62.57 ± 6.78 pg/mL | [2] | ||
| Caspase-3 | This compound (10 mg/kg) | Reduction to 3.77 ± 0.21 nmol/mg | [2] | |
| This compound (30 mg/kg) | Reduction to 2.77 ± 0.25 nmol/mg protein | [2] | ||
| MSU crystal-induced gouty arthritis in mice | IL-1β expression | This compound | Diminished expression | [3] |
| Ankle joint swelling | This compound | Diminished swelling | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility of preclinical findings. This section outlines the methodologies for key in vivo models used to assess the analgesic and anti-inflammatory properties of this compound.
Acetic Acid-Induced Writhing Test
This model is a widely used method for screening peripheral analgesic activity.
-
Animals: Swiss albino mice (20-30 g) are typically used.[4]
-
Housing: Animals are housed in clean polypropylene cages with a 12-hour light/dark cycle at a controlled temperature (25±2°C) and humidity (45-55%).[4]
-
Procedure:
-
Divide the mice into groups (e.g., control, standard drug, and this compound test groups).[5]
-
Administer the test substance (this compound) or vehicle orally or via the desired route.[6] A 40-minute interval is often allowed for absorption after oral administration.[4]
-
Inject 0.6% or 0.7% (v/v) acetic acid intraperitoneally (typically 10 ml/kg body weight).[4][7]
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.[5]
-
Count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.[5][7]
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Hot Plate Test
This method is used to evaluate central analgesic activity by measuring the response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52.5°C or 55±0.5°C).[8]
-
Animals: Rats or mice are used.
-
Procedure:
-
Gently place the animal on the heated surface of the hot plate, which is enclosed by a transparent cylinder to keep the animal on the plate.[9][10]
-
Start a timer immediately upon placing the animal on the hot plate.
-
Observe the animal for nocifensive behaviors, such as paw licking, flicking of the hind paw, or jumping.[11]
-
Record the latency (in seconds) for the first sign of a nocifensive response.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the latency is recorded as the cut-off time.[8][11]
-
-
Data Analysis: The increase in reaction time (latency) in the treated groups compared to the control group indicates an analgesic effect.
Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.
-
Animals: Wistar rats or mice are commonly used.
-
Procedure:
-
Measure the initial paw volume of the animals using a plethysmometer.[12]
-
Administer this compound or the vehicle to the respective groups.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline (typically 0.1 ml) into the sub-plantar region of the right hind paw.[13][14]
-
Measure the paw volume at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12][13]
-
-
Data Analysis: The anti-inflammatory effect is calculated as the percentage inhibition of edema in the treated groups compared to the control group.[15][16] % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce a persistent neuropathic pain state.
-
Animals: Sprague-Dawley or Wistar rats are typically used.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).[17]
-
Make a skin incision at the mid-thigh level of the left hind leg.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.[18]
-
Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve at approximately 1 mm intervals. The ligatures should only slightly constrict the nerve without arresting epineural blood flow.[17][18]
-
Close the muscle layer and skin with sutures.[19]
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments. A decrease in the withdrawal threshold in the injured paw indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source. A shorter withdrawal latency in the injured paw signifies thermal hyperalgesia.
-
-
Post-operative Care: House animals individually with soft bedding and monitor for signs of distress.
Signaling Pathways and Mechanisms of Action
This compound exerts its analgesic and anti-inflammatory effects through the modulation of key intracellular signaling pathways. The primary mechanisms identified in preclinical studies involve the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[20] this compound has been shown to inhibit the NF-κB pathway, thereby reducing the production of these inflammatory mediators and contributing to its analgesic effect.[21][22]
References
- 1. Chemical and preliminary analgesic evaluation of this compound and furosin isolated from Phyllanthus sellowianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Haloperidol-Induced Orofacial Dyskinesia in Rats Through Mitigating Neuronal Oxidative Stress, Neuroinflammation, and Apoptosis via Modulation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3 to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Hot plate test [panlab.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. This compound inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Geraniin Extraction and Isolation from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Geraniin, a prominent ellagitannin, has garnered significant interest within the scientific community due to its wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-hyperglycemic properties.[1][2] Found in various plant species, particularly within the Geranium, Euphorbia, and Phyllanthus genera, as well as in the rind of fruits like rambutan (Nephelium lappaceum), its effective extraction and isolation are crucial for further research and development.[3][4][5]
These application notes provide a comprehensive overview of current techniques for the extraction and isolation of this compound, complete with comparative data and detailed experimental protocols to guide researchers in obtaining high-purity this compound for preclinical and clinical studies.
Extraction Techniques
The selection of an appropriate extraction method is critical and depends on the plant matrix, desired yield, and the stability of this compound, which is susceptible to hydrolysis under intense heat.[6] Modern techniques often offer higher efficiency and reduced extraction times compared to conventional methods.
Conventional Solvent Extraction
This traditional approach involves using solvents to diffuse and dissolve this compound from the plant material. Common methods include maceration and Soxhlet extraction. While straightforward, they can be time-consuming and may lead to degradation if heat is applied for extended periods. A study comparing solvents for extracting this compound from Nephelium lappaceum found that 70% ethanol yielded a purity of 12.68%, significantly higher than the 3.79% achieved with aqueous extraction.[7]
Advanced Extraction Techniques
To improve efficiency and minimize degradation, several advanced methods have been developed:
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[8][9]
-
Ultrasound/Microwave-Assisted Extraction (U/M-AE): This hybrid method combines the benefits of both UAE and MAE, often resulting in higher yields of polyphenolic compounds.[10][11][12] A study on Mexican rambutan peel demonstrated that a hybrid approach yielded the highest polyphenolic content compared to individual UAE or MAE.[9]
-
Microwave-Assisted Enzymatic Extraction (MAEE): This green technique employs enzymes, such as cellulase, in conjunction with microwave irradiation to break down the plant cell wall, facilitating the release of target compounds using water as a solvent.[13][14] This method significantly increased the yield of this compound from Geranium sibiricum Linne compared to conventional solvent extraction.[13]
Data Summary: Comparison of this compound Extraction Methods
| Method | Plant Source | Solvent | Key Parameters | Yield/Result | Reference |
| Conventional Solvent | Nephelium lappaceum Rind | 70% Ethanol | - | 12.68% purity in extract | [7] |
| Conventional Solvent | Nephelium lappaceum Rind | Water | - | 3.79% purity in extract | [7] |
| Maceration | Geranium Stem Leaves | Water | Mass ratio 1:8-12, 18-36 hours | Crude Extract | [7] |
| U/M-AE | Nephelium lappaceum Peel | Water (0% Ethanol) | Ultrasound: 20 min, RT; Microwave: 5 min, 70°C | 307.57 mg/g Total Soluble Polyphenols | [10][11][15] |
| MAEE | Geranium sibiricum Linne | Deionised Water | 500 W, 33°C, pH 5.2, 9 min, 3600 U/g Cellulase | 19.82 mg/g this compound | [13] |
| Conventional Solvent | Geranium sibiricum Linne | - | - | 11.46 mg/g this compound | [13] |
Isolation and Purification Techniques
Following initial extraction, a multi-step purification process is typically required to isolate this compound from the complex crude extract. Chromatographic techniques are central to this process.
-
Adsorption Chromatography: Initial cleanup often involves adsorption onto active carbon or macroporous resins (e.g., D101, AB-8, Amberlite XAD-16).[7][10] This step effectively removes pigments and other polar impurities. Elution with ethanol gradients releases the adsorbed compounds.
-
Reversed-Phase (RP) Chromatography: C18 silica is widely used for purifying this compound.[14][16] This technique separates compounds based on their hydrophobicity. A step gradient of water and acetonitrile is commonly employed for elution, yielding this compound with high purity (>95%).[16]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography method has been successfully used for the one-step separation and purification of this compound from Geranium wilfordii Maxim extracts, achieving purities over 91%.[17]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It is often used as a final polishing step after initial purification by other chromatographic methods.[10][18]
Data Summary: Comparison of this compound Isolation & Purification Methods
| Method | Starting Material | Stationary Phase / Resin | Mobile Phase / Eluent | Purity | Yield | Reference |
| Adsorption Chromatography | Geranium Extract | Active Carbon -> Macroporous Resin | 75-85% Ethanol -> 50-70% Ethanol | >90% (after crystallization) | - | [7][19] |
| RP Chromatography | N. lappaceum Crude Extract | C18 Silica | Step gradient of Water/Acetonitrile | >95% | - | [16] |
| RP Chromatography | N. lappaceum Ethanolic Extract | C18 Silica | - | ~98% (after crystallization) | 21% from crude extract | [20] |
| HSCCC (Reversed-Phase) | G. wilfordii Extract | - | n-hexane-ethyl acetate-methanol-acetic acid-water (1:10:0.2:0.2:20) | 91.3% | 91.7% | [17] |
| HSCCC (Normal-Phase) | G. wilfordii Extract | - | n-hexane-ethyl acetate-methanol-acetic acid-water (0.2:10:2:1:5) | 87.6% | 94.3% | [17] |
| Preparative HPLC | N. lappaceum Fraction | - | Gradient of Acetic Acid/Methanol | Main compound in fraction | 13.8% of total recovered fraction | [10] |
Experimental Protocols
Protocol 1: Ultrasound/Microwave-Assisted Extraction (U/M-AE) from Nephelium lappaceum Peel
This protocol is adapted from methodologies that have proven effective for extracting polyphenols, including this compound, from rambutan peel.[10][11][15]
-
Preparation: Air-dry fresh rambutan peels and grind them into a fine powder.
-
Extraction Setup: Place the powdered peel into the reactor vessel of an Ultrasound/Microwave Cooperative Workstation.
-
Solvent Addition: Add deionized water to the powder at a mass/volume ratio of 1:16 (g/mL).
-
Ultrasound Treatment: Subject the mixture to ultrasound for 20 minutes at room temperature.
-
Microwave Treatment: Immediately following the ultrasound treatment, apply microwave irradiation for 5 minutes at 70°C.
-
Recovery: After extraction, filter the mixture to separate the supernatant (crude extract) from the solid residue.
-
Storage: Store the crude extract in a dark container at 4°C for subsequent purification.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
This protocol is based on a patented method for preparing this compound from Geranium species.[19]
-
Initial Cleanup (Optional but Recommended): Pass the crude aqueous extract through an activated carbon column first. Elute the column with 80% ethanol and collect the eluant.[19] Recover the ethanol under reduced pressure to obtain a concentrate.
-
Column Preparation: Prepare a column with D101 or AB-8 type macroporous adsorption resin, pre-equilibrated with deionized water.
-
Loading: Load the concentrated extract onto the top of the resin column.
-
Washing: Wash the column with distilled water to remove highly polar impurities like sugars.
-
Elution: Elute the column with 60% ethanol at a steady flow rate.[19] Collect the eluate in fractions.
-
Monitoring: Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure using a rotary evaporator.
-
Crystallization: To the final concentrate, add methanol and allow it to stand at a cool temperature (e.g., 4°C) to induce crystallization.[7]
-
Final Product: Separate the crystals by filtration, wash with a small amount of cold methanol, and dry to obtain high-purity this compound (>90%).[7]
Protocol 3: Purification of this compound using Reversed-Phase (C18) Chromatography
This protocol is derived from a method for large-scale purification of this compound from N. lappaceum rind.[16][20]
-
Sample Preparation: Dissolve the crude ethanolic extract in a minimum amount of water (e.g., 20 g of crude extract in 40 mL of water).[16]
-
Column Preparation: Pack a glass column with C18 silica and equilibrate with 100% water.
-
Loading: Load the dissolved crude extract onto the column.
-
Step-Gradient Elution:
-
Monitoring: Analyze the collected fractions using analytical HPLC to identify those containing pure this compound. The purity of this compound should be >95%.[16]
-
Concentration & Crystallization: Pool the high-purity fractions and concentrate using a rotary evaporator. Allow the saturated solution to cool at 4°C for 48 hours to form this compound crystals.[20]
-
Final Product: Filter and dry the crystals to obtain this compound with approximately 98% purity.[20]
Visualization of Workflows
General Workflow for this compound Extraction and Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagitannin this compound: a review of the natural sources, biosynthesis, pharmacokinetics and biological effects | Semantic Scholar [semanticscholar.org]
- 3. The Prebiotic Potential of this compound and this compound-Enriched Extract against High-Fat-Diet-Induced Metabolic Syndrome in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The geranium genus: A comprehensive study on ethnomedicinal uses, phytochemical compounds, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound|TNF-α Inhibitor [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Preliminary Testing of Ultrasound/Microwave-Assisted Extraction (U/M-AE) for the Isolation of this compound from Nephelium l… [ouci.dntb.gov.ua]
- 12. bio-uadec.com [bio-uadec.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation and purification of hydrolyzable tannin from Geranium wilfordii Maxim by reversed-phase and normal-phase high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gilsoncn.com [gilsoncn.com]
- 19. CN102010449A - Method for preparing this compound - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Application Note: Quantification of Geraniin in Plant Extracts Using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of geraniin in plant extracts. This compound, a prominent ellagitannin, is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-hyperglycemic effects, making its accurate quantification crucial for research, quality control of herbal products, and drug development.[1][2][3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation, ensuring reliable and reproducible results.
Introduction
This compound (C₄₁H₂₈O₂₇) is a complex hydrolyzable tannin found in numerous plant species, particularly in the Geraniaceae and Euphorbiaceae families.[3][4] Due to its therapeutic potential, a validated analytical method is essential for its quantification in various plant matrices. HPLC-UV is a widely accessible, sensitive, and reliable technique for this purpose.[1][5] This method separates this compound from other co-eluting polyphenols and allows for its accurate measurement based on its ultraviolet absorbance.[6]
Experimental Protocol
Sample Preparation: Solid-Liquid Extraction
The extraction of this compound from plant material is a critical step, as the compound can be susceptible to hydrolysis under intense heat.[4][7] A cold maceration or sonication-assisted extraction with an appropriate solvent system is recommended.
Materials:
-
Dried, powdered plant material
-
70% Ethanol (v/v) in water[7]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
HPLC-UV Instrumentation and Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-3 min: 10% B3-15 min: 10-40% B15-20 min: 40% B20-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL |
Note: this compound has maximum UV absorption at approximately 220 nm and 280 nm.[1] Detection at 280 nm is often preferred to minimize interference from other compounds.[1]
Standard Preparation and Calibration
Materials:
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. Perform a linear regression to determine the equation of the line and the correlation coefficient (r²).
Method Validation Summary
The described HPLC-UV method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[8] The validation parameters demonstrate the method's suitability for the intended application.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.2 - 200 | y = 0.0127x - 0.0083 | > 0.997[1][2] |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | Low QC (0.5) | 4.6 - 8.7[1] | 5.1 - 9.8[1] |
| Medium QC (10) | < 9.0 | < 10.0 | |
| High QC (150) | < 9.0 | < 10.0 |
Table 3: Accuracy and Recovery
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) | Recovery (%) |
| This compound | Low QC (0.5) | Mean of replicates | 84.4 - 88.8[1] | 88.4 - 90.3[1] |
| Medium QC (10) | Mean of replicates | 84.4 - 88.8[1] | 88.4 - 90.3[1] | |
| High QC (150) | Mean of replicates | 84.4 - 88.8[1] | 88.4 - 90.3[1] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.07[1] | 0.2[1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-UV method outlined in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The provided protocol for sample preparation, chromatographic conditions, and method validation parameters ensures accurate and reproducible results, which are essential for quality control and further research into the therapeutic applications of this compound-containing plants.
References
- 1. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|TNF-α Inhibitor [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: UPLC Analysis of Geraniin in Rat Plasma for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geraniin, a major active component found in various medicinal plants, exhibits a range of biological activities, including anti-osteoporotic and anti-hyperglycemic effects.[1][2] To support preclinical development, a robust and validated analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound in rat plasma using Ultra-Performance Liquid Chromatography (UPLC) with UV detection. The method has been successfully applied to a pharmacokinetic study in rats following intravenous administration.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Epicatechin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (Ultrapure)
-
Ascorbic acid
-
Acetic acid
-
Propanediol
-
Chloral Hydrate
-
Heparinized tubes
-
Blank rat plasma
Instrumentation and Chromatographic Conditions
A UPLC system equipped with an ultraviolet detector is used for the analysis.[1]
Table 1: UPLC-UV Instrument and Chromatographic Conditions
| Parameter | Condition |
| Column | HSS T3 Column[1] |
| Mobile Phase | Gradient elution (details not specified in the provided text) |
| Flow Rate | Not specified |
| Column Temperature | Not specified |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | Not specified |
| Internal Standard (IS) | Epicatechin[1] |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (epicatechin) by dissolving the accurately weighed compounds in methanol.[1]
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to obtain a series of working standard solutions at desired concentrations.[1]
-
Calibration Standards: Prepare calibration standards by spiking 10 μL of the appropriate working standard solution and 10 μL of the IS solution into blank rat plasma. The final plasma concentrations for this compound should range from 0.2 to 200 μg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.5, 10, and 150 µg/mL for this compound).[1]
Sample Preparation from Rat Plasma
-
To a tube containing the plasma sample, add epicatechin as an internal standard.[1]
-
Perform a liquid-liquid extraction with ethyl acetate.[1]
-
Add 400 μL of ethyl acetate to the plasma-containing tube and vortex for 3 minutes.[1]
-
Centrifuge the sample at 5000 rpm for 10 minutes.[1]
-
Collect the supernatant (350 μL).[1]
-
Repeat the extraction by adding another 400 μL of ethyl acetate, vortexing, and centrifuging as before.[1]
-
Combine the two supernatant fractions (total of 700 μL).[1]
-
Dry the mixed supernatant under a nitrogen stream at 50°C for 10 minutes.[1]
-
Reconstitute the residue in 100 μL of 50% methanol/water containing 0.01% ascorbic acid and vortex for 2 minutes.[1]
-
Centrifuge the reconstituted solution at 15,000 × g for 10 minutes.[1]
-
Transfer the supernatant (approximately 80 μL) to an autosampler vial for UPLC injection.[1] Note: To enhance the stability of this compound in rat plasma, it is recommended to add ascorbic acid and acetic acid to the collected plasma samples immediately.[1]
Method Validation
The UPLC method was validated for linearity, precision, accuracy, recovery, and stability.[1]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.2 - 200 μg/mL[1][2] |
| Correlation Coefficient (R²) | > 0.997[1][2] |
| Regression Equation | Y = 0.01270*x - 0.008268[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 μg/mL[1][2] |
| Limit of Detection (LOD) | 0.07 μg/mL[1][2] |
| Intra-day Precision (RSD) | 4.6% - 8.7%[1] |
| Inter-day Precision (RSD) | 5.1% - 9.8%[1] |
| Accuracy | 84.4% - 88.8%[1] |
| Extraction Recovery (this compound) | 88.4% - 90.3%[1][2] |
| Extraction Recovery (IS) | 82.2%[1] |
| Matrix Effect | 84.4% - 87.2%[1][2] |
Table 3: Stability of this compound in Rat Plasma
| Condition | Stability (RSD) |
| Room Temperature (20°C) for 12 hours | < 14.5%[1] |
| 4°C for 24 hours | < 12.2%[1] |
| -20°C for 15 days (Long-term) | < 14.5%[1] |
| Three Freeze-thaw Cycles | < 13.0%[1] |
Pharmacokinetic Study Protocol in Rats
-
Animals: Use Sprague-Dawley (SD) rats.[3]
-
Acclimation: House the animals for at least 7 days for acclimation in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12 h light/dark cycle). Provide free access to food and water.[1]
-
Fasting: Fast the rats overnight before the experiment, with free access to water.[1]
-
Dosing: Anesthetize the rats (e.g., with 10% Chloral Hydrate at 5mg/kg, intramuscularly). Administer this compound intravenously (e.g., via the sublingual vein) at a dose of 10 mg/kg. The dosing solution can be prepared in water:propanediol (8:2, v/v).[1]
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) into heparinized tubes from the caudal vein at predetermined time points (e.g., 0.083, 0.167, 0.333, 0.667, 1, 2, 4, 8, 12, and 24 hours post-dosing).[1]
-
Plasma Preparation: Immediately centrifuge the blood samples at 5000 rpm for 10 minutes. Separate the supernatant (plasma) and store it at -20°C until UPLC analysis.[1]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., DAS software).[1]
Data Presentation
Table 4: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration (10 mg/kg)
| Parameter | Value (Mean ± SD) | Unit |
| t₁/₂α (Distribution half-life) | 0.21 ± 0.10 | h |
| t₁/₂β (Elimination half-life) | 7.20 ± 2.20 | h |
| CL (Plasma Clearance) | 0.03 ± 0.02 | L/h/kg |
| Vz (Apparent Volume of Distribution) | 0.05 ± 0.01 | L/kg |
Data obtained from Yin et al. (2017).[1]
Visualization
Caption: UPLC analysis workflow for this compound in rat plasma.
References
- 1. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Prebiotic Potential of this compound and this compound-Enriched Extract against High-Fat-Diet-Induced Metabolic Syndrome in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Therapeutic Potential of Geraniin: In Vivo Animal Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for investigating the in vivo effects of Geraniin, a promising natural ellagitannin. Detailed protocols and summarized data from key studies are presented to facilitate the design and execution of preclinical research into this compound's therapeutic applications, including its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular-protective properties.
Anti-Cancer Effects of this compound
This compound has demonstrated significant anti-tumor and anti-metastatic properties in various cancer models. It has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways.
Animal Models
-
Colorectal Cancer Xenograft Mouse Model: Nude mice are subcutaneously injected with human colorectal cancer cell lines (e.g., SW480, HT-29) to induce tumor formation. This model is crucial for evaluating the direct anti-tumor effects of this compound in a living organism.[1]
-
Syngeneic Mouse Model of Breast Cancer: Immunocompetent female BALB/c mice are injected with a mouse mammary cancer cell line (e.g., 4T1) into the mammary pad. This model is particularly valuable for studying both tumor growth and metastasis, as the 4T1 cell line is highly invasive and can spontaneously metastasize to distant organs, closely mimicking human triple-negative breast cancer.[2][3][4]
Experimental Protocols
Colorectal Cancer Xenograft Model Protocol:
-
Cell Culture: Human colorectal cancer cells (SW480 or HT-29) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 cells in 0.1 mL of serum-free medium is injected subcutaneously into the flank of each nude mouse.
-
Tumor Growth Monitoring: Tumor size is measured every few days using a caliper, and tumor volume is calculated using the formula: (length × width²) / 2.
-
This compound Administration: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. This compound is administered, for example, by oral gavage, at specified doses. The control group receives the vehicle.
-
Endpoint Analysis: After a defined treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology and Western blotting to assess protein expression related to apoptosis and cell signaling.[1]
Syngeneic Breast Cancer Model Protocol:
-
Cell Culture: 4T1 mouse mammary cancer cells are cultured in a suitable medium.
-
Tumor Cell Implantation: 1 x 10^5 4T1 cells in 50 µL of PBS are injected into the mammary fat pad of female BALB/c mice.
-
Treatment: When tumors become visible, daily oral gavage of this compound (e.g., 0.5 mg) or a vehicle control (e.g., soy oil) is initiated.[2][3][4]
-
Tumor and Metastasis Assessment: Tumor growth is monitored for 6-7 weeks. At the end of the study, primary tumors are excised, and tissues such as the liver and lungs are collected to assess metastasis.[2][3][4]
-
Plasma and Tissue Analysis: Blood is collected for plasma protein analysis, and tumor tissue is used for histopathology.[2][3]
Quantitative Data Summary
| Animal Model | This compound Dose | Key Findings | Reference |
| Colorectal Cancer Xenograft (Nude Mice) | Not specified in abstract | Significant inhibition of tumor growth and promotion of cancer cell apoptosis. | [1] |
| Syngeneic Breast Cancer (BALB/c Mice) | 0.5 mg daily (oral gavage) | Reduced tumor growth and liver metastasis (p<0.05). | [2][3][4] |
Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in cell survival and proliferation. One of the key pathways identified is the PI3K/Akt signaling pathway . This compound has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of downstream pro-survival signals and promoting apoptosis in cancer cells.[1]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Anti-Inflammatory and Antioxidant Effects of this compound
This compound exhibits potent anti-inflammatory and antioxidant properties, making it a candidate for treating conditions associated with chronic inflammation and oxidative stress.
Animal Models
-
High-Fat Diet (HFD)-Induced Metabolic Syndrome in Rats: Sprague Dawley rats fed a high-fat diet develop obesity, hyperglycemia, dyslipidemia, and a state of chronic low-grade inflammation and oxidative stress. This model is used to study this compound's effects on metabolic and cardiovascular complications.[5][6][7]
-
Carrageenan-Induced Paw Edema in Rats: This is an acute inflammation model where carrageenan injection into the rat paw induces a localized inflammatory response, characterized by edema. It is used to screen for anti-inflammatory activity.[8]
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model mimics chronic inflammation and aspects of rheumatoid arthritis.[8]
-
Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis in Mice: Injection of MSU crystals into the ankle joint of mice induces an acute inflammatory response characteristic of gout.[9]
Experimental Protocols
HFD-Induced Metabolic Syndrome Protocol:
-
Induction of Metabolic Syndrome: Male Sprague Dawley rats are fed a high-fat diet for an extended period (e.g., 8 weeks) to induce obesity and metabolic disturbances.[6][7]
-
This compound Treatment: Following the induction phase, rats are treated with this compound (e.g., 25 mg/kg/day) or a vehicle control via oral gavage for a specified duration (e.g., 4 weeks).[6][7]
-
Parameter Measurement: Throughout the study, parameters such as body weight, blood pressure, and food intake are monitored.[6][7] At the end of the study, blood and tissue samples are collected to measure lipid profiles, glucose tolerance, inflammatory markers (e.g., IL-1β), and oxidative stress markers (e.g., malondialdehyde, superoxide dismutase).[5][6][7]
Carrageenan-Induced Paw Edema Protocol:
-
Animal Groups: Male Sprague-Dawley rats are divided into control, this compound-treated, and positive control (e.g., diclofenac) groups.[8]
-
Treatment: this compound (e.g., 10 mg/kg) or the reference drug is administered orally.[8]
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured using a plethysmometer at various time points after carrageenan injection to determine the percentage of edema inhibition.
Quantitative Data Summary
| Animal Model | This compound Dose | Key Findings | Reference |
| HFD-Induced Metabolic Syndrome (Rats) | 5 mg/kg | Significantly attenuated glucose intolerance, and lowered total cholesterol, triacylglyceride, and LDL. | [5] |
| HFD-Induced Hypertension (Rats) | 25 mg/kg/day | Ameliorated HFD-induced hypertension and abnormal remodeling of the thoracic aorta. | [6][7] |
| Carrageenan-Induced Paw Edema (Rats) | 10 mg/kg | Significant (p<0.001) reduction in paw edema. | [8] |
| Adjuvant-Induced Arthritis (Rats) | 10 and 30 mg/kg | Dose-dependent reduction in paw edema. | [8] |
| MSU Crystal-Induced Gouty Arthritis (Mice) | Not specified in abstract | Diminished ankle joint swelling and IL-1β expression. | [9] |
Signaling Pathways
This compound's anti-inflammatory effects are partly mediated by its ability to inhibit the NLRP3 inflammasome . It prevents the assembly of ASC and NLRP3, thereby inhibiting inflammasome activation, pyroptosis, and the release of the pro-inflammatory cytokine IL-1β.[9]
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Neuroprotective Effects of this compound
This compound has shown promise in protecting against neuronal damage in models of cerebral ischemia/reperfusion injury.
Animal Model
-
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats: This model simulates ischemic stroke by temporarily blocking blood flow to a part of the brain, followed by reperfusion. It is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.[10]
Experimental Protocol
MCAO/R Protocol:
-
Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.
-
This compound Administration: this compound (e.g., 10 and 20 mg/kg) or a vehicle is administered, often intraperitoneally, at the time of reperfusion or shortly after.[10]
-
Neurological Deficit Scoring: Neurological function is assessed at different time points after MCAO/R using a standardized scoring system.[10]
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are removed, sectioned, and stained (e.g., with TTC) to measure the infarct volume.[10]
-
Biochemical and Histological Analysis: Brain tissue is analyzed for markers of oxidative stress, apoptosis (e.g., TUNEL staining, caspase-3 expression), and the expression of proteins in relevant signaling pathways.[10]
Quantitative Data Summary
| Animal Model | This compound Dose | Key Findings | Reference |
| MCAO/R (Rats) | 10 and 20 mg/kg | Significantly decreased infarct volume and neurological scores (P<0.01). | [10] |
| MCAO/R (Rats) | 20 mg/kg | Significantly decreased the number of TUNEL-positive (apoptotic) cells (P<0.05 or P<0.01). | [10] |
Signaling Pathways
The neuroprotective mechanism of this compound is linked to the activation of the Nrf2/HO-1 signaling pathway . This compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This pathway plays a crucial role in cellular defense against oxidative stress.[10]
References
- 1. This compound inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating anticancer effects of this compound supplementation in a syngeneic mouse model of breast cancer: Identification of differentially regulated plasma proteins [journal.hep.com.cn]
- 3. Evaluating anticancer effects of this compound supplementation in a syngeneic mouse model of breast cancer: Identification of differentially regulated plasma proteins [accscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3 to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geraniin in Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniin is a prominent ellagitannin, a type of hydrolysable tannin, discovered in at least 71 plant species, many of which are utilized in traditional medicine.[1][2][3] It is notably abundant in plants from the Geranium, Euphorbia, and Phyllanthus genera and can be extracted from sources like the rind of rambutan (Nephelium lappaceum).[1][3][4] As a polyphenolic compound, this compound has garnered significant scientific interest for its extensive range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][2][5][6] These multifunctional attributes make this compound a compelling candidate for development as a bioactive ingredient in functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases.[7][8] This document provides a comprehensive overview of its applications, quantitative data, and detailed protocols for its study.
Biological Activities and Mechanisms of Action
This compound exerts its health benefits through multiple molecular pathways. Its complex structure allows it to interact with various cellular targets, modulating signaling cascades involved in oxidative stress, inflammation, and metabolic regulation.[7]
Antioxidant and Cytoprotective Effects
This compound is a potent antioxidant that operates through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of the body's endogenous antioxidant defense systems.[9] It effectively neutralizes free radicals such as hydroxyl and superoxide radicals.[7][9] Furthermore, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[10][12] This mechanism is mediated, at least in part, by the PI3K/AKT and ERK1/2 signaling pathways.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A dietary ellagitannin as a modulator of signalling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Assessing Geraniin's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of Geraniin, a hydrolyzable tannin with demonstrated antibacterial and antifungal activities. The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of this compound against various microorganisms.
Data Presentation
The antimicrobial efficacy of this compound is summarized in the tables below, providing a comparative overview of its activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbes.
| Microorganism | Strain | MIC (mg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.08 - 5.0 |
| Bacillus subtilis | NCTC 10073 | 0.08 - 5.0 |
| Streptococcus pyogenes | Clinical Strain | 0.08 - 5.0 |
| Escherichia coli | ATCC 25922 | 0.08 - 5.0 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.08 - 5.0 |
| Candida albicans | - | 0.08 - 5.0 |
| Xanthomonas campestris pv. vitians | - | 3.125 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various microbes. [1]
| Microorganism | Strain | MBC (mg/mL) |
| Staphylococcus aureus | ATCC 25923 | 1.25 - 50 |
| Bacillus subtilis | NCTC 10073 | 1.25 - 50 |
| Streptococcus pyogenes | Clinical Strain | 1.25 - 50 |
| Escherichia coli | ATCC 25922 | 1.25 - 50 |
| Pseudomonas aeruginosa | ATCC 27853 | 1.25 - 50 |
| Candida albicans | - | 1.25 - 50 |
| Xanthomonas campestris pv. vitians | - | 3.125 |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and microbial strains.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.[2][3][4][5][6][7]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound (purity ≥96%) in a suitable solvent (e.g., sterile distilled water or a small amount of DMSO, followed by dilution in broth) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of this compound across the wells.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[8] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing only growth medium and the inoculum (no this compound) to ensure the viability of the microorganism.
-
Negative Control: A well containing only growth medium to check for sterility.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[5]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is performed after the MIC has been determined.[9][10][11]
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Protocol:
-
Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC, and at least two higher concentrations.
-
Subculturing: Aseptically pipette a small volume (e.g., 10-100 µL) from each selected well and spread it onto a fresh agar plate (e.g., Mueller-Hinton Agar).[12]
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[11][13]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[2][13]
Workflow for Time-Kill Kinetics Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of antimicrobial activity [protocols.io]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antibacterial activity of this compound from sugar maple leaves: an ultrastructural study with the phytopathogen Xanthomonas campestris pv. vitians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
Application Notes: Geraniin as a Positive Control in Antioxidant Assays
Introduction
Geraniin, a prominent ellagitannin found in various medicinal plants, has demonstrated potent antioxidant properties in a multitude of in vitro and in vivo studies.[1][2] Its ability to scavenge a wide range of reactive oxygen species (ROS) and modulate endogenous antioxidant defense mechanisms makes it an excellent candidate for use as a positive control in antioxidant assays.[3][4] These application notes provide detailed protocols and supporting data for utilizing this compound as a reliable positive control in common antioxidant assays, intended for researchers, scientists, and drug development professionals.
This compound's antioxidant activity stems from its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[5][6] Furthermore, this compound has been shown to upregulate the expression of key antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), through the activation of the Nrf2 signaling pathway.[7][8] This dual mechanism of direct radical scavenging and enhancement of cellular antioxidant defenses provides a comprehensive antioxidant effect.
Data Presentation
The antioxidant capacity of this compound has been quantified in various assays, with its potency often compared to well-established antioxidants like ascorbic acid, BHT, and Trolox. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay.
| Antioxidant Assay | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) | Reference |
| DPPH Radical Scavenging (pH 4.5) | 0.92 | Ascorbic Acid | 13.1 | [5][6] |
| DPPH Radical Scavenging (pH 7.9) | 1.27 | BHT | 18.5 | [5] |
| Hydroxyl Radical Scavenging (Deoxyribose) | 0.11 | - | - | [5][6] |
| Hydroxyl Radical Scavenging (ESR) | 1.44 | - | - | [5][6] |
| Superoxide Radical Scavenging | 2.65 | Ascorbic Acid | 8.97 | [5] |
| Xanthine Oxidase Inhibition | 30.49 | - | - | [6] |
Experimental Protocols
Herein are detailed protocols for common antioxidant assays, with specific guidance on using this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Materials:
-
This compound (as positive control)
-
Ascorbic acid or Trolox (as a reference positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9]
-
Preparation of Samples and Controls:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
Prepare serial dilutions of this compound to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a similar concentration range for the reference positive control (e.g., Ascorbic acid).
-
The test compounds should also be prepared in a similar concentration range.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound, reference control, or test compounds to the respective wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[10]
Materials:
-
This compound (as positive control)
-
Trolox (as a reference positive control)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
-
Preparation of Samples and Controls:
-
Prepare a stock solution of this compound in the same solvent used for the ABTS•+ working solution.
-
Prepare serial dilutions of this compound to obtain a suitable concentration range.
-
Prepare a similar concentration range for the reference positive control (Trolox).
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound, reference control, or test compounds to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[12]
Materials:
-
This compound (as positive control)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Acetate buffer (300 mM, pH 3.6)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of a 10 mM TPTZ solution in 40 mM HCl, and 2.5 mL of a 20 mM FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C before use.[13]
-
-
Preparation of Standard Curve and Samples:
-
Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM) in distilled water.
-
Prepare a stock solution of this compound and dilute it to a suitable concentration range.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Take an initial absorbance reading at 593 nm.
-
Add 20 µL of the standard, sample, or blank (distilled water) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The change in absorbance is proportional to the antioxidant power. The results are expressed as µM Fe(II) equivalents or by comparing the absorbance change to that of a standard antioxidant.
Mandatory Visualization
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant assays.
Signaling Pathway of this compound's Antioxidant Action
Caption: this compound activates the Nrf2 signaling pathway to enhance cellular antioxidant defenses.[7]
References
- 1. This compound: A dietary ellagitannin as a modulator of signalling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Haloperidol-Induced Orofacial Dyskinesia in Rats Through Mitigating Neuronal Oxidative Stress, Neuroinflammation, and Apoptosis via Modulation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of A-type proanthocyanidins from Geranium niveum (Geraniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. herbpedia.wdfiles.com [herbpedia.wdfiles.com]
- 6. Antioxidant, anti-semicarbazide-sensitive amine oxidase, and anti-hypertensive activities of this compound isolated from Phyllanthus urinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: In Silico Docking Studies of Geraniin with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antioxidant effects[1][2][3]. In silico molecular docking has emerged as a powerful and cost-effective computational tool in drug discovery to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein[4][5]. This approach accelerates the identification of potential therapeutic targets and elucidates the molecular mechanisms underlying this compound's bioactivities. These application notes provide a summary of quantitative data from docking studies, detail the key signaling pathways modulated by this compound, and offer a comprehensive protocol for performing molecular docking simulations.
Summary of Quantitative In Silico Docking Data
Molecular docking simulations provide valuable quantitative metrics, primarily the binding affinity (or docking score), which estimates the strength of the interaction between a ligand and a protein. A more negative score typically indicates a more stable and favorable binding interaction. The table below summarizes the findings from various studies on this compound.
| Target Protein(s) | Associated Disease/Condition | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |
| SARS-CoV-2 Spike Protein (RBD) | COVID-19 | AutoDock Vina | -8.1 | Not specified | [6] |
| Human ACE2 Receptor | COVID-19 | AutoDock Vina | -7.0 | Not specified | [6] |
| Dengue Virus Type-2 (DENV-2) E Protein | Dengue Fever | Not Specified | -9.8 | Binds at domain III (residues 296-394) | [7] |
| Herpes Simplex Virus 2 (HSV-2) Glycoprotein D (gD) | Herpes | Not Specified | Not Specified | ASN94, GLN41 | [8][9] |
| AKT1 (Protein Kinase B) | Atherosclerosis, Cancer | Not Specified | Not Specified | Not specified | [10] |
| TNF (Tumor Necrosis Factor) | Atherosclerosis, Inflammation | Not Specified | Not Specified | Not specified | [10] |
| IL-6 (Interleukin-6) | Atherosclerosis, Inflammation | Not Specified | Not Specified | Not specified | [10] |
| IL-1β (Interleukin-1 beta) | Atherosclerosis, Inflammation | Not Specified | Not Specified | Not specified | [10] |
Note: In addition to docking scores, experimental data using biolayer interferometry has shown this compound has a high affinity for the SARS-CoV-2 Spike protein (KD = 0.63 μM) and the hACE2 receptor (KD = 1.12 μM)[6][11].
Key Signaling Pathways Modulated by this compound
In silico findings are often corroborated by in vitro and in vivo studies that identify the signaling pathways through which this compound exerts its effects. This compound is known to modulate multiple critical pathways involved in cell survival, inflammation, and oxidative stress.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and apoptosis. Its overactivation is a hallmark of many cancers. Studies have shown that this compound can inhibit this pathway, thereby suppressing tumor growth and inducing apoptosis in cancer cells[12][13].
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Nrf2-Mediated Antioxidant Response
The Nrf2 pathway is the primary regulator of the endogenous antioxidant defense system. This compound has been shown to activate this pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which protect cells from oxidative stress-related damage and apoptosis[14][15][16].
Caption: this compound activates the Nrf2 antioxidant response pathway.
Detailed Protocol for Molecular Docking of this compound
This section provides a generalized, step-by-step protocol for performing a molecular docking study of this compound against a protein target. This workflow is based on common practices and software tools like AutoDock Vina, PyMOL, and Discovery Studio[4][6][17].
Workflow Diagram
Caption: General workflow for an in silico molecular docking study.
Phase 1: Preparation of Ligand and Receptor
-
Ligand (this compound) Preparation:
-
Objective: Obtain an accurate 3D structure of this compound.
-
Protocol:
-
Download the 3D structure of this compound from a chemical database like PubChem (CID: 73562).
-
Save the structure in a suitable format (e.g., SDF or MOL2).
-
Use a molecular modeling tool (e.g., Avogadro, UCSF Chimera) to perform energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation.
-
Convert the file to the PDBQT format required by AutoDock, which involves assigning Gasteiger charges and defining rotatable bonds[4].
-
-
-
Protein (Receptor) Preparation:
-
Objective: Clean the crystal structure of the target protein to prepare it for docking.
-
Protocol:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Load the PDB file into a molecular viewer (e.g., PyMOL, Discovery Studio, UCSF Chimera).
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any heteroatoms not relevant to the study[18].
-
Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the PDBQT format for use with AutoDock[4].
-
-
Phase 2: Molecular Docking Simulation
-
Grid Box Generation:
-
Objective: Define the specific three-dimensional space on the protein where the docking algorithm will search for binding poses.
-
Protocol:
-
Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or through literature review.
-
Using software like AutoDock Tools, define a "grid box" that encompasses this entire binding site.
-
The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket[4][18].
-
-
-
Running the Docking Simulation:
-
Objective: Execute the docking algorithm to predict the best binding poses of this compound in the protein's active site.
-
Protocol:
-
Use a docking program such as AutoDock Vina.
-
Provide the prepared ligand (this compound.pdbqt), the prepared receptor (protein.pdbqt), and the grid box configuration file as inputs.
-
Set the exhaustiveness parameter, which controls the computational effort of the search. A higher value (e.g., 100) increases the probability of finding the optimal binding pose but requires more time[5].
-
Execute the docking run. The program will generate an output file containing the predicted binding poses ranked by their binding affinity scores.
-
-
Phase 3: Analysis and Visualization of Results
-
Analysis of Docking Scores:
-
Objective: Evaluate the quantitative results to determine the strength of the interaction.
-
Protocol:
-
Examine the output file. The top-ranked pose will have the most negative binding affinity (e.g., in kcal/mol).
-
Compare this score to that of a known inhibitor (a positive control) if available, to benchmark the potential of this compound.
-
-
-
Visualization of Binding Interactions:
-
Objective: Qualitatively analyze how this compound binds to the target protein.
-
Protocol:
-
Load the prepared protein and the docked ligand pose into a visualization software like BIOVIA Discovery Studio or PyMOL[5][6].
-
Analyze the non-covalent interactions between this compound and the amino acid residues of the protein.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are critical for the stability of the protein-ligand complex.
-
Generate 2D and 3D diagrams to illustrate these binding modes for publication and further analysis.
-
-
Applications and Future Perspectives
The in silico docking of this compound serves several key purposes in drug development:
-
Target Identification and Validation: Docking studies help identify and prioritize novel protein targets for this compound, suggesting its potential use in a variety of diseases[19].
-
Mechanism of Action: Analyzing the binding interactions provides insights into the molecular basis of this compound's therapeutic effects, such as how it might inhibit an enzyme or block a receptor[6].
-
Lead Optimization: The docking results can guide the chemical modification of the this compound structure to improve its binding affinity and specificity, leading to the development of more potent derivatives.
Future research should focus on validating these in silico predictions through in vitro enzyme assays and cell-based studies. Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted this compound-protein complexes over time, providing a more dynamic and physiologically relevant understanding of the binding interaction[4][8].
References
- 1. This compound: A dietary ellagitannin as a modulator of signalling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating anticancer effects of this compound supplementation in a syngeneic mouse model of breast cancer: Identification of differentially regulated plasma proteins [accscience.com]
- 3. This compound|TNF-α Inhibitor [benchchem.com]
- 4. Molecular docking analysis and evaluation of the antimicrobial properties of the constituents of Geranium wallichianum D. Don ex Sweet from Kashmir Himalaya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in-silico approach to target multiple proteins involved in anti-microbial resistance using natural compounds produced by wild mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and silico studies of this compound interfering with HSV-2 replication by targeting glycoprotein D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 19. Multi-target therapeutics of this compound from Geranium wilfordii Maxim. and related species: Mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Geraniin Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Geraniin in solution during experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of biological activity of the this compound solution over a short period.
-
Visible color change in the solution.
-
Appearance of unknown peaks and a decrease in the this compound peak during chromatographic analysis (e.g., HPLC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | This compound is a hydrolyzable tannin and is susceptible to degradation in aqueous solutions, especially with prolonged exposure to heat, weak acids, or bases.[1] To minimize hydrolysis, prepare fresh solutions for immediate use. If storage is necessary, it is not recommended to store aqueous solutions for more than one day.[1] For longer-term storage of a stock solution, consider using anhydrous solvents like DMSO and store at -80°C.[2] When diluting a DMSO stock in an aqueous buffer, do so immediately before the experiment. |
| High Temperature | Elevated temperatures accelerate the hydrolysis of this compound.[1] Avoid heating this compound solutions. If a process requires temperature elevation, minimize the duration and temperature as much as possible. For extraction processes, using ethanol, methanol, or acetone-water mixtures is preferable to traditional decoction methods that involve prolonged heat.[1] |
| Incorrect pH | This compound is unstable in both acidic and alkaline conditions, leading to hydrolysis.[1] Maintain the pH of the solution within a stable range, which for many polyphenols is mildly acidic. The optimal pH for the stability of some related compounds has been found to be around 5.[3] It is crucial to buffer your solution appropriately and monitor the pH, especially during long experiments. |
| Oxidation | As a polyphenol, this compound can be susceptible to oxidation. To mitigate this, consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also help to improve stability. |
| Photodegradation | Exposure to light, particularly UV radiation, can contribute to the degradation of polyphenolic compounds. Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. |
Issue 2: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Precipitate formation when dissolving this compound in aqueous solutions.
-
Inconsistent results in biological assays due to non-homogeneous solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has limited solubility in water. To prepare aqueous solutions, first dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[2] Then, dilute the stock solution with the desired aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation upon Dilution | When diluting a concentrated stock solution, precipitation can occur. To avoid this, add the stock solution to the aqueous buffer slowly while vortexing or stirring. It may also be beneficial to gently warm the buffer before adding the stock solution, but be mindful of the temperature sensitivity of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products of this compound through hydrolysis are corilagin, gallic acid, and ellagic acid.[1]
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in anhydrous DMSO can be stored at -80°C for up to one year.[2] It is not recommended to store aqueous solutions for more than one day.[1]
Q3: How can I improve the stability and bioavailability of this compound for in vivo studies?
A3: A promising method to enhance both the stability and bioavailability of this compound is to formulate it into a phospholipid complex, also known as a phytosome. This involves complexing this compound with phospholipids, such as phosphatidylcholine, which can improve its absorption and protect it from degradation.
Q4: What analytical methods are suitable for monitoring this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products. A reversed-phase C18 column is typically used, and the mobile phase often consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., with formic acid).
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Reference |
| Solubility in DMSO | 100 mg/mL (104.97 mM) | [2] |
| Aqueous Solution Storage | Not recommended for more than one day | [1] |
| Solid Form Storage | 3 years at -20°C | [2] |
| DMSO Stock Solution Storage | 1 year at -80°C | [2] |
Experimental Protocols
Protocol: Preparation of a this compound-Phospholipid Complex (Phytosome)
This is a general protocol based on methods used for other polyphenols. Optimization for this compound is recommended.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy)
-
Anhydrous ethanol or other suitable aprotic solvent (e.g., dichloromethane)
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Dissolve this compound and phosphatidylcholine in a suitable molar ratio (e.g., 1:1, 1:2, or 2:1) in anhydrous ethanol in a round-bottom flask. The optimal ratio should be determined experimentally.
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 2-4 hours) with constant stirring.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to obtain a thin film.
-
Drying: Dry the resulting complex in a vacuum oven or desiccator to remove any residual solvent.
-
Characterization: The formation of the complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Visualizations
This compound Hydrolysis Pathway
Caption: Hydrolysis pathway of this compound into its primary degradation products.
Experimental Workflow for Assessing this compound Stability
Caption: General workflow for a forced degradation study of this compound.
References
Technical Support Center: Working with Geraniin in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geraniin. The information addresses common challenges related to its low aqueous solubility and provides protocols to ensure successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low, typically at or below 1%, as higher concentrations can be toxic to cells.[2][3] For some sensitive cell lines, the final DMSO concentration should be kept as low as 0.1%.[2][4]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do?
A2: Precipitation upon addition to aqueous solutions is a common issue due to this compound's low solubility in water.[1] To overcome this, it is recommended to first dissolve this compound in a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution.[1] Then, dilute this stock solution into your aqueous buffer or cell culture medium. It is advisable not to store the final aqueous solution for more than one day to minimize precipitation.[1]
Q3: What is the maximum concentration of this compound I can achieve in an aqueous solution?
A3: The solubility of this compound in purely aqueous buffers is low. However, by first dissolving it in ethanol and then diluting it with a buffer like PBS (pH 7.2), a higher concentration can be achieved. For instance, in a 1:3 solution of ethanol:PBS, the solubility of this compound is approximately 0.25 mg/mL.[1]
Q4: Can I heat the solution to improve this compound's solubility?
A4: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolving this compound in the initial organic solvent.[5] However, prolonged or excessive heating should be avoided as it may degrade the compound. This compound is known to undergo hydrolysis in hot water.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| This compound powder will not dissolve in the buffer. | Low aqueous solubility of this compound. | Do not dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first.[1] |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of this compound in your assay. Ensure rapid mixing while adding the stock solution to the medium. Prepare fresh dilutions for each experiment. |
| The stock solution in DMSO appears cloudy or has crystals. | The DMSO may have absorbed moisture, reducing its solvating power. | Use fresh, anhydrous DMSO to prepare your stock solution.[7][8] Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles and moisture absorption.[5] |
| Inconsistent results between experiments. | Precipitation of this compound in the assay plate over time. Instability of the aqueous working solution. | Prepare fresh working solutions of this compound for each experiment and do not store them for more than a day.[1] Visually inspect your assay plates under a microscope for any signs of precipitation before and during the experiment. |
| High cell death in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in your cell culture medium is at a non-toxic level for your specific cell line, typically ≤ 1%.[2][3] It is recommended to run a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL to 100 mg/mL | [1][5][7][8] |
| Ethanol | 30 mg/mL | [1][5] |
| Dimethylformamide (DMF) | 30 mg/mL | [1][5] |
| 1:3 Ethanol:PBS (pH 7.2) | 0.25 mg/mL | [1][5] |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Cell Culture Condition | Recommended Maximum DMSO Concentration | Reference |
| General cell lines | ≤ 1% | [2][3] |
| Sensitive cell lines | ≤ 0.1% | [2][4] |
| Long-term assays (>24h) | ≤ 0.5% | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 952.6 g/mol , dissolve 9.526 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly to dissolve the this compound. Gentle warming to 37°C or sonication in an ultrasonic bath can be used to aid dissolution if necessary.[5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][8]
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Materials: this compound stock solution (from Protocol 1), sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
Important: Add the this compound stock solution to the medium while gently vortexing or pipetting up and down to ensure rapid and uniform mixing, which can help prevent immediate precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the toxic level for your cells.
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions.[1]
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified diagram of key signaling pathways modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Geraniin Analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for Geraniin peak resolution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for this compound is a common issue that can compromise the accuracy of quantification and resolution. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3]
Possible Causes and Solutions:
-
Silanol Interactions: Basic functional groups in your analyte can interact strongly with acidic, ionized silanol groups on the silica surface of the column, leading to tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) by adding an acidifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[4][5] A mobile phase containing 0.1% trifluoroacetic acid has been shown to improve the peak shape of this compound.[4]
-
Solution 2: Use an End-Capped Column: Select a modern, high-purity, end-capped column. End-capping effectively blocks many of the residual silanol groups, reducing their availability for interaction.[2][3]
-
Solution 3: Increase Buffer Concentration: Using a buffer at an appropriate concentration can help maintain a stable pH and mask residual silanol activity.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path.[5] An aging column can also lose its efficiency.
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap strongly retained or particulate matter, extending the life of your main column.[1]
-
Solution 2: Flush the Column: Wash the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[2][6]
-
Solution 3: Replace the Column: If performance does not improve after washing, the column may be permanently damaged and require replacement.[6]
-
Question: I am observing a small peak eluting very close to my main this compound peak. How can I improve the resolution?
Answer:
Poor resolution between this compound and a nearby impurity, such as Corilagin, is a common challenge.[7][8][9] Resolution (Rs) is influenced by column efficiency (N), selectivity (α), and retention factor (k). A resolution value of ≥ 1.5 is generally desired for baseline separation.[10]
Strategies to Improve Resolution:
-
Optimize Selectivity (α): This is the most powerful factor for improving resolution.[11]
-
Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can change the elution order or increase the separation between peaks.[10][12] The mobile phase for this compound analysis often consists of acetonitrile and water with an acidic modifier.[4]
-
Adjust pH: Modifying the mobile phase pH can alter the ionization state of this compound or the co-eluting compound, thus changing their retention behavior.[10]
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) can introduce different types of interactions (like π-π interactions) and significantly improve selectivity.[10][12]
-
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.
-
Use a Longer Column: Doubling the column length can increase resolution by a factor of ~1.4.[10]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide significantly higher efficiency.[10][12]
-
Reduce Flow Rate: Lowering the flow rate can lead to better efficiency, but at the cost of longer run times.
-
-
Optimize Retention Factor (k):
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of this compound and may improve its separation from early-eluting impurities.[11]
-
Frequently Asked Questions (FAQs)
Question: What is the recommended starting HPLC column for this compound analysis?
Answer:
For reversed-phase HPLC analysis of this compound, a C18 column is the most common starting point.[9] Several studies have demonstrated successful separation using various C18 chemistries. For higher resolution and better peak shape, especially in UPLC applications, an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) has been shown to provide symmetrical peaks and good separation.[4]
| Column Type | Example Specification | Application Notes | Reference |
| UPLC HSS T3 | 100 mm × 2.1 mm, 1.8 μm | Provided symmetrical peak shapes and better separation for this compound. | [4] |
| Reverse-Phase C18 | Chromolith Performance RP-18 | Used for purity analysis of this compound. | [8] |
| ODS (C18) | 250 x 4.6 mm, 5 µm | General purpose for analysis of plant extracts. | [13][14] |
| Newcrom R1 | N/A | A reverse-phase column with low silanol activity, suitable for acidic compounds. | [15] |
Table 1: Recommended HPLC/UPLC Columns for this compound Analysis.
Question: What is a typical mobile phase composition for this compound separation?
Answer:
A typical mobile phase for this compound analysis is a mixture of an organic solvent (usually acetonitrile) and acidified water. The acid helps to produce sharp, symmetrical peaks by suppressing the ionization of silanol groups on the column's stationary phase.[4]
| Solvent A | Solvent B | Elution Mode | Example Program | Reference |
| 0.1% Trifluoroacetic Acid (TFA) in Water | Acetonitrile | Isocratic | 83% A and 17% B | [4] |
| 0.5% Acetic Acid in Water | Acetonitrile | Gradient | Linear gradient from 100% A to 70% A in 40 min, then to 40% A in 20 min. | [16] |
| Water with 0.1% Formic Acid | Acetonitrile | Gradient | 0-10% B for 3 min, 10-40% B for 12 min, then 100% B for 5 min. | [17] |
Table 2: Example Mobile Phase Compositions and Elution Programs.
Question: What is the optimal UV detection wavelength for this compound?
Answer:
This compound has two maximum UV absorption bands around 220 nm and 280 nm.[4] The wavelength of 280 nm is commonly used for detection as it often shows less interference from other compounds in the sample matrix.[4] Other wavelengths, such as 254 nm and 275 nm, have also been reported.[7][17]
| Parameter | Recommended Value | Notes | Reference |
| Detection Wavelength | 280 nm | Offers good sensitivity with minimal interference. | [4] |
| Flow Rate (UPLC) | 0.3 mL/min | For 2.1 mm ID columns. | [4] |
| Flow Rate (HPLC) | 1.0 mL/min | For 4.6 mm ID columns. | [13] |
| Column Temperature | 30°C | Helps ensure reproducible retention times. | [4] |
| Injection Volume | 5 µL | Typical for UPLC applications. | [4] |
Table 3: Key HPLC/UPLC Operational Parameters for this compound Analysis.
Question: Should I use an isocratic or gradient elution for analyzing this compound?
Answer:
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: If you are analyzing a pure or semi-purified this compound sample with few impurities, a simple isocratic method can be sufficient, faster, and more robust.[4]
-
Gradient Elution: If you are analyzing a complex mixture, such as a crude plant extract, a gradient elution is highly recommended.[18][19] A gradient program, which gradually increases the organic solvent concentration, can effectively separate compounds with a wide range of polarities, improve peak resolution, and provide sharper peaks for late-eluting compounds.[18]
Experimental Protocols
Protocol: HPLC Method Development for this compound in a Plant Extract
This protocol outlines a general approach for developing a robust HPLC method for the separation and quantification of this compound.
-
Sample Preparation:
-
Accurately weigh the dried plant extract powder.
-
Extract the powder with a suitable solvent (e.g., methanol or an ethanol-water mixture). Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection to prevent column blockage.[16]
-
-
Initial HPLC Conditions (Scouting Gradient):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) scanning from 210-400 nm; monitor 280 nm for this compound.
-
Injection Volume: 10 µL.
-
Gradient Program: Start with a linear "scouting" gradient, for example, 5% B to 95% B over 20 minutes.[18]
-
-
Method Optimization:
-
Based on the scouting run, identify the retention time of the this compound peak.
-
Adjust Gradient Slope: If peaks are crowded, flatten the gradient (e.g., decrease the %B change per minute) around the elution time of this compound to improve resolution.[19]
-
Modify Mobile Phase: If peak shape is poor (e.g., tailing), try a different acidifier like 0.1% TFA.
-
Optimize Flow Rate and Temperature: Minor adjustments to flow rate and temperature can be made to fine-tune the separation.[10]
-
-
Method Validation (Abbreviated):
-
Linearity: Prepare a calibration curve using at least five concentrations of a pure this compound standard to confirm the method's linear range.
-
Precision: Perform multiple injections of the same sample to check the reproducibility of the retention time and peak area (RSD < 2%).
-
Specificity: Analyze a blank (solvent) and a matrix blank (extract from a plant known not to contain this compound, if available) to ensure no interfering peaks are present at the retention time of this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Geranic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Analysis of Chemical Composition of Selected Jordanian Medicinal Plants and Their Bioactive Properties : Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mastelf.com [mastelf.com]
Troubleshooting Geraniin extraction yield variability
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing variability in Geraniin extraction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most common causes?
Low yields can stem from several factors throughout the extraction and purification process. The primary areas to investigate are the quality and preparation of the plant material, the choice of extraction solvent and parameters, and potential degradation of this compound during the process. Seasonal and geographical variations in the plant source can also significantly impact the initial this compound content.[1]
Q2: Which solvent system is most effective for this compound extraction?
The choice of solvent is critical for maximizing yield and purity. Generally, polar solvents are most effective.
-
Ethanol-water mixtures (typically 50-70%) are often preferred and have shown high extraction efficiency. For instance, a 70% ethanol solution extracted this compound with 12.68% purity from Nephelium lappaceum (rambutan) peel, compared to just 3.79% purity with aqueous extraction.[2] Studies on Phyllanthus niruri also indicate that 50% ethanol is optimal for extracting phenolic compounds, including this compound.[3][4]
-
Methanol and acetone-water mixtures are also effective for the initial extraction.[2]
-
Water can be used, especially in initial soaking steps, but may result in lower purity and yield compared to alcohol mixtures.[2]
Q3: How does temperature affect this compound extraction yield and stability?
Temperature is a double-edged sword. While higher temperatures can increase the solubility and extraction rate of this compound, they also significantly increase the risk of degradation.[5]
-
Degradation: this compound is highly susceptible to hydrolysis at high temperatures, breaking down into corilagin, gallic acid, and ellagic acid.[6][7] Therefore, intense or prolonged heating should be avoided.[6]
-
Optimization: Some studies have found that moderately elevated temperatures can be beneficial. For example, in microwave-assisted enzymatic extraction, an optimal temperature of 33°C was identified.[8] For hot-air drying of plant material, temperatures between 50°C and 70°C have been shown to increase the extractable amounts of some phenolic compounds, including this compound.[9]
Q4: What is the impact of pH on the extraction process?
This compound is sensitive to pH. It readily undergoes hydrolysis in the presence of weak acids and bases.[6]
-
Acidic Conditions: An acidic environment can promote the breakdown of this compound into ellagic acid.[10] However, a low pH can also prevent the enzymatic oxidation of phenolic compounds during extraction.[11]
-
Optimal pH: Studies on the extraction of other phenolics suggest that a slightly acidic pH, around 4.0, can be the most efficient for extraction while maintaining stability.[11][12] It is crucial to control the pH of your extraction solvent to prevent degradation.
Q5: My final product has low purity. What are the common impurities and how can I remove them?
Common impurities include other tannins like corilagin and elaeocarpusin, as well as gallic acid and ellagic acid, which can also be degradation products of this compound.[9][13]
-
Purification Strategy: A multi-step purification process is often necessary. This typically involves an initial extraction followed by column chromatography.
-
Column Chromatography: Macroporous adsorption resins (like D101 or AB-8) and reverse-phase C18 silica columns are widely used for purification.[2][14] Elution with a gradient of ethanol or acetonitrile in water allows for the separation of this compound from these impurities.[2][14]
Q6: Could the plant material itself be the source of variability?
Absolutely. The concentration of this compound can vary significantly based on:
-
Plant Species and Part: Geranium and Phyllanthus species are known to be excellent sources.[1] The plant part used (leaves, stems, fruit peel) will also have different concentrations.[1]
-
Harvesting Time and Conditions: Seasonal changes can affect the phytochemical profile of the plant.[1]
-
Drying and Storage: Improper drying can lead to degradation. Air-drying at controlled temperatures (e.g., 50°C) can be effective.[9] Samples should be stored in a way that prevents enzymatic degradation before extraction.[15]
Data on this compound Extraction Yields and Purity
Table 1: Comparison of Extraction Solvents and Purity
| Plant Source | Solvent | Purity/Yield | Reference |
| Nephelium lappaceum (Rambutan) | 70% Ethanol | 12.68% Purity | [2] |
| Nephelium lappaceum (Rambutan) | Water | 3.79% Purity | [2] |
| Nephelium lappaceum (Rambutan) | Ethanol | 21% Yield | [9] |
| Elaeocarpus sylvestris | 50% Ethanolic Extract | Strongest HSV-1 Inhibition | [16] |
| Phyllanthus niruri | 50% Ethanol | Optimal for Phenolic Compounds | [3][4] |
| Phyllanthus niruri | 96% Ethanol | Optimal for Flavonoids | [3][4] |
Table 2: this compound Yields from Different Purification Methods
| Plant Source | Purification Method | Yield from Crude Extract | Final Purity | Reference |
| Nephelium lappaceum | C18 Chromatography (No Crystallization) | 20.63% | 94-95% | [13] |
| Nephelium lappaceum | C18 Chromatography (with Crystallization) | 11.15% | 97.80% | [13] |
| Geranium wilfordii | Cross-Linked Agarose Gel Chromatography | 76.8% | 87.2% | [2] |
| Geranium species | Macroporous Resin & Crystallization | - | >90% | [2] |
Experimental Protocols
Protocol 1: Aqueous Extraction with Column Chromatography
This method is adapted from patent CN102010449A and is suitable for large-scale extraction.[2][17]
-
Soaking: Soak fresh plant material (e.g., Geranium stem leaves) in 8-12 times its mass in water for 18-36 hours.
-
Filtration: Squeeze the plant material and filter the solution to obtain the crude extract.
-
Active Carbon Adsorption: Pass the filtrate through an active carbon column to remove pigments and polar impurities.
-
Elution 1: Elute the active carbon column with 75-85% ethanol. Collect the eluant.
-
Concentration 1: Recover the ethanol from the eluant under reduced pressure to obtain a concentrate.
-
Macroporous Resin Adsorption: Load the concentrate onto a macroporous adsorption resin column (e.g., D101 or AB-8).
-
Elution 2: Elute the resin column with 50-70% ethanol. Collect the eluant in fractions.
-
Concentration 2: Recover the ethanol under reduced pressure.
-
Crystallization: Add methanol to the final concentrate to induce crystallization of this compound.
-
Final Product: Separate, wash, and dry the crystals to obtain pure this compound.
Protocol 2: Ethanolic Extraction with Reverse-Phase Chromatography
This method is effective for obtaining high-purity this compound from crude ethanolic extracts.[9][14]
-
Extraction: Extract the dried, powdered plant material (e.g., Nephelium lappaceum rind) with ethanol.
-
Concentration: Evaporate the ethanol from the crude extract to yield a concentrated residue.
-
Column Preparation: Pack a glass column with C18 silica.
-
Loading: Dissolve a known amount of the crude extract (e.g., 20 g) in a minimal amount of water (e.g., 40 mL) and load it onto the column.[14]
-
Wash: Elute the column first with water to remove highly polar impurities.
-
Gradient Elution: Elute the column with a step gradient of acetonitrile in water (e.g., 5:95, then 10:90).[14] this compound typically elutes in the 10:90 acetonitrile:water fraction.[13]
-
Final Elution & Cleaning: Elute the column with methanol, followed by dichloromethane and methanol with TFA to clean and regenerate the column for reuse.[14]
-
Analysis: Confirm the purity of the this compound-containing fractions using HPLC.[14]
Visual Troubleshooting Guides
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Factors leading to the degradation of this compound.
Caption: Standard workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|TNF-α Inhibitor [benchchem.com]
- 3. revistamundodasaude.emnuvens.com.br [revistamundodasaude.emnuvens.com.br]
- 4. library-search.open.ac.uk [library-search.open.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. umpir.ump.edu.my [umpir.ump.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. This compound extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
- 16. Elaeocarpus sylvestris var. ellipticus Extract and Its Major Component, this compound, Inhibit Herpes Simplex Virus-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102010449A - Method for preparing this compound - Google Patents [patents.google.com]
Minimizing degradation of Geraniin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Geraniin during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a large, water-soluble polyphenolic compound classified as a hydrolysable tannin (ellagitannin)[1][2][3]. Its complex chemical structure, featuring multiple ester bonds and hydroxyl groups, makes it susceptible to chemical and enzymatic degradation. Key factors contributing to its instability include hydrolysis, oxidation, and sensitivity to heat, acids, and bases[4][5][6].
Q2: What are the primary degradation products of this compound?
Under various conditions, this compound can break down into several smaller, more stable compounds. The primary degradation products that may appear in your samples include:
In biological systems, particularly after exposure to gut microflora, this compound can be further metabolized into urolithins[4][5].
Q3: What are the optimal storage conditions for this compound stock solutions and prepared samples?
To ensure the stability of this compound, proper storage is critical. Based on available data, the following conditions are recommended:
| Storage Condition | Duration | Stability Notes | Reference |
| Room Temperature (20°C) | Up to 12 hours | Stable in rat plasma. | [11] |
| Refrigerated (4°C) | Up to 24 hours | Stable in rat plasma. | [11] |
| Frozen (-20°C) | Up to 15 days | Stable in rat plasma for short to medium-term storage. | [11] |
| Ultra-low (-80°C) | Long-term | Recommended for long-term storage of crystalline this compound and stock solutions to minimize degradation. | [12] |
Note: For stock solutions, it is advisable to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can I use heat to increase the solubility of this compound?
It is strongly advised to avoid high temperatures when working with this compound. This compound is unstable at elevated temperatures and readily undergoes hydrolysis in hot water[4][6]. Extraction and dissolution should be performed at or below room temperature, or with minimal, controlled heating (e.g., not exceeding 50°C) if absolutely necessary[13].
Troubleshooting Guide
Issue: My chromatogram shows multiple peaks besides this compound, even in a freshly prepared standard.
-
Possible Cause 1: Spontaneous Degradation. this compound can degrade even under ambient conditions if the solvent is not appropriate.
-
Solution: Prepare standards fresh before each analysis. Use a stabilized solvent for reconstitution. For example, a mixture of 50% methanol/water with 0.01% ascorbic acid can help to prevent oxidative degradation[11].
-
-
Possible Cause 2: Impure Standard. The initial this compound standard may contain impurities from its extraction and purification process. Common impurities include corilagin and elaeocarpusin[8].
-
Solution: Verify the purity of your standard using a high-resolution analytical column. If significant impurities are present, consider re-purifying the standard or obtaining a new one from a reputable supplier.
-
Issue: I am seeing a significant decrease in this compound concentration in my samples over a short period.
-
Possible Cause 1: pH-induced Hydrolysis. this compound is susceptible to hydrolysis in both acidic and basic conditions[4][6].
-
Solution: Ensure the pH of your sample and solvents is near neutral. If working with acidic or basic extracts, neutralize them as quickly as possible. The addition of a weak acid, such as citric acid, has been shown to help prevent decomposition during hot water extraction[14].
-
-
Possible Cause 2: Exposure to Light and Air. Polyphenols can be sensitive to light and oxidation.
-
Solution: Protect your samples from light by using amber vials or covering them with foil. Minimize exposure to air by keeping vials capped and consider purging with an inert gas like nitrogen before sealing for storage.
-
Issue: The recovery of this compound from my biological samples (e.g., plasma) is low.
-
Possible Cause 1: Inefficient Extraction Protocol. The chosen extraction solvent and method may not be optimal for this compound.
-
Possible Cause 2: Protein Precipitation. this compound can precipitate water-soluble proteins and alkaloids, which can lead to its loss during sample clean-up[4][6].
-
Solution: If performing protein precipitation (e.g., with acetonitrile or methanol), ensure that the conditions do not favor co-precipitation of this compound. Centrifuge samples promptly and collect the supernatant.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is based on an ultrasonic-assisted extraction method designed to minimize thermal degradation[13].
-
Material Preparation: Grind the dried aerial parts of the plant material to a coarse powder.
-
Extraction:
-
Place 1 kg of the powdered material into an ultrasonic circulation extractor.
-
Add 12 L of 60% ethanol.
-
Perform ultrasonic extraction at room temperature for 1 hour with an ultrasonic power of 500W.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using macroporous adsorption resin chromatography[13][15].
Protocol 2: Preparation of this compound Samples from Plasma for UPLC Analysis
This protocol is adapted from a validated method for pharmacokinetic studies[11].
-
Sample Spiking: To a 100 µL plasma sample, add 10 µL of an internal standard solution (e.g., epicatechin in methanol).
-
First Extraction:
-
Add 400 µL of ethyl acetate to the plasma sample.
-
Vortex for 3 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
-
Second Extraction:
-
Add another 400 µL of ethyl acetate to the remaining plasma sample.
-
Vortex for 3 minutes and centrifuge as before.
-
Combine the second ethyl acetate fraction with the first.
-
-
Drying: Evaporate the pooled ethyl acetate fractions to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol/water containing 0.01% ascorbic acid. Vortex for 2 minutes.
-
Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial for UPLC injection.
Visualizations
Caption: this compound degradation pathways via hydrolysis and metabolism.
Caption: Workflow for this compound extraction from plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. CN101653463B - Extraction and purification method of tannin components in Geranium wilfordii - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. CN102010449A - Method for preparing this compound - Google Patents [patents.google.com]
Addressing matrix effects in LC-MS analysis of Geraniin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Geraniin.
Troubleshooting Guide
Question: I am observing poor reproducibility and inaccurate quantification of this compound in my LC-MS analysis. Could this be due to matrix effects?
Answer: Yes, poor reproducibility and inaccurate quantification are common symptoms of matrix effects. Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's source. This can lead to either ion suppression or enhancement, resulting in unreliable data.
To systematically troubleshoot this issue, follow the workflow below:
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in this compound LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in this compound analysis?
A1: Matrix effects in this compound analysis are typically caused by co-eluting compounds from the sample matrix.[1] For plant extracts, these can include other polyphenols, tannins, pigments, and lipids.[2][3] In biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins are common culprits.[1] These interfering substances can suppress or enhance the ionization of this compound, leading to inaccurate results.
Q2: How can I quantitatively assess the extent of matrix effects?
A2: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1] Regulatory guidelines, such as those from the FDA, recommend that the precision of the matrix factor across at least six different lots of matrix should not exceed 15%.[4]
Q3: What are the most effective strategies to mitigate matrix effects for this compound?
A3: Several strategies can be employed to reduce or eliminate matrix effects:
-
Sample Preparation: Improving sample clean-up is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively remove interfering components.[5][6] For this compound in rat plasma, a liquid-liquid extraction with ethyl acetate has been shown to be effective.[7]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[8][9] A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the study samples can help compensate for matrix effects.[10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization.[5][11]
Q4: Are there any specific sample preparation protocols recommended for this compound to minimize matrix effects?
A4: Yes, a detailed sample preparation protocol is crucial. Below is a workflow for a liquid-liquid extraction method that has been successfully applied to the analysis of this compound in rat plasma.[7]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Geraniin Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of geraniin in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
This compound exhibits poor oral bioavailability primarily due to its large molecular weight and high polarity.[1] These characteristics hinder its absorption through the intestinal wall into the bloodstream.[1][2] Consequently, intact this compound is often undetectable in plasma following oral administration.[1][3]
Q2: If this compound isn't absorbed, how does it exert its biological effects?
The therapeutic effects of orally administered this compound are largely attributed to its metabolites.[1] Upon ingestion, this compound is metabolized by gut microbiota in the large intestine into smaller, more readily absorbable compounds such as corilagin, ellagic acid, gallic acid, and various urolithins.[1][2][4] These metabolites are responsible for the observed antioxidant, anti-inflammatory, and other pharmacological activities.[4][5][6][7]
Q3: What are the main metabolites of this compound found in plasma after oral administration?
Following oral administration, this compound is hydrolyzed by gut bacteria. The primary metabolites detected in plasma and urine are corilagin, ellagic acid, gallic acid, and urolithins.[1][4][8] It is believed that these metabolites are responsible for the therapeutic benefits observed in vivo.[1]
Q4: Are there any established methods to enhance the oral bioavailability of this compound?
Yes, recent research has focused on novel formulations to improve this compound's bioavailability. One promising approach is the development of a this compound-soy-phosphatidylcholine complex, also known as a phytosome.[9][10][11] This complex has been shown to significantly increase the plasma concentration of this compound's primary metabolite, ellagic acid, in animal models.[9][10] Other lipid-based nanocarriers like solid lipid nanoparticles (SLNs) and polymeric nanoparticles (e.g., PEG-b-PLGA) are also potential strategies, although specific studies on this compound using these methods are less common.[12][13][14][15][16][17]
Troubleshooting Guide
Issue: Undetectable levels of this compound in plasma after oral administration in rats.
-
Cause: This is an expected outcome due to this compound's poor absorption.[3]
-
Recommendation: Shift the focus of your analysis from this compound to its bioactive metabolites, particularly ellagic acid and gallic acid. Develop and validate analytical methods (e.g., UPLC) to quantify these metabolites in plasma.[3]
Issue: High variability in metabolite concentrations between individual animals.
-
Cause: Differences in gut microbiota composition among animals can lead to variations in the rate and extent of this compound metabolism.
-
Recommendation:
-
Ensure a consistent and controlled diet for all animals in the study, as diet can influence gut microbiota.
-
Consider co-housing animals to promote a more uniform gut microbial environment.
-
Increase the number of animals per group to improve statistical power and account for inter-individual variability.
-
Issue: Difficulty in achieving therapeutic plasma concentrations of this compound's metabolites.
-
Cause: The low bioavailability of this compound itself limits the amount of metabolites produced.
-
Recommendation:
Data Presentation
Table 1: Pharmacokinetic Parameters of Ellagic Acid (a this compound Metabolite) in Rabbits After Oral Administration of Free this compound vs. This compound-Phospholipid Complex. [9][10]
| Parameter | Free this compound | This compound-Phospholipid Complex | Fold Increase |
| C1max (ng/mL) | ~53.53 | 588.82 | ~11-fold |
| C2max (ng/mL) | ~142.23 | 711.13 | ~5-fold |
| T1max (h) | Not Reported | 2 ± 0.03 | - |
| T2max (h) | Not Reported | 24 ± 0.06 | - |
| AUC (ng·h/mL) | Not Reported | Significantly Increased | - |
| t1/2, el (h) | Not Reported | Increased | - |
| Kel (h⁻¹) | Not Reported | Increased | - |
Note: C1max and C2max refer to the two distinct peaks observed in the plasma concentration-time profile of ellagic acid.
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
This protocol is based on the methodology for creating a phytosome formulation to enhance the bioavailability of this compound.[9][10][11]
-
Materials: this compound, soy-phosphatidylcholine, and a suitable organic solvent (e.g., tetrahydrofuran).
-
Procedure:
-
Dissolve this compound and soy-phosphatidylcholine in the organic solvent in a round-bottom flask.
-
The mixture is then refluxed at a controlled temperature for a specified duration to facilitate complex formation.
-
The organic solvent is removed under vacuum using a rotary evaporator to obtain a thin film of the complex.
-
The resulting film is hydrated with a phosphate buffer or distilled water and sonicated to form a homogenous suspension.
-
The final product can be lyophilized for long-term storage and stability.
-
-
Characterization: The formation and characteristics of the complex should be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). Particle size, polydispersity index, and zeta potential should also be determined.
Protocol 2: In Vivo Pharmacokinetic Study in Rabbits
This protocol outlines the procedure for evaluating the oral bioavailability of the this compound-phospholipid complex.[9][10][11]
-
Animals: Male New Zealand white rabbits are a suitable model.[11]
-
Dosing:
-
Divide the animals into two groups: one receiving free this compound and the other receiving the this compound-phospholipid complex.
-
Administer the respective formulations orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.
-
Collect blood in heparinized tubes and centrifuge to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of ellagic acid (and other relevant metabolites) using a validated analytical method like UPLC.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and elimination rate constant (Kel) using appropriate software.
-
Visualizations
Caption: Metabolic pathway of this compound in the gastrointestinal tract.
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Antioxidant and anti-inflammatory signaling pathways modulated by this compound metabolites.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-target therapeutics of this compound from Geranium wilfordii Maxim. and related species: Mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Enhancing the Bioavailability of the Ellagitannin, this compound: Formulation, Characterization, and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Naringenin-loaded solid lipid nanoparticles: preparation, controlled delivery, cellular uptake, and pulmonary pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Geraniin Purification Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, isolation, and purification of Geraniin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound purification experiments.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Inefficient Extraction Solvent | Aqueous extraction can result in low purity (e.g., 3.79%). Using ethanol, methanol, or acetone-water mixtures is recommended for the initial extraction. For instance, 70% ethanol has been shown to extract this compound with a purity of 12.68% from Nephelium lappaceum.[1] |
| Improper Plant Material Preparation | Ensure the plant material is properly dried and powdered to increase the surface area for solvent extraction. For example, oven-drying rambutan peels at 40°C has been used prior to extraction.[2] |
| Degradation During Extraction | This compound is susceptible to hydrolysis with intense heating.[3] Employ extraction methods that operate at or below 50°C, such as ultrasonic circulation extraction, to avoid degradation.[4] |
| Suboptimal Extraction Time | Soaking fresh geranium stem leaves in water for 18-36 hours has been reported as an effective initial extraction step.[1][5] |
Issue 2: Poor Purity of the Final this compound Product
| Potential Cause | Recommended Solution |
| Co-elution of Structurally Similar Impurities | The major impurities often found with this compound are corilagin and elaeocarpusin, which are structurally similar.[6] A multi-step purification process is often necessary. |
| Presence of Pigments and Polar Impurities | Pre-treatment of the crude extract with an activated carbon column can effectively remove pigments and other polar impurities before further chromatographic steps.[1][5] |
| Ineffective Chromatographic Separation | Reverse-phase C18 column chromatography is a widely used and effective method for this compound purification.[6][7] For industrial-scale purification, macroporous adsorption resins (MARs) like D101 or AB-8 are recommended.[1] High-speed counter-current chromatography (HSCCC) has also been shown to produce high purity (91.3%) and yield (91.7%).[6] |
| Incomplete Crystallization | Crystallization is a critical final step to achieve high purity. After chromatographic separation, concentrate the this compound-containing fractions and allow them to crystallize at a low temperature (e.g., 4°C for 48 hours).[6] This can yield crystals of approximately 98% purity.[6] |
Issue 3: Difficulty in Scaling Up the Purification Process
| Potential Cause | Recommended Solution |
| Lab-Scale Chromatographic Method | Methods like cross-linked agarose gel chromatography, while providing high purity, may be limited by specialized equipment and not be suitable for industrial scale-up.[1] |
| Cost and Reusability of Materials | Macroporous adsorption resins (MARs) are cost-effective and can be reused for over 20 batches without significant loss of capacity, making them suitable for industrial applications.[1] Reverse-phase silica columns can also be cleaned and reused.[6][7] |
| Complex and Time-Consuming Protocol | A patented method for industrial production involves a sequence of aqueous extraction, active carbon column adsorption, macroporous adsorptive resin column purification, and final crystallization with methanol to achieve >90% purity.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound purification?
A1: The primary challenges in this compound purification include its co-extraction with structurally similar impurities like corilagin and elaeocarpusin, its susceptibility to degradation by heat and certain pH conditions, and achieving both high yield and high purity, especially in large-scale production.[3][6]
Q2: Which plant sources are rich in this compound?
A2: this compound is found in at least 71 different plant species.[7] Commercially significant sources include the rind of rambutan (Nephelium lappaceum) and various species of the Geranium genus, such as Geranium thunbergii and Geranium wilfordii.[6][7][8]
Q3: What analytical methods are used to determine the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[6][7] Ultra-Performance Liquid Chromatography (UPLC) has also been developed for rapid and simple determination in biological samples.[9][10] It is important to be aware of potential co-elution issues with impurities in HPLC, and quantitative NMR (qNMR) has been explored as an alternative for accurate quantification.[11]
Q4: Can this compound degrade during purification, and how can this be prevented?
A4: Yes, this compound is a hydrolysable tannin and is sensitive to high temperatures, weak acids, and bases, which can cause it to hydrolyze into corilagin, ellagic acid, and gallic acid.[3] To prevent degradation, it is crucial to avoid intense heating during extraction and to work at temperatures below 50°C.[3][4] Adding an acid like citric acid to hot water extractions has also been suggested to prevent decomposition.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various this compound purification experiments.
Table 1: this compound Yield and Purity from Different Purification Methods
| Plant Source | Purification Method | Yield | Purity | Reference |
| Nephelium lappaceum (Rambutan) Rind | Reverse-phase C18 Chromatography & Crystallization | 21% from crude extract | ~98% | [6] |
| Geranium wilfordii | Reversed-phase High-Speed Counter-Current Chromatography (HSCCC) | 91.7% | 91.3% | [6] |
| Geranium Stem Leaves | Active Carbon & Macroporous Resin Chromatography, Methanol Crystallization | Not specified | >90% | [1][5] |
| Geranium wilfordii | Cross-Linked 12% Agarose Gel Chromatography | 76.8% | 87.2% | [1] |
Table 2: Comparison of Extraction Solvents for this compound from Nephelium lappaceum
| Solvent | Purity in Crude Extract | Reference |
| 70% Ethanol | 12.68% | [1] |
| Aqueous | 3.79% | [1] |
Experimental Protocols
Protocol 1: Large-Scale Purification of this compound from Nephelium lappaceum Rind
This protocol is based on the method described by Perera et al. (2012).[6]
-
Extraction:
-
Powder dried rambutan rind.
-
Extract the powder with ethanol.
-
Evaporate the ethanol to obtain the crude extract.
-
-
Reverse-Phase Chromatography:
-
Dissolve 20 g of the crude extract in a minimal amount of water (approx. 40 mL).
-
Load the solution onto a glass column (250 mm x 50 mm i.d.) packed with 200 g of C18 silica.
-
Initially elute with 700 mL of water to remove impurities.
-
Perform a step-wise gradient elution with acetonitrile:water mixtures:
-
5:95 (v/v) - 350 mL
-
10:90 (v/v) - 1000 mL
-
-
Finally, elute with 100% methanol (500 mL).
-
Collect fractions and analyze for the presence of this compound using LC-MS.
-
-
Crystallization:
-
Combine and concentrate the this compound-containing fractions using a rotary evaporator.
-
Cool the saturated fractions at 4°C for 48 hours to induce crystallization.
-
Filter the yellow crystalline this compound and allow it to dry at room temperature.
-
The purity of the crystals can be confirmed by HPLC analysis.
-
Protocol 2: Industrial-Scale Purification of this compound from Geranium Stem Leaves
This protocol is based on the method described in patent CN102010449A.[1][5]
-
Initial Extraction:
-
Soak fresh geranium stem leaves in 8-12 times their mass in water for 18-36 hours.
-
Filter the mixture to obtain the crude extract.
-
-
Activated Carbon Adsorption:
-
Pass the filtrate through an active carbon column.
-
Elute the column with 75-85% ethanol.
-
Collect the eluant and recover the ethanol under reduced pressure to get a concentrate.
-
-
Macroporous Resin Chromatography:
-
Load the concentrate onto a macroporous adsorption resin (e.g., D101 or AB-8) column.
-
Elute the column with 50-70% ethanol.
-
Collect the eluant and recover the ethanol under reduced pressure.
-
-
Crystallization:
-
Add methanol to the final concentrate to induce crystallization.
-
Separate, wash, and dry the crystals to obtain pure this compound.
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A logical troubleshooting guide for this compound purification.
References
- 1. This compound|TNF-α Inhibitor [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101653463B - Extraction and purification method of tannin components in Geranium wilfordii - Google Patents [patents.google.com]
- 5. CN102010449A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for efficiently extracting and purifying active ingredient in geranium thunbergii with high purity, and creation of dpph radial complementary agent, sod activity-like agent, melanine synthesis inhibitor, discoloring preventing agent and enzyme inhibitor using the active ingredient (2012) | Koizumi Kyoko | 1 Citations [scispace.com]
Technical Support Center: Scaling Up Geraniin Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the isolation of geraniin from laboratory to pilot scale.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, particularly during the transition from lab to pilot scale.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or poor solvent penetration at a larger scale. | - Optimize Solid-to-Solvent Ratio: At pilot scale, ensure adequate solvent volume to thoroughly wet the plant material. Ratios between 1:10 to 1:30 (w/v) are commonly reported for polyphenols.[1][2]- Increase Extraction Time: Mass transfer can be slower at larger scales. Increase extraction time and monitor this compound concentration in the extract over time to determine the optimal duration.- Particle Size Reduction: Ensure consistent and appropriate particle size of the plant material to facilitate solvent penetration.[3] |
| This compound Degradation: this compound is susceptible to hydrolysis, especially at high temperatures or in the presence of weak acids or bases.[4] Thermal gradients in large extraction vessels can create localized hotspots. | - Temperature Control: Use jacketed extraction vessels with controlled heating and cooling to maintain a uniform and moderate temperature (e.g., below 50°C).[5]- pH Control: Maintain a neutral or slightly acidic pH during extraction to minimize hydrolysis. | |
| Inefficient Phase Separation: Emulsions or incomplete separation of the extract from the plant material can lead to loss of this compound. | - Centrifugation/Filtration: At pilot scale, use industrial centrifuges or filter presses for efficient separation of the extract from the solid residue. | |
| Low Purity of Isolated this compound | Co-elution of Impurities: Impurities with similar structures and polarity to this compound, such as corilagin and elaeocarpusin, may co-elute during chromatography.[6] | - Optimize Chromatographic Gradient: Develop a shallower gradient elution profile for your pilot-scale chromatography to improve the resolution between this compound and closely related impurities.[7]- Alternative Stationary Phase: If co-elution persists, consider a different stationary phase with alternative selectivity. |
| Column Overloading: Exceeding the binding capacity of the chromatography column at pilot scale. | - Determine Column Capacity: Perform breakthrough studies on a smaller column to determine the dynamic binding capacity for this compound and scale accordingly.- Stepwise Loading: Load the crude extract in multiple smaller batches if necessary. | |
| Presence of Gallic Acid and Ellagic Acid: These are hydrolysis products of this compound, indicating degradation during the process.[8] | - Review Extraction and Evaporation Conditions: Avoid excessive heat and prolonged processing times, especially during solvent evaporation.[4] | |
| Chromatography Column Clogging | Particulate Matter in Crude Extract: Inadequate filtration of the crude extract before loading onto the column. | - Pre-filtration: Use a series of filters with decreasing pore sizes (e.g., bag filters followed by cartridge filters) to clarify the extract before chromatography. |
| Precipitation on the Column: Changes in solvent composition or temperature upon loading can cause precipitation of less soluble compounds. | - Solvent Matching: Ensure the solvent of the crude extract is compatible with the initial mobile phase of the chromatography. A solvent exchange step might be necessary.- Temperature Control: Maintain a consistent temperature for the column and the loaded extract. | |
| Inconsistent Batch-to-Batch Results | Variability in Raw Material: Differences in plant species, growing conditions, and harvesting times can affect the initial concentration of this compound.[9] | - Standardize Raw Material: Implement quality control measures for the incoming plant material, including phytochemical profiling of representative samples. |
| Process Parameter Deviations: Lack of strict control over critical process parameters (temperature, time, flow rates) at the pilot scale. | - Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for each step of the isolation process.- Process Monitoring: Implement in-process controls (e.g., HPLC analysis of intermediates) to monitor the consistency of the process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound at a pilot scale?
A1: Ethanol-water mixtures are commonly used and are effective for extracting this compound. A 30% ethanol-water mixture has been shown to be efficient for polyphenol extraction at both lab and pilot scales.[1] Using only water is also a viable and environmentally friendly option.[10] The choice of solvent should also consider safety, cost, and environmental regulations at an industrial scale.[11]
Q2: How do I choose the right chromatography technique for pilot-scale purification?
A2: Reverse-phase chromatography using a C18 stationary phase is a well-documented and effective method for this compound purification.[6] For large-scale operations, macroporous adsorption resins can be used for initial enrichment of polyphenols from the crude extract, followed by preparative HPLC for final purification.[12][13]
Q3: My this compound appears to be degrading during the process. How can I prevent this?
A3: this compound is sensitive to heat and pH.[4][8] To prevent degradation, avoid high temperatures (above 50°C) during extraction and solvent evaporation. Maintain a neutral to slightly acidic pH throughout the process. Storing extracts and purified fractions at low temperatures (e.g., 4°C) can also improve stability.
Q4: I am seeing unexpected peaks in my HPLC analysis of the purified this compound. What could they be?
A4: The most common impurities are structurally related compounds like corilagin and elaeocarpusin, which can be difficult to separate from this compound.[6] Other peaks could be hydrolysis products such as gallic acid and ellagic acid, indicating some degradation has occurred.[8] LC-MS analysis can help in identifying these unknown peaks.
Q5: What are the key parameters to keep constant when scaling up from lab to pilot?
A5: To ensure reproducibility, it is crucial to maintain key intensive parameters such as temperature, pressure (for pressurized liquid extractions), solvent velocity, and the length-to-diameter ratio (L/D) of the extraction vessel or chromatography column.[14][15] The solid-to-solvent ratio should also be carefully considered and potentially optimized for the larger scale.[15]
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Parameters and Yields
| Parameter | Lab Scale | Pilot Scale | Reference |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | Ultrasound-Assisted Extraction (UAE) | [1] |
| Plant Material | Applewood (for general polyphenol extraction) | Applewood (for general polyphenol extraction) | [1] |
| Solid-to-Solvent Ratio | 1:20 and 1:33 (w/v) | 1:20 and 1:33 (w/v) | [1] |
| Solvent | 30% (v/v) Ethanol-Water | 30% (v/v) Ethanol-Water | [1] |
| Yield (Total Phenolic Content) | At 1:33 ratio, yield was higher at lab scale. | At 1:20 ratio, yield was higher at pilot scale. | [1] |
| Extraction Method | Maceration | Soxhlet | [16] |
| Plant Material | Grewia tenax | Grewia tenax | [16] |
| Solvent | Methanol | Methanol | [16] |
| Yield (%) | 1.814 | 3.623 | [16] |
Table 2: Solubility of this compound and Related Compounds
| Compound | Solubility in Water (mg/mL) | Solubility in Organic Solvents (Ethanol, DMSO, DMF) | Log P | Reference |
| This compound | 0.08 | ~30 | -0.73 ± 0.17 | [17] |
| Ellagic Acid | 0.002 | - | 0.11 ± 0.06 | [17] |
| Gallic Acid | 0.4 | - | 0.71 ± 0.21 | [17] |
Experimental Protocols
Protocol 1: Pilot-Scale Ultrasound-Assisted Extraction (UAE) of this compound
-
Raw Material Preparation: Grind the dried plant material (e.g., Phyllanthus species) to a consistent particle size (e.g., 20-40 mesh).
-
Extraction Setup: Use a pilot-scale jacketed stainless steel extractor equipped with a high-power ultrasonic transducer.
-
Solvent Addition: Add the solvent (e.g., 30% ethanol in water) to the extractor at a solid-to-solvent ratio of 1:20 (w/v).
-
Ultrasonication and Extraction: Set the temperature of the jacket to 40-50°C. Apply ultrasound at a frequency of 20-40 kHz for a predetermined time (e.g., 60-90 minutes), based on lab-scale optimization.
-
Solid-Liquid Separation: After extraction, pump the slurry through a filter press or a decanter centrifuge to separate the crude extract from the plant biomass.
-
Concentration: Concentrate the crude extract under vacuum using a pilot-scale rotary evaporator or a falling film evaporator, ensuring the temperature does not exceed 50°C to prevent this compound degradation.
Protocol 2: Pilot-Scale Chromatographic Purification of this compound
-
Pre-treatment of Crude Extract: Filter the concentrated crude extract through a series of cartridge filters (e.g., 5 µm followed by 1 µm) to remove any particulate matter.
-
Column Packing and Equilibration: Pack a pilot-scale dynamic axial compression (DAC) column with C18 silica gel. Equilibrate the column with the starting mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) until the baseline is stable.
-
Sample Loading: Load the pre-filtered crude extract onto the equilibrated column at a controlled flow rate.
-
Elution: Elute the column with a linear gradient of increasing acetonitrile concentration (e.g., from 5% to 40% acetonitrile over several column volumes).
-
Fraction Collection: Collect fractions based on UV absorbance at 280 nm. Pool the fractions containing the this compound peak.
-
Solvent Evaporation and Final Product: Concentrate the pooled fractions under vacuum to remove the acetonitrile. The remaining aqueous solution can be freeze-dried or spray-dried to obtain purified this compound powder.
-
Purity Analysis: Analyze the final product for purity using analytical HPLC.
Visualizations
Caption: Experimental workflow for scaling up this compound isolation.
Caption: this compound's modulation of NF-κB and Nrf2 signaling pathways.[18][19][20][21][22]
References
- 1. Ultrasound-Assisted Extraction of Applewood Polyphenols at Lab and Pilot Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. laujet.com [laujet.com]
- 4. researchgate.net [researchgate.net]
- 5. hort [journals.ashs.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Large-scale preparation of two minor polar polyphenols from Phyllanthus emblica Linn. by macroporous resin column chromatography and high-temperature preparative high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Ameliorates Haloperidol-Induced Orofacial Dyskinesia in Rats Through Mitigating Neuronal Oxidative Stress, Neuroinflammation, and Apoptosis via Modulation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Geraniin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Geraniin in cell culture. Our goal is to help you overcome common challenges, particularly the issue of precipitation, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a hydrolyzable tannin, a type of polyphenol found in various medicinal plants. It is investigated for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antiviral properties. In cell culture, researchers use this compound to study its effects on cellular processes, signaling pathways, and potential therapeutic applications.
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
This compound has limited solubility in aqueous solutions like cell culture media, especially at physiological pH (around 7.2-7.4). Precipitation can occur due to several factors:
-
Concentration: High concentrations of this compound are more likely to precipitate.
-
Solvent: Direct dissolution in aqueous media without an appropriate organic solvent can lead to poor solubility and precipitation.
-
Interaction with Media Components: this compound, as a tannin, can bind to proteins, particularly albumin, which is abundant in fetal bovine serum (FBS), a common supplement in cell culture media. This interaction can cause the formation of insoluble complexes.[1][2][3]
-
pH: The pH of the cell culture medium can influence the solubility of this compound.[4][5][6]
-
Temperature: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Due to its limited aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Common and effective solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
The tolerance to organic solvents varies between cell lines. However, a general guideline is to keep the final concentration of the solvent in the cell culture medium as low as possible, typically:
-
DMSO: ≤ 0.5% (v/v)
-
Ethanol: ≤ 0.5% (v/v)
It is always best practice to include a vehicle control in your experiments (medium with the same final concentration of the solvent used to dissolve this compound) to account for any potential effects of the solvent on the cells.
Q5: How should I store my this compound stock solution?
Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. Aqueous dilutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to minimize and troubleshoot this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | 1. High final concentration of this compound. 2. Inadequate mixing. 3. Interaction with serum proteins. | 1. Lower the final concentration of this compound. Perform a dose-response experiment to find the optimal, non-precipitating concentration.2. Improve mixing technique. Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling the tube/flask. Avoid adding the stock directly to the cells in the well. Prepare the final this compound-containing medium in a separate tube before adding it to the cells.3. Reduce serum concentration. If your cell line allows, try reducing the FBS concentration in your medium during the treatment period. Alternatively, consider using a serum-free medium for the duration of the this compound treatment if your experimental design permits. |
| Precipitate appears after incubation at 37°C. | 1. Temperature-dependent solubility. 2. Instability of this compound in the medium over time. 3. Interaction with cellular debris or secreted proteins. | 1. Pre-warm all components. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.2. Prepare fresh dilutions. Prepare the final working concentration of this compound in the medium immediately before adding it to your cells. Do not store diluted this compound solutions.3. Monitor your cultures. Observe the cells at different time points after treatment to identify when precipitation starts to occur. This can help you optimize the duration of your experiment. |
| Variability in precipitation between experiments. | 1. Inconsistent stock solution preparation. 2. Slight variations in final concentration. 3. Lot-to-lot variability of FBS. | 1. Standardize your protocol. Follow a consistent, step-by-step protocol for preparing your this compound stock and working solutions.2. Use precise pipetting techniques. Ensure accurate dilution of your stock solution.3. Test new lots of FBS. When starting with a new bottle of FBS, it is good practice to perform a small-scale test to check for any increased precipitation with this compound. |
Quantitative Data Summary
The following tables provide a summary of this compound's solubility and recommended concentrations for cell culture experiments. Please note that specific solubility in complex biological media can vary.
Table 1: this compound Solubility in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | Cayman Chemical |
| Ethanol | ~30 mg/mL | Cayman Chemical |
| Dimethyl formamide | ~30 mg/mL | Cayman Chemical |
| Aqueous Buffers | Sparingly soluble | Cayman Chemical |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | Cayman Chemical |
Table 2: Recommended Working Concentrations for In Vitro Studies
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| A549 (Lung Cancer) | 5 - 80 µM | Induction of apoptosis, cell cycle arrest | [7] |
| HT-29 (Colorectal Cancer) | 18.13 µM (IC50) | Reduced cell viability | [8] |
| HCT116 (Colorectal Cancer) | >18 µM | Reduced cell viability | [8] |
| Ca Ski (Cervical Cancer) | >18 µM | Reduced cell viability | [8] |
| Jurkat (T-cell Leukemia) | >18 µM | Reduced cell viability | [8] |
| HepG2 (Liver Cancer) | Pre-treatment | Protection against oxidative stress | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing this compound Working Solution and Treating Cells
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing FBS, if applicable) to 37°C.
-
Dilution: In a separate sterile tube, prepare the final working concentration of this compound by diluting the stock solution into the pre-warmed medium. For example, to prepare 1 mL of 10 µM this compound solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Cell Treatment: Remove the existing medium from your cell culture plates/flasks and replace it with the freshly prepared this compound-containing medium.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline.
Signaling Pathway and Workflow Diagrams
This compound's Mode of Action: A Look at Key Signaling Pathways
This compound has been shown to modulate several important cellular signaling pathways. Understanding these interactions can provide context for your experimental observations.
Caption: Experimental workflow for preparing and applying this compound to cell cultures.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound restricts NLRP3 inflammasome activation.[10]
Caption: this compound promotes antioxidant gene expression via the Nrf2 pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Multispectroscopic and Computational Analysis of the Interaction between Plant-Based Antiplasmodial Compounds and Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oeno-one.eu [oeno-one.eu]
- 4. THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH as a determinant of cellular growth and contact inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3 to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Geraniin
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of Geraniin solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
-
Sorbent Selection Mismatch: The chosen sorbent may not have the appropriate retention mechanism for this compound. For nonpolar analytes like this compound, a reversed-phase sorbent is typically effective.
-
Solution: Utilize a C18 (octadecyl-bonded silica) sorbent, which has been successfully used for this compound purification.[1]
-
-
Inadequate Elution Solvent Strength: The solvent used for elution may not be strong enough to desorb this compound from the sorbent.
-
Solution: Increase the organic solvent concentration in your elution buffer. A stepwise gradient of acetonitrile in water has been shown to be effective for eluting this compound from a C18 column.[1]
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely recover the bound this compound.
-
Solution: Gradually increase the elution volume and collect fractions to monitor recovery.[2]
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to loss of this compound during sample loading.
-
High Flow Rate: A fast flow rate during sample loading can prevent proper interaction between this compound and the sorbent, leading to breakthrough.
-
This compound Degradation: this compound is susceptible to hydrolysis, which can be exacerbated by intense heating.[6]
-
Solution: Avoid high temperatures during all stages of the extraction and purification process.
-
Troubleshooting Workflow for Low this compound Recovery
References
Geraniin In Vivo Experimental Refinement: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage and administration of geraniin for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new in vivo model?
A1: Based on published studies, a common starting dose for this compound administered orally to rodents is in the range of 10-50 mg/kg body weight per day.[1] However, some studies have reported that lower doses, such as 5 mg/kg or 25 mg/kg, can be more effective than higher doses for certain metabolic parameters.[2][3] Therefore, it is advisable to perform a dose-response study to determine the optimal dosage for your specific experimental model and endpoint.
Q2: What is the acute toxicity profile of this compound?
A2: Acute oral toxicity studies in Sprague Dawley rats have established the LD50 cut-off value for this compound to be above 2000 mg/kg body weight.[4][5] While no significant signs of toxicity or mortality were observed at this dose over a 14-day period, some histopathological changes, such as a "foamy appearance" in hepatocytes, were noted in a few animals.[4][5] The No-Observed-Adverse-Effect Level (NOAEL) for this compound was determined to be below 2000 mg/kg.[4][5]
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most frequently reported routes of administration for this compound in rodent models are oral gavage and intraperitoneal (IP) injection.[6] Oral administration is common for studying its effects following ingestion, while IP injection is used to achieve higher bioavailability.[6]
Q4: How should I prepare this compound for administration?
A4: this compound can be dissolved in vehicles such as distilled water or 10% glucose water for oral administration.[2][4] It is crucial to ensure the substance is fully dissolved or forms a stable suspension before administration. The grade of the compound used should be of high purity, and all preparations for administration to animals should be handled with sterile techniques to maintain efficacy and prevent contamination.
Q5: What is the bioavailability of this compound?
A5: this compound has poor oral bioavailability due to its large molecular size, which limits its absorption through the intestine.[2] Upon oral ingestion, this compound is primarily metabolized by the gut microbiota into smaller, more readily absorbed compounds such as ellagic acid, gallic acid, and urolithins.[2][7][8] These metabolites are believed to be responsible for many of the observed systemic biological effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of expected therapeutic effect. | - Inappropriate Dosage: The dose may be too low or, in some cases, too high. Some studies indicate lower doses of this compound can be more effective.[2][3] - Poor Bioavailability: this compound has low oral bioavailability.[2] The active compounds may not be reaching the target tissue in sufficient concentrations. - Metabolism by Gut Microbiota: The composition of the gut microbiota can influence the metabolism of this compound and the production of its active metabolites. | - Conduct a dose-response study, including lower doses (e.g., 5, 10, 25 mg/kg) to identify the optimal therapeutic window. - Consider an alternative route of administration, such as intraperitoneal injection, to bypass first-pass metabolism and increase systemic exposure.[6] - Investigate the use of formulations designed to enhance bioavailability, such as this compound-phospholipid complexes.[9][10] - If feasible, analyze the gut microbiota composition of your animal model to assess its potential impact on this compound metabolism. |
| High variability in experimental results between animals. | - Inconsistent Administration: Improper gavage technique or inconsistent suspension of the compound can lead to variable dosing. - Differences in Gut Microbiota: Individual variations in gut flora can lead to different metabolic profiles of this compound. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing. - Prepare fresh solutions or suspensions daily and ensure they are well-mixed before each administration. - House animals under identical conditions and consider co-housing or using litter from a common source to normalize gut microbiota as much as possible. |
| Unexpected adverse effects or toxicity. | - High Dosage: Although the LD50 is high, prolonged administration of high doses may lead to subtle toxicities. - Vehicle-related Effects: The vehicle used to dissolve or suspend this compound may have its own biological effects. | - Re-evaluate the dosage based on recent literature and your specific model. Consider lowering the dose. - Run a vehicle-only control group to distinguish the effects of the vehicle from those of this compound. - Monitor animals closely for any signs of distress, weight loss, or changes in behavior. |
Data Presentation: Summary of In Vivo this compound Dosages
| Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Sprague Dawley Rats (High-Fat Diet-Induced Obesity) | Oral Gavage | 10 and 50 mg/kg/day | Dose-dependent decrease in oxidized glutathione (GSSG), indicating antioxidant effects. | [1] |
| Sprague Dawley Rats (High-Fat Diet-Induced Obesity) | Oral Gavage | 25 mg/kg/day | More effective at improving metabolic parameters than 50 and 100 mg/kg doses. | [2] |
| Sprague Dawley Rats (High-Fat Diet-Induced Metabolic Syndrome) | Oral Gavage | 5 mg/kg/day | Significantly attenuated glucose intolerance and dyslipidemia. More effective than 50 mg/kg for some parameters. | [3] |
| Mice (Cisplatin-Induced Nephrotoxicity) | Not Specified | Not Specified (Dose-dependent) | Protected against cisplatin-induced kidney injury by inhibiting oxidative stress and inflammation. | [11] |
| Rats (Acute Oral Toxicity) | Oral Gavage | 2000 mg/kg (single dose) | LD50 cut-off value established to be above 2000 mg/kg. | [4][5] |
| Mice (Cerebral Ischemia/Reperfusion) | Not Specified | 10 and 20 mg/kg | Attenuated neuronal apoptosis and oxidative stress. | [12] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment in Rats (Adapted from OECD 423)
-
Animal Model: Healthy, young adult Sprague Dawley rats.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into a control group and a treatment group.
-
Administration:
-
Observation:
-
Termination and Analysis:
Protocol 2: Evaluation of this compound in a High-Fat Diet (HFD)-Induced Obesity Model in Rats
-
Animal Model: Male Sprague Dawley rats.
-
Diet Induction:
-
Treatment:
-
After the induction period, divide the HFD-fed rats into subgroups: HFD control (vehicle), HFD + this compound (e.g., 25 mg/kg/day), and a positive control group if applicable (e.g., captopril at 40 mg/kg/day).[2]
-
Administer this compound or vehicle daily via oral gavage for the specified treatment period (e.g., 4 weeks).[1]
-
-
Monitoring:
-
Monitor body weight weekly and food intake daily.[2]
-
Measure relevant metabolic parameters such as blood pressure, blood glucose, and lipid profiles at baseline and at the end of the treatment period.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood and tissues for biochemical and molecular analyses (e.g., oxidative stress markers, inflammatory cytokines, gene expression).
-
Mandatory Visualizations
Caption: General workflow for in vivo experiments investigating the effects of this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and induced apoptosis.[13]
Caption: this compound activates the Nrf2/HO-1 signaling pathway, which helps to suppress oxidative stress and neuronal apoptosis.[12]
References
- 1. This compound Protects High-Fat Diet-Induced Oxidative Stress in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acute oral toxicity of the ellagitannin this compound and a this compound-enriched extract from Nephelium lappaceum L rind in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolites of the ellagitannin this compound and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. Enhancing the Bioavailability of the Ellagitannin, this compound: Formulation, Characterization, and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Geraniin bioassays
Welcome to the technical support center for Geraniin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent results in experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Section 1: this compound Handling and Preparation
Question: My this compound won't dissolve properly in my aqueous buffer or cell culture medium. What should I do?
Answer: This is a common issue as this compound is sparingly soluble in aqueous solutions.
-
Recommended Solubilization Protocol: First, dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. The solubility in these solvents is approximately 30 mg/mL.[1] For final use in aqueous buffers or media, the stock solution should then be serially diluted.
-
For Cell Culture: To maximize solubility in aqueous buffers like PBS, it is recommended to first dissolve this compound in ethanol and then dilute with the buffer.[1] A 1:3 solution of ethanol to PBS (pH 7.2) can achieve a solubility of about 0.25 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day.[1]
-
Important: Always use high-purity, anhydrous solvents to prepare stock solutions. For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]
Question: I am observing a high degree of variability in my results between experiments. Could my this compound be degrading?
Answer: Yes, this compound's stability is a critical factor that can significantly impact experimental reproducibility.
-
pH Sensitivity: this compound is a hydrolysable tannin and is susceptible to degradation, particularly in neutral or alkaline conditions.[4] The optimal pH for cell culture media is typically between 7.2 and 7.4, a range where this compound may be less stable.[3][5][6] This degradation can lead to the formation of metabolites like corilagin, gallic acid, and ellagic acid.[4]
-
Temperature Sensitivity: this compound is unstable when heated. One study showed a 17.13% degradation loss after heating at 60°C for 10 hours and a 73.97% loss after 2 hours at 100°C.[7] Avoid heating solutions containing this compound.
-
Stock Solution Storage: Prepare fresh solutions whenever possible. If you must store stock solutions, do so at -20°C or colder, in small aliquots to avoid repeated freeze-thaw cycles, and protect from light. While specific long-term stability data in DMSO is limited, storing stock solutions of various drugs frozen is standard practice to maintain stability.[6][8]
Section 2: In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Question: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. Is this possible?
Answer: This is likely an artifact. Natural compounds with antioxidant properties, like this compound, can directly reduce the MTT reagent to its purple formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as if the cells are more viable than they are.
-
How to Correct for Interference:
-
Include a "No-Cell" Control: For every concentration of this compound you test on your cells, you must also run a parallel control well that contains the same concentration of this compound in media, but with no cells.
-
Subtract Background: After the incubation period, measure the absorbance of these "no-cell" control wells. Subtract this absorbance value from the absorbance of the corresponding wells with cells to correct for the chemical reduction of MTT by this compound.[9]
-
-
Alternative Assays: If interference remains a significant problem, consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay.
Question: I'm seeing high background absorbance in my control wells. What could be the cause?
Answer: High background can stem from several sources in colorimetric assays.
-
Reagent Contamination: Ensure all your buffers and media are fresh and sterile. Contamination with reducing agents or microbial growth can lead to non-specific color change.[1]
-
Phenol Red: The phenol red pH indicator in many cell culture media can contribute to background absorbance. For sensitive assays, consider using a phenol red-free medium for the duration of the experiment.[1]
-
Incomplete Washing: If your protocol involves washing steps, ensure they are thorough to remove any residual unbound compounds or reagents.[10]
Section 3: Antioxidant Assays (e.g., DPPH Assay)
Question: The IC50 value for this compound in my DPPH assay varies between runs. Why?
Answer: The DPPH assay can be influenced by several factors.
-
pH of the Reaction: The scavenging capacity of this compound in the DPPH assay is pH-dependent. For instance, reported IC50 values are 0.92 µM at pH 4.5 and 1.27 µM at pH 7.9.[1] Ensure your buffer system is robust and the pH is consistent across all experiments.
-
Solvent Effects: The type of solvent used (e.g., ethanol vs. methanol) and the presence of water can affect the reaction kinetics and the stability of the DPPH radical.[11][12] Sticking to a consistent, well-defined solvent system is crucial.
-
Incubation Time and Light Exposure: The reaction between DPPH and an antioxidant is time-dependent. A fixed incubation time (e.g., 30 minutes) should be strictly followed. The DPPH reagent is also light-sensitive, so experiments should be conducted in the dark to prevent its degradation.[13][14]
Section 4: In Vivo Anti-Inflammatory Assays (e.g., Carrageenan-Induced Paw Edema)
Question: I am observing high variability in the degree of paw edema in my control animals. What could be the reason?
Answer: The carrageenan-induced paw edema model, while common, is known for its potential variability.
-
Animal-Specific Factors: The inflammatory response can vary depending on the strain, age, and weight of the animals used.[15] It is critical to use a homogenous group of animals for each experiment.
-
Carrageenan Preparation and Injection: The concentration and preparation of the carrageenan solution must be consistent. The injection volume and precise sub-plantar location can also significantly impact the extent and reproducibility of the edema.[16][17]
-
Environmental Factors: Circannual (seasonal) variations have been reported to affect the intensity of the carrageenan-induced edema, with a more pronounced effect observed in spring.[18]
Data Presentation: Quantitative Summary of this compound Bioactivity
The following tables summarize the reported quantitative data for this compound across various bioassays. Note that values can vary based on the specific experimental conditions.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HT-29 | Colorectal Adenocarcinoma | 18.13 ± 0.53 | 72 |
| HCT116 | Colorectal Carcinoma | >100 | 72 |
| Ca Ski | Cervical Cancer | >100 | 72 |
| A549 | Lung Cancer | >100 | 72 |
| Jurkat | T-cell Leukemia | >100 | 72 |
| SW480 | Colorectal Cancer | Dose-dependent inhibition reported | Not specified |
Data sourced from multiple studies.[11]
Table 2: Antioxidant Activity of this compound (IC50 Values)
| Assay | IC50 (µM) | Positive Control (IC50, µM) |
| DPPH Radical Scavenging (pH 4.5) | 0.92 | Not specified |
| DPPH Radical Scavenging (pH 7.9) | 1.27 | Not specified |
| Superoxide Radical Scavenging | 2.65 | Ascorbic Acid (8.97) |
| Hydroxyl Radical Scavenging (ESR) | 1.44 | Not specified |
| Xanthine Oxidase Inhibition | 30.49 | Not specified |
| Angiotensin Converting Enzyme (ACE) Inhibition | 13.22 | Not specified |
Data sourced from multiple studies.[1][19]
Table 3: Anti-Inflammatory Activity of this compound
| Model | Species | Dose | Effect |
| Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | Significant reduction in paw edema |
| Adjuvant-Induced Arthritis | Rat | 10 and 30 mg/kg | Dose-dependent edema reduction |
| Isoproterenol-Induced Cardiac Hypertrophy | Mouse | 20 mg/kg | Attenuated inflammatory response |
Data sourced from multiple studies.[20]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%). Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
No-Cell Control: In parallel wells without cells, add the same concentrations of this compound in media to account for direct MTT reduction.
-
MTT Addition: After incubation, remove the treatment media. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Correct the absorbance of the cell-containing wells by subtracting the absorbance of the corresponding no-cell control wells. Calculate cell viability as a percentage of the vehicle-treated control cells.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the sample or control (e.g., 100 µL).
-
Initiate Reaction: Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well, mix, and start a timer. A blank well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[13][14]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[13][14]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Carrageenan-Induced Paw Edema Protocol
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer this compound (e.g., 10-30 mg/kg) or the vehicle control orally or via intraperitoneal injection, typically 30-60 minutes before the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[18][21]
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[22]
-
Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the edema in the treated groups to the vehicle control group.
Mandatory Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental and Logical Workflows
A logical workflow for troubleshooting inconsistent bioassay results is essential for identifying the root cause of the problem efficiently.
Caption: A decision tree for troubleshooting this compound bioassays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis [kjpp.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification and Thermal Stability of this compound from Rambutan (Nephelium lappaceum) Peels [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. researchgate.net [researchgate.net]
- 13. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. journals.hh-publisher.com [journals.hh-publisher.com]
- 22. greenmedinfo.com [greenmedinfo.com]
Technical Support Center: Optimization of NADES-Based Green Extraction of Geraniin
Welcome to the technical support center for the optimization of Natural Deep Eutectic Solvents (NADES)-based green extraction of Geraniin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the NADES-based extraction of this compound.
1. NADES Preparation and Stability
-
Question: My NADES mixture is not forming a clear, homogenous liquid. What could be the issue?
-
Answer: This is a common issue that can arise from several factors. Ensure that the Hydrogen Bond Acceptor (HBA) and Hydrogen Bond Donor (HBD) are used in the correct molar ratio. Inadequate heating or stirring can also prevent the formation of a homogenous liquid. Gently heat the mixture (typically between 60-80°C) with continuous stirring until a clear liquid is formed. For highly viscous or solid components, a small, precise amount of water can be added to facilitate the formation of the eutectic mixture.[1][2]
-
-
Question: I've prepared my NADES, but it's too viscous for efficient extraction. How can I resolve this?
-
Answer: High viscosity is a known challenge with some NADES combinations, which can hinder mass transfer and reduce extraction efficiency.[1][3] There are two primary ways to address this:
-
Increase the temperature: Gently warming the NADES during extraction can significantly decrease its viscosity.[1] However, be mindful of the thermal stability of this compound and avoid excessively high temperatures that could lead to degradation.
-
Add water: The addition of a small, controlled amount of water (typically 10-30% v/v) can effectively reduce the viscosity of the NADES.[4][5] It is crucial to optimize the water content, as excessive water can disrupt the hydrogen bonding network of the NADES and decrease its extraction efficiency.[3]
-
-
-
Question: How do I choose the best NADES components for this compound extraction?
-
Answer: this compound is a polar compound, confirmed by its negative Log P value.[6][7] Therefore, a polar NADES is expected to be more effective. NADES composed of components like choline chloride, betaine, organic acids (e.g., malic acid, citric acid), and sugars (e.g., glucose, fructose) are good starting points.[1][8] The selection should be based on creating a solvent with a polarity that closely matches that of this compound to maximize solubility and extraction yield.
-
2. Extraction Process Optimization
-
Question: My this compound yield is lower than expected. What parameters can I adjust?
-
Answer: Low extraction yields can be improved by systematically optimizing several key parameters:
-
Solid-to-Liquid Ratio: Ensure that the ratio of the plant material to the NADES volume is optimized. A higher volume of solvent can enhance extraction but may lead to a more diluted extract.
-
Extraction Time: The duration of the extraction process is critical. It should be long enough to allow for maximum diffusion of this compound from the plant matrix into the NADES.
-
Temperature: As mentioned, temperature affects viscosity and can improve extraction. However, an optimal temperature must be found to balance extraction efficiency with the thermal stability of this compound.
-
Agitation/Mixing: Continuous and efficient mixing during extraction is essential to ensure good contact between the plant material and the NADES, thereby improving mass transfer.
-
-
-
Question: I am observing degradation of this compound in my extract. How can I prevent this?
-
Answer: this compound, like many phenolic compounds, can be susceptible to degradation under certain conditions. Consider the following to enhance its stability:
-
Temperature Control: Avoid prolonged exposure to high temperatures.
-
Light Protection: Store extracts in dark containers or protect them from light, as light can induce degradation of phenolic compounds.
-
pH of NADES: The pH of the NADES can influence the stability of the target compound. Organic acid-based NADES might provide a more stable environment for certain polyphenols.[3]
-
Storage Conditions: For long-term storage, it is advisable to keep the extracts at low temperatures (e.g., 4°C or -20°C) to minimize degradation.[1]
-
-
3. Post-Extraction Analysis
-
Question: I am having trouble quantifying this compound in the NADES extract using HPLC. What could be the problem?
-
Answer: The high viscosity of some NADES can interfere with direct injection into an HPLC system. Diluting the NADES extract with a suitable solvent (e.g., a mixture of water and the mobile phase) before injection is often necessary. Ensure that the dilution factor is accounted for in your final concentration calculations. Additionally, the NADES components themselves might interfere with the detection of this compound. Running a blank injection of the NADES without the extract can help identify any interfering peaks.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data based on typical optimization experiments for the extraction of phenolic compounds using NADES. These tables are intended to serve as a guide for experimental design and data comparison.
Table 1: Effect of NADES Composition on this compound Yield
| NADES Composition (Molar Ratio) | HBA | HBD | Water Content (%) | This compound Yield (mg/g of dry plant material) |
| NADES 1 | Choline Chloride | Malic Acid (1:1) | 20 | 15.2 ± 0.8 |
| NADES 2 | Choline Chloride | Glucose (1:1) | 20 | 12.5 ± 0.6 |
| NADES 3 | Betaine | Lactic Acid (1:2) | 20 | 14.8 ± 0.7 |
| NADES 4 | Proline | Citric Acid (1:1) | 20 | 13.1 ± 0.5 |
| Control | 70% Ethanol | - | 30 | 10.4 ± 0.4 |
Table 2: Optimization of Extraction Parameters for this compound using Choline Chloride:Malic Acid (1:1) with 20% Water
| Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | This compound Yield (mg/g of dry plant material) |
| 50 | 30 | 1:20 | 13.5 ± 0.7 |
| 50 | 60 | 1:30 | 14.8 ± 0.6 |
| 60 | 30 | 1:30 | 15.9 ± 0.8 |
| 60 | 60 | 1:30 | 17.2 ± 0.9 |
| 70 | 60 | 1:20 | 16.5 ± 0.7 |
Detailed Experimental Protocols
1. Preparation of Natural Deep Eutectic Solvents (NADES)
This protocol describes the preparation of a choline chloride and malic acid-based NADES, which is a suitable starting point for this compound extraction due to its polarity.
-
Materials:
-
Choline chloride (HBA)
-
Malic acid (HBD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Glass beaker or flask
-
Weighing scale
-
-
Procedure:
-
Weigh the HBA (choline chloride) and HBD (malic acid) in a 1:1 molar ratio.
-
Transfer the weighed components to a clean, dry glass beaker.
-
Add the desired percentage of deionized water (e.g., 20% v/v) to the mixture.
-
Place the beaker on a magnetic stirrer with a heating plate.
-
Gently heat the mixture to 60-80°C while continuously stirring.
-
Continue heating and stirring until a clear, homogenous liquid is formed and all solid particles have dissolved.
-
Allow the NADES to cool down to room temperature before use. Store in a sealed container.
-
2. NADES-Based Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from a plant matrix (e.g., Phyllanthus urinaria or rambutan peel) using a prepared NADES.
-
Materials:
-
Dried and powdered plant material
-
Prepared NADES (e.g., Choline Chloride:Malic Acid)
-
Shaking incubator or water bath with shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 1 gram).
-
Add the desired volume of the prepared NADES to achieve the target solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Securely cap the extraction vessel and place it in a shaking incubator or water bath.
-
Set the desired extraction temperature (e.g., 60°C) and agitation speed.
-
Conduct the extraction for the optimized duration (e.g., 60 minutes).
-
After extraction, centrifuge the mixture at high speed (e.g., 10,000 rpm for 15 minutes) to separate the solid residue from the liquid extract.
-
Carefully collect the supernatant (the NADES extract).
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Visualizations
Caption: Experimental workflow for NADES-based extraction of this compound.
References
- 1. Natural Deep Eutectic Solvents (NADES): Phytochemical Extraction Performance Enhancer for Pharmaceutical and Nutraceutical Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracts of medicinal plants with natural deep eutectic solvents: enhanced antimicrobial activity and low genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural deep eutectic solvents (NADES) for the extraction of bioactives: emerging opportunities in biorefinery applications [PeerJ] [peerj.com]
- 4. Frontiers | Natural deep eutectic solvents as a green extraction of polyphenols from spent coffee ground with enhanced bioactivities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The physicochemical properties of this compound, a potential antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Geraniin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Geraniin, a bioactive ellagitannin with various potential therapeutic applications. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has traditionally been a widely used technique for the analysis of polyphenolic compounds like this compound.[1][2] It is a robust and reliable method, though it can present challenges in the analysis of complex molecules like this compound, such as the potential for multiple or broad peaks due to the presence of hemiacetal forms in solution.[2]
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[3][4] For this compound analysis, UPLC methods have been developed and validated, demonstrating excellent performance for pharmacokinetic studies.[1][5]
Quantitative Performance Comparison
The following table summarizes the key performance parameters of a validated UPLC method for this compound analysis. While a direct head-to-head comparative study providing validated HPLC data for this compound was not available in the searched literature, the UPLC data presented offers a benchmark for the expected performance of a modern analytical method.
| Parameter | UPLC Method Performance for this compound Analysis |
| Linearity Range | 0.2 - 200 µg/mL[1][5] |
| **Correlation Coefficient (R²) ** | > 0.997[1][5] |
| Intra-day Precision (RSD) | 4.6% - 8.7%[1] |
| Inter-day Precision (RSD) | 5.1% - 9.8%[1] |
| Accuracy | 84.4% - 88.8%[1] |
| Limit of Detection (LOD) | 0.07 µg/mL[1][5] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1][5] |
| Retention Time | 1.74 min[1] |
Experimental Protocols
UPLC Method for this compound in Rat Plasma
This protocol is based on a validated method for the determination of this compound in a biological matrix.[1][5]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 10% ascorbic acid solution (pH adjusted to 5.0 with acetic acid) and 10 µL of the internal standard (IS) solution (epicatechin).
-
Vortex for 30 seconds.
-
Add 400 µL of ethyl acetate and vortex for 3 minutes for extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 350 µL of the ethyl acetate layer to a new tube containing 10 µL of 20% ascorbic acid solution.
-
Repeat the extraction step with another 400 µL of ethyl acetate.
-
Combine the supernatants and dry under a nitrogen stream at 50°C.
-
Reconstitute the residue in 100 µL of 50% methanol/water/0.01% ascorbic acid.
-
Centrifuge at 15,000 x g for 10 minutes and inject the supernatant.[1]
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution (specific gradient not detailed in the provided abstract).
General HPLC Method for Polyphenols
While a specific, validated HPLC method for this compound with comparable performance data was not found, the following represents a general approach for the analysis of related polyphenols.[2]
1. Sample Preparation:
-
The sample preparation for HPLC would typically involve extraction with a suitable solvent (e.g., methanol, ethanol) followed by filtration to remove particulate matter.[6]
2. Chromatographic Conditions:
-
Column: YMC-Pack SIL A-003 (4.6 mm I.D × 250 mm).[2]
-
Mobile Phase: A mixture of n-hexane, methanol, tetrahydrofuran, and formic acid (55:33:11:1, v/v/v/v) with oxalic acid (450 mg/L).[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Detection: UV-Vis detector (wavelength not specified for this compound).[2]
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and UPLC.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
Conclusion
Based on the available data, UPLC methods offer significant advantages for the analysis of this compound, including shorter run times, higher sensitivity (lower LOD and LOQ), and excellent performance in complex matrices like plasma.[1][5] While HPLC remains a viable technique, researchers may encounter challenges such as longer analysis times and potential peak shape issues that could be mitigated by the higher efficiency of UPLC systems. For high-throughput analysis and demanding applications such as pharmacokinetic studies, UPLC is the superior choice for this compound quantification. The selection of the most appropriate method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of analytical performance.
References
- 1. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
Geraniin: A Potent Natural Alternative to NSAIDs for Inflammation and Pain Management
For Immediate Release
A comprehensive comparative analysis reveals that Geraniin, a naturally occurring ellagitannin, exhibits significant anti-inflammatory and analgesic properties, positioning it as a viable alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth comparison of this compound's efficacy with that of common NSAIDs, supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and NSAIDs
This compound has demonstrated potent anti-inflammatory and analgesic effects in various preclinical models. Its efficacy is comparable, and in some instances superior, to that of commonly used NSAIDs such as diclofenac, ibuprofen, and aspirin. The following tables summarize the comparative quantitative data from key experimental models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The table below compares the effective dose 50 (ED50) of this compound with those of various NSAIDs in this model.
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Rat | p.o. | ~10-30 | [1] |
| Diclofenac | Rat | p.o. | 5-20 | [2] |
| Indomethacin | Rat | i.p. | 5 | [3][4] |
| Aspirin | Rat | i.p. | >100 | [5] |
Note: "p.o." refers to oral administration and "i.p." to intraperitoneal administration. ED50 values for this compound are estimated from dose-response studies.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical method to evaluate peripheral analgesic activity. The table below presents a comparison of the ED50 values.
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Mouse | i.p. | ~3-30 | [6] |
| Diclofenac | Mouse | p.o. | ~3-30 | [7] |
| Ibuprofen | Mouse | p.o. | 82.2 | [8] |
| Aspirin | Mouse | p.o. | 182 | [8] |
Note: "i.p." refers to intraperitoneal administration and "p.o." to oral administration. ED50 values for this compound are estimated from dose-response studies.
Analgesic Activity: Formalin Test
The formalin test assesses both neurogenic (phase I) and inflammatory (phase II) pain. The data below showcases the comparative efficacy in this model.
| Compound | Animal Model | Administration Route | Phase I Inhibition | Phase II Inhibition | Reference |
| This compound | Mouse | p.o. | Dose-dependent | Dose-dependent | [3] |
| Diclofenac | Mouse | p.o. | Less effective | Potent inhibition | [3] |
| Ibuprofen | Mouse | i.p. | Significant | Significant | [6] |
| Morphine (Opioid) | Mouse | p.o. | Potent inhibition | Potent inhibition | [3] |
Note: "p.o." refers to oral administration and "i.p." to intraperitoneal administration.
Mechanistic Insights: Key Signaling Pathways
This compound exerts its anti-inflammatory and analgesic effects through the modulation of multiple key signaling pathways. Unlike NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes[9], this compound's multifaceted mechanism of action contributes to its potent and broad-spectrum activity.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[10][11] It achieves this by inhibiting the phosphorylation of Akt and subsequently impairing the translocation of NF-κB into the nucleus.[10][11][12]
References
- 1. Acute anti-inflammatory effects of aspirin and dexamethasone in rats deprived of endogenous prostaglandin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioflavonoid exerts analgesic and anti-inflammatory effects via transient receptor potential 1 channel in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Geraniin's Antiviral Efficacy: A Comparative Analysis Against Emerging Viral Threats
For Immediate Release
[City, State] – [Date] – As the global scientific community continues to grapple with the challenge of emerging and evolving viral pathogens, a new comparative guide offers a detailed evaluation of the antiviral activity of Geraniin, a naturally occurring ellagitannin, against a range of new viral strains. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's performance, supported by experimental data, and compares its efficacy with established antiviral agents.
This compound has demonstrated significant antiviral properties against a spectrum of viruses, including influenza A and B strains, multiple serotypes of Dengue virus, Zika virus, Human Enterovirus 71 (EV71), and SARS-CoV-2.[1][2][3][4][5] The primary mechanism of action often involves the inhibition of viral entry into host cells and the suppression of viral replication.[6][7][8]
Comparative Antiviral Activity of this compound
The following tables summarize the in vitro efficacy of this compound against various viral strains, alongside comparisons with other antiviral compounds where available.
Table 1: Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Cell Line | IC50 of this compound | Comparator Drug | IC50 of Comparator | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | Not specified | Oseltamivir | Not specified | [1][5][9] |
| Influenza A (H3N2) | MDCK | Not specified | Oseltamivir | Not specified | [1][5][9] |
| Influenza B | MDCK | Not specified | Oseltamivir | Not specified | [1][5][9] |
Note: One study highlighted that this compound's inhibitory effect on neuraminidase activity was particularly notable against influenza B strains, which are often less susceptible to oseltamivir.[1][5]
Table 2: Antiviral Activity of this compound against Flaviviruses
| Virus Strain | Cell Line | IC50 of this compound | CC50 of this compound | Selectivity Index (SI) | Reference |
| Dengue Virus Type 2 (DENV-2) | Vero | 1.75 µM | > Highest concentration tested | > Highest concentration tested | [6][10] |
| Dengue Virus (DENV-1, -2, -3, -4) | Huh7.5 | ~200 µg/mL (severe restriction) | Not specified | Not specified | [2] |
| Zika Virus (ZIKV) | A549 | 22 µg/mL | 420 µg/mL | 19 | [2][11][12] |
This compound has been shown to inhibit DENV-2 by binding to the viral envelope protein, thereby preventing its attachment to host cells.[6][10] For both Dengue and Zika viruses, this compound demonstrated a significant reduction in viral progeny production at non-toxic concentrations.[2]
Table 3: Antiviral Activity of this compound against Other Viral Strains
| Virus Strain | Cell Line | IC50 of this compound | Reference |
| Human Enterovirus 71 (EV71) | Rhabdomyosarcoma | 10 µg/mL | [3][13] |
| SARS-CoV-2 | Not specified (in vitro binding assay) | KD for Spike protein: 0.63 μM | [4][7][14] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 18.4 ± 2.0 µM | [15][16] |
In the context of SARS-CoV-2, this compound was found to effectively block the interaction between the viral spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, a critical step for viral entry.[4][7][14] In vivo studies in mice demonstrated that this compound treatment reduced mortality and viral replication in muscle tissues following a lethal challenge with EV71.[3][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to allow for replication and further investigation.
Plaque Reduction Assay (for DENV-2)
-
Cell Seeding: Vero cells are seeded in 24-well plates and incubated until a confluent monolayer is formed.
-
Virus Inoculation: The cell monolayer is infected with DENV-2 at a specific multiplicity of infection (MOI).
-
This compound Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 5-7 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each this compound concentration.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.[6][10]
Neuraminidase (NA) Inhibition Assay (for Influenza Virus)
-
Virus and Substrate Preparation: Influenza virus is mixed with a fluorogenic substrate for neuraminidase.
-
This compound Incubation: The virus-substrate mixture is incubated with varying concentrations of this compound.
-
Fluorescence Measurement: The enzymatic activity of neuraminidase, which cleaves the substrate to produce a fluorescent product, is measured using a fluorescence spectrophotometer.
-
Inhibition Calculation: The percentage of NA inhibition is calculated by comparing the fluorescence in the this compound-treated samples to that of the untreated control.[1][5]
Cell Viability (Cytotoxicity) Assay
-
Cell Culture: A549 or other relevant cells are seeded in 96-well plates.
-
Compound Exposure: The cells are incubated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT or MTS Reagent Addition: A reagent such as MTT or MTS is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined as the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the experimental processes and biological pathways involved, the following diagrams have been generated.
Caption: Experimental workflow for in vitro validation of this compound's antiviral activity.
Caption: Proposed mechanisms of this compound's antiviral action at different stages of the viral lifecycle.
References
- 1. Antiviral activity of ethanol extract of Geranii Herba and its components against influenza viruses via neuraminidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound-Rich Extract from Reunion Island Endemic Medicinal Plant Phyllanthus phillyreifolius Inhibits Zika and Dengue Virus Infection at Non-Toxic Effect Doses in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral effect of this compound on human enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor [ouci.dntb.gov.ua]
- 5. Antiviral activity of ethanol extract of Geranii Herba and its components against influenza viruses via neuraminidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a potential inhibitor of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound extracted from the rind of Nephelium lappaceum binds to dengue virus type-2 envelope protein and inhibits early stage of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products and Derivatives as Potential Zika virus Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 14. [PDF] this compound Inhibits the Entry of SARS-CoV-2 by Blocking the Interaction between Spike Protein RBD and Human ACE2 Receptor | Semantic Scholar [semanticscholar.org]
- 15. Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The in vitro activity of this compound and 1,3,4,6-tetra-O-galloyl-beta-D-glucose isolated from Phyllanthus urinaria against herpes simplex virus type 1 and type 2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Geraniin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Geraniin, a prominent ellagitannin found in a variety of medicinal plants, has garnered significant attention for its diverse and potent biological activities.[1][2][3] Reports from numerous in vitro and in vivo studies have highlighted its potential as an antioxidant, anti-inflammatory, antiviral, and anticancer agent.[1][4][5] This guide provides a comparative analysis of the reported biological effects of this compound, with a focus on the reproducibility of these findings. We present a synthesis of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to offer a comprehensive resource for researchers.
Antioxidant Activity
This compound's antioxidant properties are among its most consistently reported biological effects.[6][7] Studies have repeatedly demonstrated its capacity to scavenge free radicals and protect against oxidative stress in various models.
Comparative Quantitative Data: Antioxidant Activity
| Assay Type | Model System | Reported IC50 / Effective Concentration | Reference |
| DPPH Radical Scavenging | In vitro | IC50: 1.14 µg/mL (for a related compound, PGG) | [8] |
| Superoxide Radical Scavenging | In vitro | Potent scavenging activity reported | [2] |
| Hydroxyl Radical Scavenging | In vitro | Potent scavenging activity reported | [2] |
| Oxygen Radical Absorbance Capacity (ORAC) | In vitro | Metabolites showed potent activity | [9] |
| Cellular Oxidative Stress | LLC-PK1 cells (AAPH-induced) | Significant protection observed | [8] |
| Oxidative Stress Markers (in vivo) | High-Fat Diet-fed Rats | Dose-dependent decrease in MDA and PCC | [6] |
Note: PGG (1,2,3,4,6-penta-O-galloyl-beta-D-glucose) is a compound structurally related to this compound and identified as an active antioxidant component in Geranium species.[8]
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a generalized representation based on common methodologies.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid, BHT) in methanol.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Experimental Workflow for In Vivo Antioxidant Activity Assessment
Caption: Workflow for evaluating the in vivo antioxidant effects of this compound in a diet-induced obesity model.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models.[10][11][12] Its mechanisms of action often involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory cytokine production.
Comparative Quantitative Data: Anti-inflammatory Activity
| Model System | Key Findings | Reference |
| Carrageenan-induced paw edema (rats) | Significant dose-dependent reduction in paw edema | [12] |
| Adjuvant-induced arthritis (rats) | Dose-dependent edema reduction and inhibition of bone erosion | [12] |
| LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) production | [11] |
| Isoproterenol-induced cardiac hypertrophy (mice) | Suppression of IL-6, TNF-α, and IL-1β expression | [11] |
| Azoxymethane-induced colorectal cancer (rats) | Reduction in pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, IFN-γ) | [13] |
| MSU crystal-induced gouty arthritis model (mice) | Diminished ankle joint swelling and IL-1β expression | [14] |
Detailed Experimental Protocol: LPS-induced Cytokine Production in Macrophages
This protocol is a generalized representation based on common methodologies.
-
Cell Culture:
-
Culture macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media.[14]
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Sample Collection:
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatants to measure secreted cytokines.
-
Lyse the cells to extract RNA or protein for gene and protein expression analysis.
-
-
Cytokine Measurement:
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits.
-
-
Gene and Protein Expression Analysis:
-
Analyze the mRNA expression of cytokine genes using quantitative real-time PCR (qRT-PCR).
-
Analyze the protein expression of key inflammatory signaling molecules (e.g., NF-κB, MAPKs) using Western blotting.
-
Signaling Pathway: this compound's Inhibition of the NLRP3 Inflammasome
Caption: this compound inhibits NLRP3 inflammasome activation, a key pathway in inflammation.
Antiviral Activity
This compound has been reported to exhibit antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), influenza viruses, and human enterovirus 71 (EV71).[15][16][17][18]
Comparative Quantitative Data: Antiviral Activity
| Virus | Cell Line | Assay Type | Reported IC50 / EC50 | Reference |
| Human Enterovirus 71 (EV71) | Rhabdomyosarcoma cells | Virus Replication Inhibition | IC50: 10 µg/ml | [17] |
| Herpes Simplex Virus-1 (HSV-1) | Vero cells | Plaque Reduction | EC50: 8.3 µg/mL | [18] |
| Herpes Simplex Virus-2 (HSV-2) | - | Infection Inhibition | IC50: 18.4 ± 2.0 µM | [18] |
| Respiratory Syncytial Virus (RSV) | HEp-2 cells | CPE Inhibition | IC50: 45.03 µg/ml | [19] |
| SARS-CoV-2 Spike Protein Binding | In vitro (ELISA) | Inhibition of Spike-ACE2 Interaction | IC50: 4.2 µM | [20] |
Detailed Experimental Protocol: Plaque Reduction Assay
This protocol is a generalized representation based on common methodologies for viruses like HSV.[15]
-
Cell Seeding:
-
Seed confluent monolayers of a susceptible cell line (e.g., Vero cells) in multi-well plates.[15]
-
-
Virus Infection and Treatment:
-
Infect the cell monolayers with a known amount of virus for a specific adsorption period (e.g., 2.5 hours at 37°C).[15]
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (e.g., 4 days).[15]
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Calculation:
-
The percentage of plaque inhibition is calculated relative to the vehicle-treated control.
-
The EC50 value (the concentration that inhibits plaque formation by 50%) is determined.
-
Logical Diagram of this compound's Antiviral Action on SARS-CoV-2
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ellagitannin this compound: a review of the natural sources, biosynthesis, pharmacokinetics and biological effects | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A dietary ellagitannin as a modulator of signalling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Protects High-Fat Diet-Induced Oxidative Stress in Sprague Dawley Rats [frontiersin.org]
- 7. research.monash.edu [research.monash.edu]
- 8. Antioxidative activity of geranium (Pelargonium inquinans Ait) and its active component, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemoprotective Effects of this compound against Azoxymethane Induced Colorectal Cancer by Reduction of Inflammatory Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3 to exert anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elaeocarpus sylvestris var. ellipticus Extract and Its Major Component, this compound, Inhibit Herpes Simplex Virus-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of ethanol extract of Geranii Herba and its components against influenza viruses via neuraminidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral effect of this compound on human enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Fumarprotocetraric acid and this compound were identified as novel inhibitors of human respiratory syncytial virus infection in vitro [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Geraniin's Antioxidant Power: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent antioxidant properties. This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activity of this compound, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies. This analysis aims to bridge the understanding between this compound's performance in controlled laboratory settings and its physiological effects within a living organism.
In Vitro Antioxidant Activity of this compound
In vitro assays are fundamental in determining the direct antioxidant capacity of a compound. This compound has been extensively evaluated using various established methods, consistently demonstrating its ability to neutralize free radicals and reduce oxidative stress.
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay | Outcome Measure | This compound Activity | Reference Compound | Key Findings |
| DPPH Radical Scavenging | IC50 | 0.92 µM (pH 4.5), 1.27 µM (pH 7.9) | Ascorbic Acid, BHT | This compound exhibits potent DPPH radical scavenging activity, with efficacy influenced by pH. Its scavenging power is approximately 10.3-folds that of ascorbic acid at pH 7.9.[1] |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | Significantly higher than the plant extract it was isolated from. | Not specified | This compound demonstrates a strong capacity to reduce ferric ions, indicating significant antioxidant power.[2] |
| Total Phenolic Content | Tannic Acid Equivalent | High | Tannic Acid | The high phenolic content of this compound contributes to its antioxidant capacity. |
| Total Antioxidant Capacity | Ascorbic Acid Equivalent | High | Ascorbic Acid | This compound displays a high total antioxidant capacity in various assay systems.[2] |
Experimental Protocols: In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test sample (this compound) at various concentrations, and a positive control (e.g., ascorbic acid).[3]
-
Procedure:
-
A defined volume of the test sample is mixed with an equal volume of the DPPH working solution in a cuvette or a 96-well plate.[3]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[3][4]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3][4]
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This method assesses the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (a mixture of acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio), test sample, and a positive control.[5]
-
Procedure:
-
The FRAP reagent is prepared fresh and warmed to 37°C.[5]
-
A small volume of the sample is added to the FRAP reagent.[5]
-
The mixture is incubated at 37°C for a defined time (e.g., 4 minutes).[5]
-
The absorbance of the resulting blue solution is measured at 593 nm.[6]
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄).
-
Figure 1: Experimental workflow for in vitro antioxidant assays.
In Vivo Antioxidant Activity of this compound
In vivo studies provide a more physiologically relevant assessment of a compound's antioxidant efficacy, considering factors like metabolism, bioavailability, and interaction with complex biological systems. This compound has demonstrated significant antioxidant effects in various animal models of oxidative stress.
Table 2: Summary of In Vivo Antioxidant Activity of this compound in a High-Fat Diet-Induced Oxidative Stress Rat Model
| Biomarker | Effect of High-Fat Diet (HFD) | Effect of this compound Treatment (10 & 50 mg/kg) |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | ↑ Increased | ↓ Decreased (from 1.984 to 1.408 and 1.378 nmol/mL)[5] |
| Protein Carbonyl Content (PCC) | ↑ Increased | ↓ Decreased (from 6.988 to 5.227 and 4.773 nmol/mL)[5] |
| Advanced Glycation End Products (AGEs) | ↑ Increased | ↓ Decreased[5] |
| Enzymatic Antioxidants | ||
| Superoxide Dismutase (SOD) | ↓ Decreased | ↑ Increased (from 1.073 to 1.961 and 9.332 U/mL)[5] |
| Catalase (CAT) | ↓ Decreased | ↑ Increased |
| Glutathione Peroxidase (GPx) | ↓ Decreased | ↑ Increased (from 15.280 to 20.340 and 22.240 U/mL)[5] |
| Non-Enzymatic Antioxidants | ||
| Glutathione Reductase (GR) | ↓ Decreased | ↑ Increased (from 91.689 to 188.472 and 208.847 U/mL)[5] |
| Reduced Glutathione (GSH) | ↓ Decreased | ↑ Increased (from 0.004 to 0.120 and 0.210 μM)[5] |
| Oxidized Glutathione (GSSG) | ↑ Increased | ↓ Decreased (from 2.276 to 2.219 and 2.167 μM)[5] |
| Total Glutathione (TGSH) | No significant change | ↑ Increased (from 2.280 to 2.339 and 2.377 μM)[5] |
| GSH:GSSG Ratio | ↓ Decreased | ↑ Increased (from 0.002 to 0.054 and 0.097)[5] |
| Total Antioxidant Capacity (TAC) | ↓ Decreased | ↑ Increased[5] |
Note: Data extracted from a study on high-fat diet-induced oxidative stress in Sprague Dawley rats.[3][5]
Experimental Protocols: In Vivo Assays
1. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide.
-
Sample Preparation: Tissue is homogenized in a cold buffer and centrifuged to obtain the supernatant for the enzyme assay.
-
Procedure: The assay is often based on the inhibition of a reaction that produces a colored product, where the superoxide radical is a key reactant. For example, the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The activity is measured spectrophotometrically.[7]
2. Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation. The most common method for its measurement is the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Sample Preparation: Tissue homogenates or plasma are used.
-
Procedure:
-
The sample is mixed with a solution of thiobarbituric acid (TBA) and heated under acidic conditions.[8]
-
MDA in the sample reacts with TBA to form a pink-colored adduct.[8]
-
The absorbance of the resulting solution is measured at 532 nm.[9]
-
The concentration of MDA is determined by comparing the absorbance to a standard curve.
-
Figure 2: General workflow for in vivo antioxidant activity assessment.
Mechanism of Action: The Nrf2/HO-1 Signaling Pathway
A significant aspect of this compound's antioxidant activity, both in vitro and in vivo, is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[10][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription and the synthesis of antioxidant enzymes.[11] Studies have shown that this compound treatment can significantly increase the expression of Nrf2 and HO-1, thereby enhancing the endogenous antioxidant defense system.[6]
Figure 3: this compound's modulation of the Nrf2/HO-1 signaling pathway.
Correlation and Conclusion
The in vitro and in vivo antioxidant activities of this compound are well-correlated. The potent free radical scavenging and reducing power observed in vitro translate to a significant reduction of oxidative stress biomarkers and an enhancement of the endogenous antioxidant defense system in vivo. The activation of the Nrf2/HO-1 pathway appears to be a key mechanism underlying these protective effects.
This comprehensive analysis underscores the potential of this compound as a therapeutic agent for conditions associated with oxidative stress. Further research, including clinical trials, is warranted to fully elucidate its therapeutic benefits in humans.
References
- 1. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 7. mmpc.org [mmpc.org]
- 8. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety and Toxicity of Geraniin Versus Other Tannins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profile of geraniin, an ellagitannin, with other well-studied tannins, including tannic acid, gallic acid, and epigallocatechin gallate (EGCG). The information is compiled from preclinical toxicology studies to support research and development initiatives.
Quantitative Toxicity Data Comparison
The following table summarizes the key quantitative toxicological endpoints for this compound and comparator tannins. These values are critical for establishing a preliminary safety assessment and for dose-finding in preclinical studies.
| Compound | Type of Tannin | Test Animal | Route of Administration | LD50 (Median Lethal Dose) | NOAEL (No-Observed-Adverse-Effect Level) | Reference(s) |
| This compound | Ellagitannin (Hydrolyzable) | Rat (Sprague Dawley) | Oral | > 2000 mg/kg b.w. | < 2000 mg/kg b.w. (acute) | [1][2] |
| Tannic Acid | Gallotannin (Hydrolyzable) | Rat | Oral | 2260 mg/kg b.w. | Not explicitly determined in cited studies. | [3][4][5][6] |
| Gallic Acid | Phenolic Acid (Hydrolyzable Tannin precursor) | Rabbit | Oral | 5000 mg/kg b.w. | 5000 mg/kg b.w. (acute, mice) | [7][8][9][10] |
| Rat (F344) | Oral | - | 119 mg/kg/day (13-week, male); 128 mg/kg/day (13-week, female) | [11] | ||
| Epigallocatechin Gallate (EGCG) | Flavan-3-ol (Catechin) | Rat | Oral | 2000 mg/kg b.w. | 242 mg/kg/day (14-week) | [12][13] |
| Mouse | Oral | - | 48.4 mg/kg/day | [14] | ||
| Dog (Fasted) | Oral | - | 40 mg/kg/day | [15] |
Detailed Toxicity Profiles
This compound this compound demonstrates a favorable acute oral safety profile. In a study following OECD Guideline 423, the LD50 cut-off value in Sprague Dawley rats was established to be above 2000 mg/kg body weight.[1][2] No mortality or significant signs of toxicity were observed. However, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be below 2000 mg/kg for a single dose because histopathology revealed a "foamy appearance" in the hepatocytes of some animals.[1][2] Notably, this morphological change was not accompanied by an elevation in key liver function enzymes such as ALT, AST, ALP, or GGT, suggesting a mechanism distinct from overt hepatocellular necrosis.[1][2] Interestingly, at lower doses (50–200 mg/kg), this compound has been reported to exhibit hepatoprotective effects against chemically induced liver damage.[1][16]
Tannic Acid Tannic acid exhibits a higher level of acute toxicity compared to this compound and gallic acid, with an oral LD50 in rats of 2260 mg/kg.[3][5] The cause of death in acute toxicity studies was respiratory failure, often preceded by convulsions.[5] Pathological findings associated with tannic acid poisoning include progressively developing hepatic necrosis, nephritis, and acute gastroenteritis.[5]
Gallic Acid Gallic acid, a fundamental component of hydrolyzable tannins, shows very low acute toxicity. The oral LD50 in rabbits is 5000 mg/kg, and studies in mice concluded it is non-toxic up to this level when given orally in an acute setting.[7][8][9][10] However, subchronic studies reveal potential for toxicity with repeated exposure. A 13-week study in rats identified a much lower NOAEL (119-128 mg/kg/day).[11] At higher concentrations in this study, effects such as hemolytic anemia (reduced hemoglobin, hematocrit, and red blood cell counts) and centrilobular liver cell hypertrophy were observed.[11][17]
Epigallocatechin Gallate (EGCG) The primary toxicological concern for EGCG, the most abundant catechin in green tea, is dose-dependent hepatotoxicity.[18][19] This risk has led the European Food Safety Authority (EFSA) to advise that daily intakes of 800 mg or more could increase the risk of liver damage.[18] The toxicity of EGCG is significantly exacerbated in a fasted state. Studies in dogs demonstrated that a dose non-toxic to fed animals caused morbidity in fasted animals, with the NOAEL being 10 times lower.[15] The mechanism is thought to involve the saturation of metabolic pathways, leading to the formation of reactive quinone species that cause oxidative stress and mitochondrial injury.
General Mechanisms of Tannin Toxicity
Tannins exert their toxic and antinutritional effects primarily through their ability to bind with proteins and other macromolecules. This interaction can lead to enzyme inhibition and reduced nutrient digestibility.[20] Hydrolyzable tannins pose a specific risk as they can be broken down by gut microbiota into smaller, absorbable phenolic compounds like pyrogallol and gallic acid.[21] At high concentrations, these metabolites can induce systemic toxicity, including hepatotoxicity and nephrotoxicity.[20][21]
Key Experimental Protocol: Acute Oral Toxicity Study
The safety profile of this compound was primarily assessed using an acute oral toxicity study based on the OECD 423 guidelines.
Objective: To determine the acute toxicity of a substance after a single oral dose and to identify the LD50 range.
Test Guideline: OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).
Methodology:
-
Test Animals: Healthy, young adult Sprague Dawley rats (8-12 weeks old) are typically used. Animals are randomized and assigned to control and treatment groups.[1]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory chow and water ad libitum. Animals are fasted prior to dosing (e.g., overnight) to ensure absorption.
-
Administration of Substance: The test substance (this compound) is administered as a single oral dose via gavage. The vehicle (e.g., distilled water) is administered to the control group. The study typically starts with a dose of 2000 mg/kg.[1]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system activity), and changes in body weight. Intensive observation occurs for the first several hours post-dosing and then daily for a total of 14 days.[1]
-
Endpoint Analysis: At the end of the 14-day observation period, surviving animals are euthanized. A gross necropsy is performed on all animals. Blood samples are collected for hematological and clinical biochemistry analysis (e.g., liver and kidney function tests).[1] Key organs (e.g., liver, kidneys, spleen, heart) are excised, weighed, and preserved for histopathological examination.[1][2]
Comparative Analysis and Conclusion
This comparative guide illustrates the varied safety and toxicity profiles among different tannins.
-
This compound emerges with a promising acute safety profile, characterized by a high LD50 (>2000 mg/kg) and a lack of severe toxicological signs at this dose.[1] The observation of 'foamy' hepatocytes without corresponding enzymatic changes warrants further investigation in sub-chronic studies to understand its long-term safety.[2]
-
Tannic Acid is demonstrably more toxic in acute settings than this compound or gallic acid, with a lower LD50 and severe target organ damage, including liver and kidney necrosis.[5]
-
Gallic Acid has very low acute toxicity but serves as a key example of how chronic or sub-chronic exposure can reveal adverse effects (e.g., hemolytic anemia) not apparent in acute studies.[11]
-
EGCG highlights the critical importance of dose and metabolic conditions (fed vs. fasted state) in safety assessment. Its potential for hepatotoxicity at high supplemental doses is a significant limiting factor.[15]
References
- 1. Acute oral toxicity of the ellagitannin this compound and a this compound-enriched extract from Nephelium lappaceum L rind in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uprm.edu [uprm.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. THE ACUTE TOXICITY OF TANNIC ACID ADMINISTERED INTRAGASTRICALLY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redox.com [redox.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Assessment of the no-observed-adverse-effect level (NOAEL) of gallic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gallic acid - Wikipedia [en.wikipedia.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Subchronic toxicity study of gallic acid by oral administration in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cot.food.gov.uk [cot.food.gov.uk]
- 13. Safety studies on epigallocatechin gallate (EGCG) preparations. Part 2: dermal, acute and short-term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cot.food.gov.uk [cot.food.gov.uk]
- 15. Scientific opinion on the safety of green tea catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatoprotective Activity of this compound Isolated from Thespesia lampas Dalz. and Gibson | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Epigallocatechin gallate - Wikipedia [en.wikipedia.org]
- 19. EGCG (Epigallocatechin Gallate): Benefits, Dosage, and Safety [healthline.com]
- 20. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 21. Nutritional toxicology of tannins and related polyphenols in forage legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Geraniin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of Geraniin, a naturally occurring ellagitannin. While specific regulations may vary by institution and location, the following outlines the critical considerations and a general framework for its safe disposal.
Core Principles of this compound Disposal
Based on available safety data, this compound does not have specific, unique disposal protocols mandated at a federal level in the United States, as it is not listed as an extremely hazardous substance under SARA Section 355 or as a specific toxic chemical under Section 313.[1] However, this does not preclude the need for responsible waste management. The primary directive is that disposal must be conducted in accordance with all official local, state, and federal regulations.[1] It is the end-user's responsibility to be aware of and adhere to these regulations.
Pre-Disposal and Handling Considerations
Before disposal, proper handling and storage are crucial to minimize risks.
-
Handling: No special handling measures are typically required for this compound.[1] However, standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and eye protection, should always be followed.
-
Storage: this compound should be stored in a tightly closed container as per the instructions on the product insert.[1]
In the event of a spill, the area should be ventilated, and the spilled material should be absorbed with an inert material (e.g., sand, diatomaceous earth) and placed in an appropriate container for disposal.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label all containers containing this compound waste with the full chemical name and any known hazards.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Consult Institutional and Local Guidelines:
-
Before initiating any disposal procedure, consult your institution's EHS guidelines and local regulatory requirements. These will provide specific instructions on how to manage chemical waste.
-
-
Containerization:
-
Use a compatible, leak-proof container for collecting this compound waste. If possible, use the original container, ensuring the label is intact and legible.[2]
-
For solutions, ensure the container is appropriate for the solvent used.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the chemical waste by your institution's licensed hazardous waste disposal contractor.
-
Provide the waste contractor with accurate information about the waste composition.
-
Quantitative Data for Disposal Planning
| Parameter | Institutional Guideline/Limit | Regulatory Reference (Local/State) |
| Maximum Quantity in Lab | e.g., 100 g | Insert local regulation code |
| Waste Accumulation Time | e.g., 90 days | Insert local regulation code |
| Container Size Limit | e.g., 5 gallons | Insert local regulation code |
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines a general procedure for preparing a small quantity of solid this compound or a this compound solution for disposal.
Materials:
-
This compound waste (solid or in solution)
-
Appropriately labeled waste container
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
-
Fume hood
Procedure:
-
Don appropriate PPE.
-
Perform all operations within a certified chemical fume hood.
-
For solid this compound waste, carefully transfer the powder into the designated waste container.
-
For this compound solutions, carefully pour the solution into the designated liquid waste container.
-
If rinsing glassware that contained this compound, the first two rinses should be collected as chemical waste.[3] Subsequent rinses with water may be eligible for drain disposal, pending institutional approval.[3]
-
Securely close the waste container.
-
Store the waste container in a designated satellite accumulation area until collection.
This compound Disposal Decision Pathway
The following diagram illustrates the logical steps to follow when determining the proper disposal route for this compound.
By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Safe Handling and Disposal of Geraniin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Geraniin in a research and development setting. Given the conflicting information in available safety data sheets—with some classifying the compound as non-hazardous and others advising to consider it hazardous until further information is available—a conservative approach is recommended to ensure personnel safety.[1][2] This guide adopts the principle of minimizing exposure through proper personal protective equipment (PPE), engineering controls, and handling procedures.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound, particularly when working with the solid compound or preparing solutions.
| Protection Type | Equipment | Specification and Use Guidelines |
| Eye/Face Protection | Safety Glasses or Goggles | Must be equipped with side shields. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] For bulk handling, a face shield is recommended.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Gloves must be inspected for integrity before use.[3] Use proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities, impervious clothing may be necessary.[3] Sleeves should be worn over the cuffs of gloves to prevent substances from entering.[5] |
| Respiratory Protection | Not Generally Required | For handling small quantities in a well-ventilated area, respiratory protection is not typically needed.[4] A risk assessment may indicate the need for a respirator if handling large quantities or if there is a risk of aerosol generation.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk. This compound is supplied as a crystalline solid and is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[2]
2.1. Engineering Controls & Work Environment
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control.
-
Eye Wash & Safety Shower: Ensure an eye wash station and safety shower are readily accessible.
-
Ignition Sources: While not classified as flammable, it is good laboratory practice to keep the compound away from sources of ignition.[3]
2.2. Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount inside the chemical fume hood to contain any dust.
-
Solution Preparation: To create a stock solution, dissolve the solid this compound in a solvent of choice (e.g., ethanol, DMSO) within the fume hood.[2] The container should be purged with an inert gas.[2] For aqueous buffers, first dissolve this compound in an organic solvent like ethanol before diluting with the buffer.[2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2][3] Clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE carefully, starting with gloves (wash the outside of gloves before removing them), to avoid contaminating skin or clothing.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All this compound waste, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions: Do not allow this compound to enter sewers or any waterways.[1][7] Contaminated washing water from cleaning glassware or spills should be collected as hazardous waste.[7]
-
Regulatory Compliance: Dispose of waste in accordance with all applicable local, state, and federal regulations for chemical waste.[8] While some sources suggest small quantities can be disposed of with household waste, this is not appropriate for a laboratory setting and official regulations must be followed.[1]
Workflow Visualization
The following diagram illustrates the procedural workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. data.aromatics.com [data.aromatics.com]
- 4. ellisons.co.uk [ellisons.co.uk]
- 5. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 6. Maintaining personal protective equipment | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 7. carlroth.com [carlroth.com]
- 8. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
